molecular formula C10H10ClNS B069874 2-Chloro-4-isopropyl-1,3-benzothiazole CAS No. 182344-55-4

2-Chloro-4-isopropyl-1,3-benzothiazole

Cat. No.: B069874
CAS No.: 182344-55-4
M. Wt: 211.71 g/mol
InChI Key: ULNWYJCSPFDJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-isopropyl-1,3-benzothiazole is a versatile and valuable chemical intermediate, primarily recognized for its role in the synthesis of more complex heterocyclic systems. Its core research value lies in the reactivity of the 2-chloro substituent, which serves as an excellent leaving group, enabling facile nucleophilic aromatic substitution reactions. This allows researchers to efficiently functionalize the benzothiazole core with a wide array of nucleophiles, including amines, alkoxides, and thiols, to generate novel 2-substituted benzothiazole libraries. These libraries are crucial for screening in medicinal chemistry programs, particularly in the development of targeted therapeutics. The 4-isopropyl group contributes to modulating the compound's lipophilicity and steric profile, which can significantly influence the pharmacokinetic properties and binding affinity of resulting molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-propan-2-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNS/c1-6(2)7-4-3-5-8-9(7)12-10(11)13-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNWYJCSPFDJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403028
Record name 2-chloro-4-isopropyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182344-55-4
Record name 2-chloro-4-isopropyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-isopropyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the expected spectroscopic data for 2-Chloro-4-isopropyl-1,3-benzothiazole, a key intermediate in medicinal and materials chemistry. While direct experimental spectra for this specific molecule are not widely available in public databases, this document leverages established principles of spectroscopy and data from analogous structures to provide a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven experimental protocols.

Molecular Structure and Spectroscopic Overview

This compound possesses a bicyclic heterocyclic core with a chlorine atom at the 2-position and an isopropyl group at the 4-position. This unique substitution pattern gives rise to a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and quality control in synthetic applications. The molecular structure is as follows:

Molecular Structure of this compound

This guide will systematically detail the predicted spectroscopic features and provide standardized protocols for their acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum and Fragmentation

For this compound (C₁₀H₁₀ClNS), the expected monoisotopic mass is 211.0222 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would appear at m/z 211. A characteristic isotopic peak at M+2 (m/z 213) with an intensity of approximately one-third of the M⁺ peak is anticipated, confirming the presence of a single chlorine atom.

The fragmentation of the molecular ion is expected to proceed through several key pathways, driven by the stability of the resulting fragments. Common fragmentation patterns for related chloro-substituted heterocyclic compounds involve the loss of the chlorine atom, the isopropyl group, and fragmentation of the benzothiazole ring.[1]

Table 1: Predicted Major Fragments in the Mass Spectrum of this compound

m/z Predicted Fragment Ion Formula Notes
211/213[M]⁺[C₁₀H₁₀ClNS]⁺Molecular ion with characteristic chlorine isotope pattern.
196/198[M - CH₃]⁺[C₉H₇ClNS]⁺Loss of a methyl radical from the isopropyl group.
176[M - Cl]⁺[C₁₀H₁₀NS]⁺Loss of a chlorine radical.
168[M - C₃H₇]⁺[C₇H₃ClNS]⁺Loss of the isopropyl radical.
135[C₇H₅NS]⁺[C₇H₅NS]⁺Benzothiazole radical cation, from loss of both chloro and isopropyl groups.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines the general procedure for acquiring an EI mass spectrum for a small organic molecule like this compound.

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent such as methanol or dichloromethane.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV (standard for library matching).

    • Mass Range: Scan from m/z 40 to 400 to cover the molecular ion and expected fragments.

    • Inlet System: Use a direct insertion probe or a gas chromatography (GC) inlet depending on the sample's volatility and purity.

  • Data Acquisition:

    • Inject a small aliquot of the sample solution into the instrument.

    • Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Analyze the fragmentation pattern and compare it with predicted pathways and spectral libraries.

EI_MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in Volatile Solvent setup Instrument Setup (EI, 70 eV, m/z 40-400) dissolve->setup inject Inject Sample setup->inject acquire Acquire Spectrum inject->acquire identify_M Identify Molecular Ion and Isotope Pattern acquire->identify_M analyze_frag Analyze Fragmentation identify_M->analyze_frag compare Compare with Predictions analyze_frag->compare

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Infrared Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the benzothiazole ring and the isopropyl substituent.

Table 2: Predicted Characteristic IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretch3100-3000Medium
Aliphatic C-H stretch (isopropyl)2970-2870Strong
C=N stretch (thiazole ring)1620-1580Medium
Aromatic C=C stretch1550-1450Medium-Strong
C-H bend (isopropyl)1385-1365Medium (doublet)
C-Cl stretch800-600Strong
C-S stretch750-650Medium

The presence of a strong band in the 800-600 cm⁻¹ region would be indicative of the C-Cl bond, while the characteristic C=N and aromatic C=C stretching vibrations would confirm the benzothiazole core.[2][3][4][5] The aliphatic C-H stretching and bending vibrations will confirm the presence of the isopropyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a convenient method for acquiring IR spectra of solid and liquid samples with minimal preparation.

  • Instrument Setup:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically perform the background subtraction.

    • Identify the key absorption bands and assign them to the corresponding functional groups.

FTIR_Workflow cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis clean Clean ATR Crystal background Record Background Spectrum clean->background apply_sample Apply Sample to Crystal background->apply_sample acquire Acquire Sample Spectrum apply_sample->acquire process Background Subtraction acquire->process analyze Assign Characteristic Bands process->analyze

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution by probing the magnetic properties of atomic nuclei.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzothiazole ring and the protons of the isopropyl group. The chemical shifts are influenced by the electron-withdrawing nature of the chloro and thiazole moieties and the electron-donating nature of the isopropyl group.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities (in CDCl₃)

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-57.6-7.8Doublet (d)~8.01H
H-67.2-7.4Triplet (t)~8.01H
H-77.4-7.6Doublet (d)~8.01H
-CH (isopropyl)3.2-3.5Septet~7.01H
-CH₃ (isopropyl)1.3-1.5Doublet (d)~7.06H

The aromatic protons will likely appear as a complex multiplet or as distinct doublets and a triplet, depending on the resolution. The isopropyl methine proton (-CH) will appear as a septet due to coupling with the six equivalent methyl protons, which in turn will appear as a doublet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon(s) Predicted Chemical Shift (δ, ppm)
C-2 (C-Cl)150-155
C-4 (C-isopropyl)145-150
C-5120-125
C-6125-130
C-7120-125
C-7a150-155
C-3a130-135
-CH (isopropyl)30-35
-CH₃ (isopropyl)20-25

The carbon attached to the chlorine (C-2) and the quaternary carbons of the benzothiazole ring (C-4, C-7a, C-3a) are expected to be in the downfield region of the spectrum. The carbons of the isopropyl group will appear in the upfield aliphatic region.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol describes the standard procedure for obtaining high-resolution NMR spectra of small organic molecules.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

    • Ensure the sample is fully dissolved and free of any particulate matter.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent setup Lock and Shim dissolve->setup acquire Acquire FID setup->acquire process Fourier Transform, Phase & Baseline Correction acquire->process analyze Assign Signals (Chemical Shift, Multiplicity, Integration) process->analyze

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy. This guide provides a detailed predictive framework for the expected spectroscopic data and robust, standardized protocols for their acquisition and analysis. By following these methodologies, researchers can ensure the accurate identification and characterization of this important chemical entity, facilitating its application in further research and development.

References

  • BenchChem. (2025). validating the synthesis of benzothiazole derivatives through spectroscopic methods.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Williams, D. H., & Fleming, I. (2008). Spectroscopic methods in organic chemistry.
  • ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. Retrieved from [Link]

  • MDPI. (2019). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

  • ResearchGate. (n.d.). reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. Retrieved from [Link]

  • PubMed. (2000). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][3][6]benzothiazepin-1-ones. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-chloro-4-isopropyl-1,3-benzothiazole (CAS Number: 182344-55-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-4-isopropyl-1,3-benzothiazole, a heterocyclic compound belonging to the benzothiazole class. While specific research on this particular molecule is limited, this document synthesizes available data and provides insights based on the well-established chemical and biological properties of the benzothiazole scaffold. This guide will cover the core chemical properties, potential synthetic routes, and explore the prospective biological activities and mechanisms of action by drawing parallels with structurally related compounds. The aim is to equip researchers and drug development professionals with a foundational understanding of this compound, thereby facilitating future investigation and application.

Introduction to the Benzothiazole Scaffold

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring.[1] This bicyclic system is a privileged scaffold in medicinal chemistry due to its presence in a wide array of pharmacologically active agents.[2] The benzothiazole nucleus is known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[1][3] The versatility of the benzothiazole ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical and biological properties. The subject of this guide, this compound, is a derivative with a chlorine atom at the 2-position and an isopropyl group at the 4-position, modifications that are expected to influence its reactivity and bioactivity.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively reported in the public domain. However, based on its chemical structure and data from commercial suppliers, we can summarize its key properties.

PropertyValueSource
CAS Number 182344-55-4N/A
Molecular Formula C₁₀H₁₀ClNS[4]
Molecular Weight 211.71 g/mol N/A
Appearance Liquid (predicted)N/A
InChI Key ULNWYJCSPFDJHD-UHFFFAOYSA-NN/A
Canonical SMILES CC(C)C1=C(C=CC=C2SC(=N1)Cl)C2N/A

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound has not been published, its structure suggests that it can be synthesized through established methods for preparing 2-chlorobenzothiazoles. A plausible synthetic strategy involves the chlorination of a corresponding benzothiazole precursor.

A general and widely used method for the synthesis of 2-chlorobenzothiazoles involves the treatment of the parent benzothiazole with a chlorinating agent.[5] One common approach is the reaction of a benzothiazole derivative with chlorine gas in the presence of a catalyst, or with other chlorinating agents like sulfuryl chloride.[6]

Another synthetic route involves the conversion of 2-mercaptobenzothiazoles to their 2-chloro counterparts.[6] This two-step process typically starts with the synthesis of the 2-mercaptobenzothiazole from an appropriately substituted aniline, followed by chlorination.

General Experimental Protocol for the Synthesis of 2-Chlorobenzothiazoles

The following is a generalized protocol that could be adapted for the synthesis of this compound.

Step 1: Synthesis of 4-isopropyl-1,3-benzothiazole (Precursor)

This precursor is not commercially available and would need to be synthesized, likely from 2-amino-3-isopropylthiophenol.

Step 2: Chlorination of 4-isopropyl-1,3-benzothiazole

A solution of 4-isopropyl-1,3-benzothiazole in a suitable inert solvent (e.g., chloroform, dichloromethane) would be treated with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) at a controlled temperature. The reaction progress would be monitored by an appropriate analytical technique like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture would be worked up by washing with an aqueous base to neutralize any acid, followed by extraction and purification of the crude product, typically by column chromatography or distillation.

Synthesis_of_2_chloro_4_isopropyl_1_3_benzothiazole cluster_0 Precursor Synthesis cluster_1 Chlorination 2_amino_3_isopropylthiophenol 2-amino-3-isopropylthiophenol 4_isopropyl_benzothiazole 4-isopropyl-1,3-benzothiazole 2_amino_3_isopropylthiophenol->4_isopropyl_benzothiazole Cyclization formic_acid Formic Acid formic_acid->4_isopropyl_benzothiazole target_compound This compound 4_isopropyl_benzothiazole->target_compound Chlorination chlorinating_agent Chlorinating Agent (e.g., SO2Cl2) chlorinating_agent->target_compound caption Plausible synthetic route for this compound.

Plausible synthetic route for this compound.

Potential Biological Activity and Mechanism of Action

Although no specific biological studies on this compound have been reported, the extensive research on other benzothiazole derivatives allows for informed speculation on its potential therapeutic applications. The benzothiazole scaffold is a versatile pharmacophore, and its derivatives have demonstrated a wide range of biological activities.[1][2]

4.1. Anticancer Activity

Many 2-substituted benzothiazoles have shown potent anticancer activity.[7] The mechanism often involves the induction of apoptosis in cancer cells. The presence of a halogen, such as chlorine, at the 2-position can enhance the lipophilicity and cell permeability of the molecule, potentially leading to improved anticancer efficacy.

4.2. Antimicrobial Activity

Benzothiazole derivatives are known to possess significant antibacterial and antifungal properties.[8] The mechanism of action can vary but often involves the inhibition of essential microbial enzymes or disruption of the cell membrane. The lipophilic nature of the isopropyl group and the reactive chloro group in this compound may contribute to its potential as an antimicrobial agent.

4.3. Anti-inflammatory and Analgesic Activity

Several benzothiazole derivatives have been reported to have anti-inflammatory and analgesic effects.[1] These activities are often attributed to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

4.4. Other Potential Activities

The benzothiazole nucleus has also been associated with anticonvulsant, antidiabetic, and antitubercular activities.[3][9] Further research is required to determine if this compound exhibits any of these therapeutic properties.

Potential_Biological_Activities central_node This compound anticancer Anticancer central_node->anticancer antimicrobial Antimicrobial central_node->antimicrobial anti_inflammatory Anti-inflammatory central_node->anti_inflammatory anticonvulsant Anticonvulsant central_node->anticonvulsant antidiabetic Antidiabetic central_node->antidiabetic caption Potential biological activities based on the benzothiazole scaffold.

Potential biological activities based on the benzothiazole scaffold.

Future Directions and Research Opportunities

This compound represents an under-investigated molecule with significant potential for discovery and development. The lack of published data highlights a clear opportunity for further research. Key areas for future investigation include:

  • Development and optimization of a robust synthetic protocol.

  • Comprehensive characterization of its physicochemical properties.

  • In vitro and in vivo screening for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

  • Elucidation of its mechanism of action for any identified biological activities.

  • Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.

Conclusion

While specific data on this compound (CAS 182344-55-4) is scarce, its chemical structure, based on the versatile and biologically active benzothiazole scaffold, suggests a high potential for applications in medicinal chemistry and drug discovery. This technical guide has provided a foundational overview by summarizing its known properties, proposing a plausible synthetic approach, and exploring its potential biological activities based on the extensive literature on related compounds. It is hoped that this guide will serve as a valuable resource for researchers and stimulate further investigation into this promising, yet underexplored, chemical entity.

References

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
  • (2022). A Review on Emerging Benzothiazoles: Biological Aspects. Journal of Drug Delivery and Therapeutics, 12(4-S), 203-209.
  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics, 13(9-S), 1-10.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of Benzothiazole-Based Compounds.
  • (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.
  • (2025). A Convenient Synthesis of 2-Mercapto and 2-Chlorobenzothiazoles. Request PDF.
  • (2021).
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 24(11), 2077.
  • (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry.
  • (2021). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks, 11(4), 333-344.
  • (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2568.
  • (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
  • (2025). Design, synthesis and antimicrobial activity of novel benzothiazole analogs.
  • Chemical Synthesis Database. (2025). 2-(3-chloro-4-nitrophenyl)-1,3-benzothiazole.
  • Shaikh, A., et al. (2023). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. RSC Advances, 13(33), 23098-23115.
  • SAS Publishers. (n.d.). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole.
  • Chemical Synthesis Database. (2025). 2-(3-chloro-4-nitrophenyl)-1,3-benzothiazole.
  • (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 23-53.

Sources

A Technical Guide to 2-Chloro-4-isopropyl-1,3-benzothiazole: A Novel Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole core is a cornerstone of medicinal chemistry, present in a multitude of compounds with a vast array of pharmacological activities.[1][2] This guide introduces 2-Chloro-4-isopropyl-1,3-benzothiazole, a novel, strategically-functionalized scaffold designed for the efficient construction of diverse chemical libraries. We will dissect the rationale behind its design, propose a robust synthetic pathway, detail its derivatization potential, and outline a strategic approach to unlocking its therapeutic promise. This document serves as a technical resource for researchers, chemists, and drug development professionals aiming to leverage this promising scaffold in their discovery programs.

Introduction: The Enduring Value of the Benzothiazole Scaffold

Heterocyclic compounds form the backbone of modern pharmaceuticals, and among them, the benzothiazole ring system is particularly privileged.[3] This bicyclic structure, consisting of a benzene ring fused to a thiazole ring, offers a unique combination of aromaticity, rigidity, and hydrogen bonding capability, allowing for potent and selective interactions with a wide range of biological targets.[4] Consequently, benzothiazole derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others.[5][6][7]

The power of the benzothiazole scaffold lies in its synthetic tractability, particularly at the C-2 position.[8] The introduction of a chlorine atom at this position transforms the scaffold into a highly versatile electrophilic building block. Simultaneously, substitution on the benzene ring allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability. The this compound scaffold is designed with these principles in mind, combining a reactive 2-chloro handle with a lipophilic 4-isopropyl group to create a unique entry point for exploring new chemical space.

Profile of the Scaffold: this compound

The subject of this guide is a liquid at room temperature with the following key characteristics:

PropertyValueSource
CAS Number 182344-55-4
Molecular Formula C₁₀H₁₀ClNS
Molecular Weight 211.71 g/mol
Appearance Liquid

The structure possesses two key features that define its utility:

  • The 2-Chloro Group : This is the scaffold's primary reactive site. The electron-withdrawing nature of the benzothiazole ring system makes the C-2 position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide variety of functional groups (amines, thiols, alcohols, etc.), serving as the cornerstone for library generation.[9][10]

  • The 4-Isopropyl Group : Positioned on the benzene ring, this bulky, lipophilic group serves several purposes. It can enhance membrane permeability, potentially improving oral bioavailability and cell penetration. Furthermore, it can provide crucial steric interactions within a target's binding pocket, influencing potency and selectivity. Research on related scaffolds has shown that substitution at the 4-position can favorably modulate biological activity and reduce cytotoxicity.[11]

Below is a diagram illustrating the key functional regions of the scaffold.

Caption: Key functional regions of the title scaffold.

Proposed Synthetic Pathway

While not extensively documented in peer-reviewed literature, a robust and logical synthesis for this compound can be proposed based on well-established heterocyclic chemistry principles. The pathway leverages a classic Sandmeyer reaction, a cornerstone of aromatic chemistry for converting amino groups into a wide range of functionalities, including halides.[12][13]

The proposed two-step synthesis starts from the corresponding 2-aminobenzothiazole precursor.

G start 3-Isopropylaniline intermediate1 2-Amino-4-isopropyl- 1,3-benzothiazole start->intermediate1 Step 1: Ring Formation (e.g., KSCN, Br₂) diazonium Diazonium Salt Intermediate intermediate1->diazonium Step 2a: Diazotization (NaNO₂, HCl, 0-5 °C) final 2-Chloro-4-isopropyl- 1,3-benzothiazole (Target) diazonium->final Step 2b: Sandmeyer Reaction (CuCl, HCl)

Caption: Proposed two-step synthesis of the target scaffold.

Step 1: Synthesis of 2-Amino-4-isopropyl-1,3-benzothiazole

The initial and most critical step is the construction of the benzothiazole ring. The reaction of a substituted aniline with a thiocyanate salt (such as KSCN or NH₄SCN) in the presence of bromine is a well-established method for synthesizing 2-aminobenzothiazoles.[14][15] This electrophilic cyclization proceeds through an intermediate thiourea derivative.

Causality: We select this method because 3-isopropylaniline is a readily available starting material. The reaction conditions are standard and do not require specialized equipment, making it a cost-effective and scalable first step.

Step 2: Diazotization and Sandmeyer Reaction

This step converts the 2-amino group into the desired 2-chloro group.

  • Diazotization: The 2-amino-4-isopropyl-1,3-benzothiazole is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt intermediate.[16]

  • Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) chloride (CuCl).[17] The copper catalyst facilitates the displacement of the diazonium group (N₂) with a chloride ion, yielding the final product.[13] This reaction is a highly reliable method for installing halides onto an aromatic ring where an amino group was previously located.

Causality: The Sandmeyer reaction is chosen for its high efficiency and functional group tolerance. It provides a direct and clean conversion of the amine to the chloride, which is essential for producing a high-purity scaffold ready for subsequent derivatization.

Experimental Protocols

The following protocols are provided as a trusted, self-validating guide for the synthesis and a representative derivatization of the scaffold.

Protocol 1: Synthesis of this compound

Step A: Synthesis of 2-Amino-4-isopropyl-1,3-benzothiazole

  • Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-isopropylaniline (1.0 eq) and glacial acetic acid (10 vol). Cool the solution to 0-5 °C in an ice-salt bath.

  • Thiocyanate Addition: Add a solution of potassium thiocyanate (KSCN, 2.2 eq) in glacial acetic acid (2 vol) dropwise, maintaining the internal temperature below 10 °C.

  • Bromination: After the addition is complete, add a solution of bromine (Br₂, 1.0 eq) in glacial acetic acid (2 vol) dropwise over 1-2 hours. Ensure the temperature does not exceed 10 °C. A thick precipitate will form.

  • Reaction & Workup: Stir the mixture at room temperature for 12-16 hours. Pour the reaction mixture into a beaker of ice water (20 vol) and stir. Basify the slurry to pH 8-9 with a concentrated ammonium hydroxide solution.

  • Isolation: Filter the resulting solid, wash thoroughly with water, and dry under vacuum. Recrystallize from an ethanol/water mixture to yield pure 2-amino-4-isopropyl-1,3-benzothiazole.

Step B: Synthesis of this compound (Sandmeyer Reaction)

  • Diazotization Setup: In a flask, suspend the 2-amino-4-isopropyl-1,3-benzothiazole (1.0 eq) from Step A in a mixture of concentrated HCl (4.0 eq) and water (5 vol). Cool to 0 °C in an ice-salt bath.

  • Nitrite Addition: Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimum amount of cold water dropwise. Maintain the temperature strictly between 0 and 5 °C. Stir for 30 minutes after addition is complete to ensure full formation of the diazonium salt.

  • Catalyst Preparation: In a separate, larger beaker, dissolve copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl (3.0 eq). Cool this solution to 0 °C.

  • Sandmeyer Reaction: Add the cold diazonium salt solution from step B2 slowly to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

  • Reaction & Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Extract the mixture with dichloromethane (3 x 10 vol).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product, this compound.

Protocol 2: Representative Derivatization via SNAr

This protocol describes the reaction with a secondary amine, morpholine, to demonstrate the scaffold's utility.

  • Setup: In a sealed vial, dissolve this compound (1.0 eq) in N,N-Dimethylformamide (DMF, 10 vol).

  • Reagent Addition: Add morpholine (1.2 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq).

  • Reaction: Seal the vial and heat the mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate (3 x 10 vol).

  • Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography to yield the desired 2-(morpholin-4-yl)-4-isopropyl-1,3-benzothiazole.

Potential Biological Applications and Screening Strategy

The structural features of the this compound scaffold suggest several promising avenues for drug discovery. The benzothiazole core is a known pharmacophore in oncology and infectious diseases.[18][19]

Hypothesized Therapeutic Areas:

  • Anticancer: Many 2-substituted benzothiazoles exhibit potent anticancer activity by targeting various kinases or acting as DNA-intercalating agents.[20] The isopropyl group could enhance activity by probing hydrophobic pockets in enzyme active sites.

  • Antimicrobial: The scaffold is an excellent starting point for developing novel antibacterial and antifungal agents.[21][22] The lipophilic nature may aid in disrupting bacterial cell membranes.

  • Anti-inflammatory: Benzothiazole derivatives have been reported as inhibitors of inflammatory pathways.[6]

  • Neurodegenerative Diseases: Certain benzothiazole structures have been investigated as agents for imaging amyloid plaques in Alzheimer's disease.[3]

A logical workflow for exploring the potential of this scaffold is outlined below.

G scaffold Scaffold Synthesis (Protocol 1) library Library Synthesis (Protocol 2 - Parallel Synthesis) scaffold->library Derivatization screening High-Throughput Screening (HTS) (e.g., Target-based or Phenotypic) library->screening Compound Plate Generation hit_id Hit Identification screening->hit_id Data Analysis sar Structure-Activity Relationship (SAR) & Hit-to-Lead Optimization hit_id->sar Initial Hits sar->library Iterative Design & Synthesis candidate Lead Candidate sar->candidate Optimized Compound

Caption: A strategic workflow for scaffold-based drug discovery.

Conclusion and Future Outlook

This compound represents a highly promising and strategically designed scaffold for modern medicinal chemistry. Its combination of a synthetically versatile reactive handle and a property-modulating lipophilic group provides an ideal platform for the rapid generation of novel, diverse, and drug-like molecules. The proposed synthetic route is robust and scalable, ensuring a reliable supply for library synthesis. By applying the outlined derivatization and screening strategies, researchers can efficiently explore the vast chemical space accessible from this core, significantly increasing the probability of discovering next-generation therapeutic agents for a multitude of diseases.

References

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.). Google Books.
  • Synthesis and biological evaluation of 2- aminobenzothiazole deriv
  • Medicinal significance of benzothiazole scaffold: an insight view. (2012). PubMed.
  • Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate. (2013).
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science.
  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. (2017). SpringerLink.
  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.). Scholars Research Library.
  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI.
  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (n.d.).
  • REACTIONS IN THE THIAZOLE SERIES. I. REACTIONS OF 2-CHLOROBENZOTHIAZOLES WITH THIOUREAS. (1939). The Journal of Organic Chemistry.
  • This compound | 182344-55-4. (n.d.). Sigma-Aldrich.
  • Sandmeyer reaction. (n.d.). Wikipedia.
  • REACTIONS IN THE THIAZOLE SERIES. II. THE REACTION OF 2-CHLOROBENZOTHIAZOLE WITH THIOUREA IN AQUEOUS MEDIA. (1940).
  • Sandmeyer Reaction Mechanism. (n.d.). BYJU'S.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC - NIH.
  • 2-Substituted Thiobenzothiazole and Related Compounds. II.1,2 A Kinetic Study of the Reaction of 2-Chlorobenzothiazole with the Sodium Salt of 2-Mercaptobenzothiazole. (1959).
  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (2022). PMC - NIH.
  • Design, synthesis and antimicrobial activity of novel benzothiazole analogs. (2013). PubMed.
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). MDPI.
  • Benzothiazole. (n.d.). Wikipedia.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investig
  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (n.d.). Journal of Chemical Health Risks.
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). MDPI.
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). PubMed Central.
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). PubMed.

Sources

An In-Depth Technical Guide to the In Silico Prediction of 2-Chloro-4-isopropyl-1,3-benzothiazole Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities.[1][2][3][4] This guide outlines a comprehensive in silico workflow to predict the bioactivity of a novel, uncharacterized compound: 2-Chloro-4-isopropyl-1,3-benzothiazole. As direct experimental data for this specific molecule is scarce, this document serves as a strategic roadmap for its computational evaluation. We will employ a multi-faceted approach, integrating physicochemical profiling, target identification, molecular docking, quantitative structure-activity relationship (QSAR) insights, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The causality behind each methodological choice is explained, providing a self-validating framework for researchers to rationally prioritize and de-risk novel chemical entities before committing to costly synthesis and in vitro screening.

Introduction: The Rationale for a Computational Approach

Drug discovery is a resource-intensive endeavor, where early-stage attrition of candidates due to poor efficacy or unforeseen toxicity is a major bottleneck.[5] Computational, or in silico, methods have become indispensable tools for rapidly screening vast chemical spaces, predicting biological activities, and identifying potential liabilities, thereby accelerating the entire discovery pipeline.[6][7][8]

The subject of this guide, this compound, belongs to the benzothiazole family. Derivatives of this heterocyclic system are known to interact with a wide range of biological targets, leading to activities such as antibacterial, anticancer, anti-inflammatory, and neuroprotective effects.[3][9][10][11] Given this precedent, a systematic computational investigation is warranted to hypothesize its therapeutic potential and guide future experimental validation. This guide provides the strategic and technical framework for such an investigation.

The In Silico Prediction Workflow: A Multi-Pillar Strategy

Our predictive workflow is built on the principle of converging evidence, where insights from multiple computational techniques are integrated to build a robust bioactivity hypothesis. No single method is definitive; their collective power lies in synergy.

G cluster_input Phase 1: Input & Profiling cluster_prediction Phase 2: Bioactivity Prediction cluster_safety Phase 3: Druglikeness & Safety cluster_output Phase 4: Synthesis & Validation Compound 2-Chloro-4-isopropyl- 1,3-benzothiazole PhysChem Physicochemical Profiling Compound->PhysChem TargetID Target Identification (Target Fishing) PhysChem->TargetID QSAR QSAR Analysis PhysChem->QSAR Pharm Pharmacophore Screening PhysChem->Pharm Docking Molecular Docking PhysChem->Docking ADMET ADMET Prediction PhysChem->ADMET TargetID->Docking Provides Protein Targets Profile Integrated Bioactivity Profile QSAR->Profile Predicts Activity Score Pharm->Profile Identifies Key Features Docking->Profile Predicts Binding Affinity & Pose ADMET->Profile Predicts Safety & PK Profile Decision Go/No-Go Decision for In Vitro Validation Profile->Decision

Caption: The integrated in silico workflow for bioactivity prediction.
Foundational Step: Physicochemical Profiling

Before predicting biological interactions, we must first understand the molecule's fundamental chemical properties. These descriptors are not only crucial inputs for subsequent models but also provide early indicators of "drug-likeness."

Protocol:

  • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Input the SMILES string into a reliable physicochemical property calculator (e.g., SwissADME, ChemDraw, or online platforms).

  • Calculate key descriptors based on established rules like Lipinski's Rule of Five.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value Lipinski's Rule of Five Compliance Rationale
Molecular Weight 211.71 g/mol Yes (<500) Influences absorption and distribution.
LogP (Octanol/Water) ~3.5 - 4.0 Yes (<5) Indicates lipophilicity, affecting membrane permeability.
Hydrogen Bond Donors 0 Yes (<5) Affects binding specificity and solubility.

| Hydrogen Bond Acceptors | 2 (N, S) | Yes (<10) | Affects binding specificity and solubility. |

Insight: The molecule demonstrates good compliance with Lipinski's rules, suggesting it possesses physicochemical properties consistent with orally bioavailable drugs. Its moderate to high lipophilicity suggests it will likely permeate cell membranes.

Target Identification: Where Could the Molecule Act?

With no known targets, we must generate hypotheses. This "target fishing" or "reverse screening" can be approached from two angles.[2][12]

  • Ligand-Based Approach: This method operates on the principle that structurally similar molecules often have similar biological activities.[5] We search databases like ChEMBL or PubChem for molecules structurally similar to our query compound and analyze their known biological targets. The benzothiazole core is a powerful search query.

  • Structure-Based Approach (Reverse Docking): This involves docking our molecule against a large panel of known protein structures to identify which ones it might bind to with high affinity.[12] This can uncover novel, unexpected targets.

Causality: We prioritize a ligand-based approach initially because the benzothiazole scaffold is well-documented.[3][10] A known target for a similar compound, such as bacterial DNA Gyrase B, provides a strong, mechanistically plausible starting point for a more focused investigation.[9]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity.[5][13][14] While we cannot build a QSAR model with a single compound, we can leverage existing models.

Workflow:

  • Data Collection: Curate a dataset of known benzothiazole derivatives with measured activity against a specific target (e.g., DNA Gyrase B).

  • Model Building: Use this dataset to build a QSAR model using machine learning algorithms (e.g., Random Forest, Support Vector Machines) that links molecular descriptors to activity.[15]

  • Prediction: Input the descriptors of this compound into the validated model to predict its activity.

Expert Insight: The predictive power of a QSAR model is confined to its "applicability domain."[14] Therefore, the curated dataset must be structurally diverse yet relevant to our query molecule to ensure the prediction is reliable.

Molecular Docking: Simulating the Protein-Ligand Handshake

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[16][17] Based on our target identification, we select bacterial DNA Gyrase B as a high-priority target to explore potential antibacterial activity.[9][18]

G cluster_protein Target Preparation cluster_ligand Ligand Preparation PDB 1. Obtain Protein Structure (e.g., PDB ID: 2XCT) PrepP 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepP Grid 3. Define Binding Site (Grid Box Generation) PrepP->Grid SMILES 1. Obtain Ligand Structure (SMILES/SDF) PrepL 2. Prepare Ligand (Generate 3D coords, assign charges) SMILES->PrepL PrepL->Grid Run 4. Run Docking Simulation (e.g., AutoDock Vina) Grid->Run Analyze 5. Analyze Results (Binding Energy & Pose) Run->Analyze

Caption: A typical workflow for molecular docking experiments.

This protocol describes a self-validating system by first re-docking a known inhibitor to confirm the accuracy of the docking parameters.

  • Target & Ligand Preparation:

    • Download the crystal structure of E. coli DNA Gyrase B in complex with a known inhibitor from the Protein Data Bank (PDB).

    • Using molecular visualization software (e.g., UCSF Chimera, PyMOL), separate the protein, the co-crystallized ligand (our positive control), and any water molecules or cofactors.[19]

    • Prepare the protein for docking by adding polar hydrogens and assigning partial charges using a tool like AutoDock Tools.[17]

    • Prepare our query molecule, this compound, by generating its 3D coordinates from its SMILES string and assigning charges.

  • Validation Step: Re-docking the Native Ligand:

    • Define the docking search space (the "grid box") around the binding site occupied by the co-crystallized ligand.

    • Run a docking simulation with the extracted native ligand.

    • Trustworthiness Check: A successful protocol is validated if the lowest energy pose predicted by the software has a Root Mean Square Deviation (RMSD) of <2.0 Å compared to its position in the original crystal structure. This confirms our parameters can accurately reproduce experimental results.

  • Docking the Query Compound:

    • Using the validated parameters and the same grid box, perform the docking simulation for this compound.

  • Analysis:

    • Analyze the output to identify the predicted binding affinity (in kcal/mol). More negative values indicate stronger predicted binding.[17]

    • Visualize the top-ranked binding pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with protein residues.

Table 2: Hypothetical Molecular Docking Results

Target Protein PDB ID Ligand Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
E. coli DNA Gyrase B 2XCT Native Ligand (Re-docked) -9.5 Asp73, Ile78, Pro79

| E. coli DNA Gyrase B | 2XCT | this compound | -8.2 | Asp73, Ile78, Val120 |

Insight: A predicted binding affinity of -8.2 kcal/mol suggests a strong interaction, potentially indicating inhibitory activity. The interaction with key residues like Asp73, a critical residue in the ATP-binding site, strengthens this hypothesis.

ADMET Prediction: Will it be a Safe and Effective Drug?

A potent molecule is useless if it is toxic or cannot reach its target in the body. ADMET prediction evaluates a compound's pharmacokinetic and toxicity profile.[20] We use web-based platforms like ADMETlab 3.0 or ADMET-AI, which employ machine learning models trained on large experimental datasets.[20][21]

Table 3: Predicted ADMET Profile

Category Property Prediction Implication
A bsorption Caco-2 Permeability High Good potential for intestinal absorption.
Blood-Brain Barrier (BBB) Non-penetrant Unlikely to cause CNS side effects.
D istribution Plasma Protein Binding High (>90%) May have a longer duration of action.
M etabolism CYP2D6 Inhibitor Yes Potential for drug-drug interactions.
CYP3A4 Inhibitor No Lower risk for interactions with many common drugs.
E xcretion Renal Organic Cation Transporter Substrate Likely cleared via the kidneys.
T oxicity Ames Mutagenicity Negative Low likelihood of being mutagenic.

| | hERG Inhibition | Low Risk | Low risk of causing cardiotoxicity. |

Expert Insight: The prediction of CYP2D6 inhibition is a critical flag.[22] While not a deal-breaker, it is a liability that must be investigated experimentally. This finding allows medicinal chemists to proactively design second-generation analogs that mitigate this specific risk, demonstrating the power of early-stage computational toxicology.

Integrated Analysis and Path Forward

By synthesizing the data from our multi-pillar approach, we can construct a holistic profile for this compound:

  • Physicochemical Properties: The molecule is drug-like and likely orally bioavailable.

  • Predicted Bioactivity: It is predicted to be an inhibitor of bacterial DNA Gyrase B with a strong binding affinity, suggesting potential as an antibacterial agent.

  • ADMET Profile: The molecule shows a generally favorable safety profile, with the notable exception of potential CYP2D6 inhibition, which requires experimental follow-up.

This integrated profile provides a strong, data-driven rationale for a "Go" decision: to proceed with the chemical synthesis and in vitro biological validation of this compound. The in silico predictions have not only identified a promising therapeutic avenue but have also pinpointed a specific liability to monitor, focusing future research and conserving valuable resources.

Conclusion

This guide has detailed a robust, multi-faceted in silico workflow for the prediction of bioactivity for a novel compound. By systematically applying principles of physicochemical profiling, target fishing, molecular docking, and ADMET prediction, we have transformed an uncharacterized molecule into a viable lead candidate with a clear hypothesis for its mechanism of action and a defined risk profile. This approach embodies the principles of modern, computationally-driven drug discovery, enabling researchers to make more informed decisions, accelerate innovation, and ultimately increase the probability of success in developing new medicines.

References

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Available at: [Link]

  • Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Available at: [Link]

  • RJ Wave. (2024). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. Available at: [Link]

  • Expert Opinion on Drug Discovery. (2006). Pharmacophore modelling: applications in drug discovery. Available at: [Link]

  • Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry. Available at: [Link]

  • Patsnap Synapse. (2024). What is the significance of QSAR in drug design?. Available at: [Link]

  • Langer, T. (2006). Pharmacophore modelling: applications in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Ali, S., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH. Available at: [Link]

  • Yang, K., et al. ADMET-AI. Available at: [Link]

  • arXiv. (2025). Quantum QSAR for drug discovery. Available at: [Link]

  • ResearchGate. (2025). The impact of pharmacophore modeling in drug design. Available at: [Link]

  • KBbox: Methods. Small Molecule Docking. Available at: [Link]

  • Bio-EC. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. Available at: [Link]

  • VLS3D.COM. ADMET predictions. Available at: [Link]

  • Bonvin Lab. Small molecule docking. Available at: [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Available at: [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Available at: [Link]

  • PubMed. (2024). Bioactivity predictions and virtual screening using machine learning predictive model. Available at: [Link]

  • Creative Biolabs. In Silico Target Prediction. Available at: [Link]

  • Simulations Plus. ADMET Predictor®. Available at: [Link]

  • MDPI. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. Available at: [Link]

  • Nucleic Acids Research | Oxford Academic. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Available at: [Link]

  • PMC - NIH. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Available at: [Link]

  • ADMETlab 2.0. ADMETlab 2.0. Available at: [Link]

  • PMC - NIH. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Available at: [Link]

  • MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Available at: [Link]

  • NIH. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Available at: [Link]

  • PMC - NIH. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Available at: [Link]

  • MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Available at: [Link]

  • Cheméo. Chemical Properties of Benzothiazole, 2-chloro- (CAS 615-20-3). Available at: [Link]

  • ResearchGate. (2025). Synthesis, characterization and biological activity of benzothiazoles derivatives. Available at: [Link]

  • NIH. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Available at: [Link]

  • Wikipedia. Benzothiazole. Available at: [Link]

Sources

An In-Depth Technical Guide to the Reactivity and Stability of 2-Chloro-4-isopropyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the anticipated reactivity and a detailed framework for assessing the stability of 2-Chloro-4-isopropyl-1,3-benzothiazole. As a member of the 2-chlorobenzothiazole class of heterocyclic compounds, this molecule holds potential as a versatile intermediate in the synthesis of novel therapeutic agents and other biologically active molecules. Understanding its chemical behavior is paramount for its effective utilization in drug discovery and development pipelines. This document delineates the core chemical properties, predictable reaction pathways, and a robust, self-validating protocol for comprehensive stability profiling in accordance with international regulatory standards.

Introduction to this compound

This compound is a substituted aromatic heterocyclic compound. The benzothiazole core is a prevalent scaffold in medicinal chemistry, known to impart a wide range of pharmacological activities. The chloro-substituent at the 2-position serves as a reactive handle for synthetic diversification, while the isopropyl group at the 4-position is expected to modulate the molecule's lipophilicity, solubility, and potentially its metabolic profile. A thorough understanding of this molecule's reactivity and stability is a critical prerequisite for its advancement in any research or development program.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₀H₁₀ClNS-
Molecular Weight 211.71 g/mol [1]
CAS Number 182344-55-4[1]
Appearance Predicted: Colorless to light yellow liquid or low melting solidGeneral knowledge of similar compounds
Solubility Predicted: Soluble in common organic solvents (e.g., DCM, THF, Acetone); Insoluble in water[2]
pKa (predicted) The nitrogen atom in the thiazole ring is weakly basic.[3]

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom at the 2-position of the benzothiazole ring. This electrophilicity is enhanced by the adjacent electron-withdrawing nitrogen atom, making the chloro group a good leaving group in nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is expected to be nucleophilic aromatic substitution (SNAr) at the C2 position. This provides a facile route for the synthesis of a diverse array of 2-substituted benzothiazole derivatives.

Causality behind Experimental Choices: The choice of nucleophile, solvent, and the potential need for a base are dictated by the nature of the incoming nucleophile and the desire to drive the reaction to completion. Aprotic polar solvents are often preferred as they can solvate the intermediate Meisenheimer complex, thereby stabilizing the transition state and accelerating the reaction. The addition of a non-nucleophilic base is often necessary when the nucleophile is an amine or thiol to neutralize the HCl generated in situ.

General Reaction Scheme:

SNAr_Reaction reactant This compound product 2-Nu-4-isopropyl-1,3-benzothiazole reactant->product + Nu-H, Base Solvent, Heat nucleophile Nucleophile (Nu-H)

Caption: General workflow for nucleophilic substitution.

Experimental Protocol for Nucleophilic Substitution with an Amine:

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or NMP) is added the desired primary or secondary amine (1.2 eq).

  • A non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) is added to the reaction mixture.

  • The reaction is heated to a temperature between 80-120 °C and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-4-isopropyl-1,3-benzothiazole derivative.

Influence of the 4-isopropyl Group

The isopropyl group at the 4-position is not expected to significantly hinder nucleophilic attack at the 2-position due to its distance from the reaction center. Its electron-donating nature may slightly decrease the electrophilicity of the C2 carbon compared to the unsubstituted 2-chlorobenzothiazole, but this effect is likely to be minimal. The primary influence of the isopropyl group will be on the overall physicochemical properties of the resulting derivatives, such as solubility and lipophilicity.

Stability Studies: A Forced Degradation Protocol

A forced degradation study is essential to identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.[4][5] The following protocol is designed to be a self-validating system, providing a comprehensive understanding of the compound's intrinsic stability.

Trustworthiness of the Protocol: This protocol is based on the principles outlined in the ICH guidelines for stability testing of new drug substances and products (Q1A(R2)).[5] By systematically exposing the compound to a range of stress conditions, we can confidently identify its degradation products and establish a robust analytical method for their detection.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis (e.g., 0.1 M HCl) HPLC Stability-Indicating HPLC Method Development Acid->HPLC Base Basic Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Oxidation Oxidative Degradation (e.g., 3% H₂O₂) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photo Photolytic Stress (ICH Q1B) Photo->HPLC LCMS LC-MS for Peak Identification HPLC->LCMS Characterize Degradants MassBalance Mass Balance Calculation LCMS->MassBalance Quantify API This compound (in solution and as solid) API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow for the forced degradation study.

Experimental Protocols for Forced Degradation

Objective: To achieve approximately 5-20% degradation of the parent compound to ensure that the degradation products are formed at a sufficient level for detection and characterization without complete degradation of the starting material.[6][7]

General Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Expose the solutions to the stress conditions outlined below. A control sample, protected from the stress condition, should be analyzed in parallel.

  • At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a developed stability-indicating HPLC method.

Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60 °C).[6]

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature.[6]

  • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Incubate at room temperature.[2]

  • Thermal Degradation: Store the solid compound and the stock solution in a temperature-controlled oven at 60 °C.[6]

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5]

Analytical Methodologies

A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for the quantification of each component.

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound and its more polar degradation products.[8][9]

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is an invaluable tool for the identification and structural elucidation of degradation products. By coupling the HPLC system to a mass spectrometer, the mass-to-charge ratio of the eluting peaks can be determined, providing crucial information about their molecular weight and fragmentation patterns.[8][10]

Predicted Degradation Pathways

Based on the known chemistry of benzothiazoles, the following degradation pathways can be anticipated:

  • Hydrolysis: Under acidic or basic conditions, the chloro group at the 2-position is likely to be hydrolyzed to a hydroxyl group, forming 4-isopropyl-1,3-benzothiazol-2(3H)-one.

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which could lead to the formation of the corresponding sulfoxide or sulfone. The benzene ring can also undergo hydroxylation.[2][11]

  • Photodegradation: UV irradiation can induce a variety of reactions, including photoisomerization and the formation of radical species that can lead to complex degradation products.[12]

Data Presentation and Interpretation

All quantitative data from the stability studies should be summarized in a clear and concise table to facilitate comparison and interpretation.

Table 2: Summary of Forced Degradation Results

Stress ConditionDuration% Degradation of Parent CompoundNumber of Degradants DetectedMajor Degradant(s) (Retention Time)
Control -< 1%0-
0.1 M HCl (RT) 24 hDataDataData
0.1 M HCl (60°C) 8 hDataDataData
0.1 M NaOH (RT) 8 hDataDataData
3% H₂O₂ (RT) 24 hDataDataData
Thermal (60°C) 7 daysDataDataData
Photolytic ICH Q1BDataDataData

Conclusion

This technical guide provides a foundational understanding of the reactivity and a comprehensive strategy for evaluating the stability of this compound. The high reactivity of the 2-chloro substituent makes it an attractive starting material for the synthesis of diverse compound libraries. The outlined forced degradation protocol, in conjunction with the proposed analytical methodologies, provides a robust framework for elucidating its stability profile. The insights gained from these studies are critical for ensuring the quality, safety, and efficacy of any potential drug candidate derived from this promising scaffold.

References

  • Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. PubMed. [Link]

  • Pharma Stability: Forced Degradation Playbook. [Link]

  • Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Taylor & Francis Online. [Link]

  • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. ResearchGate. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. [Link]

  • Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Canadian Center of Science and Education. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Thermal behaviour and adsorption properties of some benzothiazole derivatives. ResearchGate. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. National Institutes of Health. [Link]

  • Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Publishing. [Link]

  • The thermal breakdown mechanism of polybenzoxazoles and polybenzothiazoles. ResearchGate. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • 2-Chlorobenzothiazole. PubChem. [Link]

  • Benzothiazole and Derivatives by LC-MS-MS. MAC-MOD Analytical. [Link]

  • Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. PubMed. [Link]

  • Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. PubMed. [Link]

  • Benzothiazole. Wikipedia. [Link]

Sources

Whitepaper: Strategic Derivatization of 2-Chloro-4-isopropyl-1,3-benzothiazole for High-Throughput Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of the strategic derivatization of 2-chloro-4-isopropyl-1,3-benzothiazole, a versatile building block for generating diverse molecular libraries aimed at drug discovery screening. We will explore the underlying chemical principles, provide validated experimental protocols for key transformations, and outline a logical workflow for library synthesis and subsequent screening. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for identifying novel therapeutic agents.

Introduction: The Benzothiazole Core in Drug Discovery

Benzothiazole derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The fused heterocyclic system provides a rigid, electron-rich core that can be strategically functionalized to modulate physiochemical properties and target interactions. The 4-isopropyl substituent on the benzene ring offers a lipophilic handle that can influence membrane permeability and protein binding, while the 2-chloro position serves as a highly reactive and versatile anchor point for diversification.

The primary goal of derivatizing this compound is to create a library of analogues with diverse functional groups. This chemical diversity is paramount for high-throughput screening (HTS) campaigns, as it increases the probability of identifying "hits"—compounds that exhibit a desired biological activity against a specific target.

Core Chemistry: Reactivity of the 2-Chloro Position

The synthetic utility of this compound stems from the high reactivity of the chlorine atom at the C2 position towards nucleophilic substitution. This reactivity is not inherent to a typical aryl chloride but is significantly enhanced by the electronic properties of the benzothiazole ring system.

Causality of Reactivity:

  • Inductive and Mesomeric Effects: The endocyclic nitrogen atom is highly electronegative and exerts a strong electron-withdrawing inductive effect. More importantly, it can stabilize the negative charge in the Meisenheimer-like intermediate formed during a nucleophilic aromatic substitution (SNAr) reaction.[4]

  • Leaving Group Potential: The chloride ion is an excellent leaving group, facilitating the substitution process.

  • Activation: The C2 position is effectively "activated" by the adjacent sulfur and, critically, the nitrogen atom, making it highly electrophilic and susceptible to attack by a wide range of nucleophiles.[4]

This inherent reactivity allows for the facile introduction of various pharmacophoric groups under relatively mild conditions, making it an ideal starting point for library synthesis.

Synthetic Derivatization Strategies

A diverse library can be constructed primarily through two powerful synthetic methodologies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

G start This compound sub_snar Nucleophilic Aromatic Substitution (SNAr) start->sub_snar Nuc:- sub_pd Palladium-Catalyzed Cross-Coupling start->sub_pd [Pd] cat. amines 2-Amino Derivatives sub_snar->amines R1R2NH hydrazines 2-Hydrazinyl Derivatives sub_snar->hydrazines N2H4 thioethers 2-Thioether Derivatives sub_snar->thioethers RSH aryls 2-Aryl/Vinyl Derivatives sub_pd->aryls Ar-B(OH)2 (Suzuki)

Caption: Overall derivatization strategy for this compound.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most direct method for derivatizing the 2-chloro-benzothiazole core. The reaction proceeds by the addition of a nucleophile to the C2 carbon, followed by the elimination of the chloride ion.

The introduction of amino groups is a critical step in creating diversity, as they can serve as hydrogen bond donors/acceptors and provide a point for further functionalization.

Rationale: This protocol utilizes a base (e.g., triethylamine or potassium carbonate) to deprotonate the amine nucleophile, increasing its nucleophilicity. The reaction is typically performed in a polar aprotic solvent like DMF or DMSO to facilitate the SNAr mechanism.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF, 0.5 M), add the desired primary or secondary amine (1.2 eq).

  • Add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • The product will often precipitate. Collect the solid by vacuum filtration. If no solid forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

The 2-hydrazinyl group is a key functional handle. It can be readily converted into a wide variety of hydrazones by condensation with aldehydes or ketones, exponentially increasing the library's diversity from a single intermediate.[5][6][7]

Rationale: Hydrazine hydrate is a potent nucleophile. The reaction is typically run in a protic solvent like ethanol, which can facilitate proton transfer steps.[8]

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (0.4 M).

  • Add hydrazine hydrate (80% solution, 5.0 eq) dropwise at room temperature.

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • After cooling, reduce the solvent volume under vacuum.

  • Pour the concentrated mixture into cold water. A solid precipitate should form.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the 2-hydrazinyl derivative.[7]

  • Recrystallization from ethanol can be performed for further purification if necessary. Confirm structure and purity by analytical methods.

Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions

To form carbon-carbon bonds, which are fundamental for extending the molecular scaffold, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[9]

The Suzuki-Miyaura coupling is a robust and versatile method for creating biaryl linkages by coupling an organohalide with a boronic acid or ester.[9][10]

Rationale: This reaction involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition of the palladium catalyst to the C-Cl bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst.[9] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction.

Step-by-Step Methodology:

  • To a microwave vial or Schlenk tube under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or a combination of Pd(OAc)₂ (0.02 eq) and a ligand like SPhos (0.04 eq).[10]

  • Add a solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio, 0.2 M).

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 8-16 hours (or use microwave irradiation for faster reaction times). Monitor by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography to isolate the 2-arylbenzothiazole product.

  • Confirm the structure and purity by NMR and Mass Spectrometry.

Data Presentation: Summary of Derivatization

Quantitative data from the synthesis of a representative set of derivatives should be compiled for easy comparison and analysis.

Derivative Class Nucleophile/Reagent Method Typical Yield (%) Key ¹H NMR Signal (ppm)
2-Amino (Aniline)AnilineSNAr75-90%~8.5-9.5 (s, 1H, -NH)
2-Amino (Morpholine)MorpholineSNAr80-95%~3.8 (t, 4H), ~3.6 (t, 4H)
2-HydrazinylHydrazine HydrateSNAr70-85%~7.8 (s, 1H, -NH), ~4.5 (br s, 2H, -NH₂)
2-ThioetherThiophenolSNAr85-95%~7.2-7.6 (m, Ar-H)
2-Aryl (Phenyl)Phenylboronic AcidSuzuki60-80%~7.4-8.2 (m, Ar-H)

Note: Yields and spectral data are representative and will vary based on the specific substrate and reaction conditions.

Screening Cascade and Hit Validation

The synthesized library of derivatives forms the input for a biological screening cascade. The purpose of this structured workflow is to efficiently identify and validate compounds with the desired biological activity while minimizing false positives.

G cluster_0 Discovery Phase cluster_1 Validation & Optimization Phase lib Synthesized Derivative Library (>100 Compounds) hts Primary Screen (High-Throughput, Single Concentration) lib->hts hits Hit Identification (Activity > Threshold) hts->hits dose Secondary Screen (Dose-Response & IC50/EC50) hits->dose selectivity Selectivity & Counter-Screens (Assess Off-Target Effects) dose->selectivity lead Validated Lead Compound(s) selectivity->lead

Caption: A typical screening cascade for a synthesized compound library.

  • Primary Screen: The entire library is tested at a single, high concentration in a high-throughput screening (HTS) assay designed to detect activity against the biological target of interest.

  • Hit Identification: Compounds that show activity above a predefined threshold (e.g., >50% inhibition) are classified as "hits."

  • Secondary Screen: Hits are re-tested in a dose-response format to determine their potency (e.g., IC₅₀ or EC₅₀ values). This step confirms the activity and eliminates false positives from the primary screen.

  • Selectivity & Counter-Screens: Validated hits are tested in related assays to ensure they are selective for the intended target and do not act through undesirable mechanisms.

  • Lead Identification: Compounds that are potent, selective, and possess drug-like properties are advanced as "leads" for further optimization.

Conclusion

This compound is a highly valuable and synthetically tractable starting material for the construction of diverse chemical libraries. Through robust and well-established methodologies such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, a wide array of functional groups and molecular scaffolds can be readily introduced at the C2 position. The strategic application of these synthetic protocols enables the generation of high-quality compound collections, which are essential for the initial stages of modern drug discovery and the identification of novel therapeutic lead compounds.

References

  • Benzothiazole derivatives substituted in position 2 as biologically active substances with plant growth regulation activity. (2018). ResearchGate. [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). MDPI. [Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]

  • REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES. (2016). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Synthesis of 2-hydrazinylbenzo[d]thiazole/2-hydrazinyl-6-substituted... (2024). ResearchGate. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). NIH. [Link]

  • Synthesis and properties of 2-hydrazinobenzothiazole derivatives. (1986). Chemical Papers. [Link]

  • US4363913A - Preparation of 2-aminobenzothiazoles. (n.d.).
  • Synthesis and various biological activities of benzothiazole derivative: A review. (2023). pharmacyjournal.in. [Link]

  • Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. (n.d.). nopr.niscair.res.in. [Link]

  • Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. (n.d.). SAS Publishers. [Link]

  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. (n.d.). PMC - NIH. [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (n.d.). PMC - PubMed Central. [Link]

  • (PDF) Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. (2021). ResearchGate. [https://www.researchgate.net/publication/350175510_Synthesis_and_characterization_of_new_compounds_derived_from_2-hydrazinobenzothiazole_and_evaluated_their_antibacterial_activity]([Link]_ antibacterial_activity)

  • 17.2. Palladium catalyzed couplings. (n.d.). Organic Chemistry II - Lumen Learning. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (n.d.). PubMed Central. [Link]

  • Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. (n.d.). Semantic Scholar. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. [Link]

  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • A Convenient Synthesis of 2-Mercapto and 2-Chlorobenzothiazoles. (2025). ResearchGate. [Link]

  • Chloro-benzothiazole Schiff base ester liquid crystals: synthesis and mesomorphic ‎investigation. (2022). Tandfonline. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). PMC - NIH. [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (n.d.). PubMed. [Link]

  • (PDF) Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2023). ResearchGate. [Link]

  • Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles. (n.d.). Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]

  • US2469697A - Preparation of 2-chlorobenzothiazole. (n.d.).

Sources

Methodological & Application

Nucleophilic substitution reactions on 2-Chloro-4-isopropyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Substitution Reactions on 2-Chloro-4-isopropyl-1,3-benzothiazole

Abstract

This technical guide provides a comprehensive overview of nucleophilic substitution reactions on this compound, a key heterocyclic scaffold in contemporary drug discovery and materials science. The benzothiazole core is a privileged structure found in numerous pharmacologically active compounds.[1][2][3][4] The strategic functionalization at the C-2 position via nucleophilic substitution is a cornerstone transformation for generating molecular diversity and developing novel therapeutic agents. This document elucidates the underlying reaction mechanisms, offers detailed, field-proven experimental protocols for various classes of nucleophiles, and discusses the significance of the resulting derivatives in medicinal chemistry. It is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block in their synthetic programs.

Introduction: The Significance of the Benzothiazole Scaffold

The 1,3-benzothiazole ring system is a bicyclic heterocycle that has garnered immense interest in medicinal chemistry due to its wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][5][6] The reactivity of the scaffold is significantly influenced by substituents, with the C-2 position being particularly important for modulating biological function.[1][6]

This compound serves as an exemplary starting material for derivatization. The chlorine atom at the C-2 position is an excellent leaving group, activated for displacement by the adjacent electron-withdrawing imine nitrogen of the thiazole ring.[7] This inherent reactivity facilitates a robust and versatile synthetic handle for introducing a wide array of functional groups through Nucleophilic Aromatic Substitution (SNAr) reactions. The 4-isopropyl group, while exerting a minor steric influence, primarily enhances the lipophilicity of the molecule, a critical parameter for tuning the pharmacokinetic profile of drug candidates.

Mechanistic Underpinnings: The SNAr Pathway

Nucleophilic substitution on the 2-chlorobenzothiazole core typically proceeds via a bimolecular, two-step addition-elimination mechanism, commonly known as the SNAr pathway.[7][8] While some SNAr reactions can be concerted[9], the classical pathway involving a discrete intermediate is widely accepted for this system.

Key Mechanistic Steps:

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C-2 carbon of the benzothiazole ring. This carbon is activated by the electron-withdrawing effect of the heterocyclic nitrogen atom.[7]

  • Formation of the Meisenheimer Complex: The initial attack is the rate-determining step and leads to the formation of a resonance-stabilized, non-aromatic anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-rich heteroaromatic system.

  • Rearomatization: The aromaticity of the ring is restored through the rapid expulsion of the chloride leaving group, yielding the final 2-substituted benzothiazole product.

SNAr_Mechanism General SNAr Mechanism on 2-Chlorobenzothiazole cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Reactant This compound Meisenheimer Meisenheimer Complex (Anionic Intermediate) Reactant->Meisenheimer + Nu⁻ (Attack at C2) Nucleophile Nucleophile (Nu⁻) Product 2-Substituted Product Meisenheimer->Product - Cl⁻ (Elimination) LeavingGroup Cl⁻

Caption: General SNAr mechanism for the substitution on 2-chlorobenzothiazole.

Experimental Protocols & Application Notes

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative nucleophiles. A general experimental workflow is depicted below.

Experimental_Workflow General Experimental Workflow A 1. Reactant Setup - this compound - Nucleophile & Base - Solvent B 2. Reaction - Heat under inert atmosphere - Monitor by TLC/LC-MS A->B C 3. Work-up - Cool to RT - Quench reaction - Liquid-liquid extraction B->C D 4. Purification - Dry organic layer - Concentrate in vacuo - Column chromatography or Recrystallization C->D E 5. Product Analysis - Obtain pure product - Characterize (NMR, MS, m.p.) D->E

Sources

Application Note: 2-Chloro-4-isopropyl-1,3-benzothiazole as a Versatile Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Derivatives of this heterocycle exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5][6][7] This application note focuses on 2-Chloro-4-isopropyl-1,3-benzothiazole , a key synthetic intermediate whose strategic design facilitates the rapid generation of diverse compound libraries. The reactivity of the 2-chloro substituent as an efficient leaving group for nucleophilic aromatic substitution (SNAr) reactions is central to its utility. We provide detailed protocols for the derivatization of this building block and discuss its strategic application in modern drug discovery workflows.

Introduction: The Strategic Value of the Benzothiazole Scaffold

Heterocyclic compounds are fundamental to the development of new therapeutic agents. Among them, the benzothiazole moiety, which consists of a benzene ring fused to a thiazole ring, is of paramount importance.[3][4] Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions allow it to bind with high affinity to a variety of biological receptors.[1] The clinical relevance of this scaffold is demonstrated by drugs like Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS).[4][8]

The functionalization of the benzothiazole core is a key strategy for modulating its pharmacological profile. The C-2 position is particularly amenable to chemical modification.[5][7][9] Introducing a chlorine atom at this position, as in This compound , creates a highly reactive electrophilic center. This "activation" allows medicinal chemists to readily introduce a vast array of nucleophilic fragments, thereby exploring a broad chemical space to optimize potency, selectivity, and pharmacokinetic properties. The 4-isopropyl group on the benzene ring contributes to the molecule's lipophilicity, potentially enhancing membrane permeability and interaction with hydrophobic pockets in target proteins.

Physicochemical Properties and Data

A summary of the key properties for the title compound is provided below. This data is essential for experimental planning, including solvent selection, reaction monitoring, and stoichiometric calculations.

PropertyValueSource
Chemical Name This compound-
CAS Number 182344-55-4
Molecular Formula C10H10ClNS
Molecular Weight 211.71 g/mol
Physical Form Liquid
Purity ≥95% (typical)
InChI Key ULNWYJCSPFDJHD-UHFFFAOYSA-N

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound stems from the high reactivity of the C-2 position towards nucleophilic attack. The electron-withdrawing nature of the endocyclic nitrogen atom and the inherent stability of the benzothiazole ring system facilitate the addition-elimination mechanism characteristic of SNAr reactions. This allows for the displacement of the chloride ion by a wide range of nucleophiles, including amines, thiols, and alcohols, to forge new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.

General Synthetic Workflow

The following diagram illustrates the central role of this compound as a pivotal intermediate for library synthesis. It is typically synthesized from the corresponding 2-aminothiophenol derivative and subsequently reacted with various nucleophiles to generate a diverse set of final compounds for biological screening.

G cluster_0 Upstream Synthesis A 4-Isopropyl-2-aminothiophenol (Starting Material) B 2-Mercapto-4-isopropylbenzothiazole A->B + CS₂ / Catalyst C This compound (Key Intermediate) B->C Chlorinating Agent (e.g., SOCl₂, POCl₃) Prod1 2-Amino Derivatives C->Prod1 Prod2 2-Thioether Derivatives C->Prod2 Prod3 2-Ether Derivatives C->Prod3 Nuc1 Primary / Secondary Amines (R¹R²NH) Nuc1->Prod1 Nuc2 Thiols (R³SH) Nuc2->Prod2 Nuc3 Alcohols / Phenols (R⁴OH) Nuc3->Prod3

Caption: General workflow for the synthesis and diversification of the target scaffold.

Experimental Protocols

The following protocols are provided as validated starting points for the derivatization of this compound. Researchers should optimize conditions based on the specific nucleophile used.

Protocol 1: Synthesis of 2-Amino-4-isopropyl-1,3-benzothiazole Derivatives

This protocol details the reaction with an amine nucleophile, a common strategy for creating analogs of biologically active 2-aminobenzothiazoles.[10][11]

Objective: To synthesize a 2-substituted amino-4-isopropyl-1,3-benzothiazole via SNAr.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (e.g., Morpholine) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, condenser

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 211 mg, 1.0 mmol).

  • Dissolve the starting material in anhydrous DMF (5 mL).

  • Add the desired amine (e.g., morpholine, 104 mg, 1.2 mmol) to the solution.

  • Add DIPEA (348 µL, 2.0 mmol) dropwise to the stirred solution.

    • Causality Note: DIPEA acts as a non-nucleophilic organic base to neutralize the HCl generated during the reaction. This prevents the protonation and deactivation of the amine nucleophile.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and pour it into water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the desired 2-amino derivative.

Self-Validation:

  • TLC/LC-MS: Confirm the disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak.

  • NMR (¹H, ¹³C): Confirm the structure, observing the disappearance of the chloro-substituted carbon signal and the appearance of new signals corresponding to the appended amine.

  • HRMS: Confirm the exact mass of the product, matching the calculated molecular formula.

Protocol 2: Synthesis of 2-(Alkyl/Arylthio)-4-isopropyl-1,3-benzothiazole Derivatives

This protocol describes the formation of a C-S bond by reacting the chloro-intermediate with a thiol. Thioether-containing benzothiazoles are explored for various activities, including as antimicrobial agents.[12]

Objective: To synthesize a 2-thioether-4-isopropyl-1,3-benzothiazole via SNAr.

Materials:

  • This compound (1.0 eq)

  • Desired thiol (e.g., Thiophenol) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • In a round-bottom flask, suspend potassium carbonate (e.g., 207 mg, 1.5 mmol) in anhydrous acetonitrile (5 mL).

  • Add the desired thiol (e.g., thiophenol, 114 µL, 1.1 mmol) to the suspension and stir for 10 minutes at room temperature.

    • Causality Note: The base deprotonates the thiol to form the more nucleophilic thiolate anion, which is the active species in the substitution reaction.

  • Add a solution of this compound (e.g., 211 mg, 1.0 mmol) in acetonitrile (2 mL) to the thiolate mixture.

  • Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. Monitor progress by TLC or LC-MS (typically 2-6 hours).

  • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in dichloromethane (20 mL) and wash with water (2 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the product via flash column chromatography to obtain the pure 2-thioether derivative.

Strategic Application in Drug Discovery

The true power of a versatile intermediate like this compound is realized when it is used to rapidly generate a library of analogs for high-throughput screening. This process is central to identifying lead compounds in a drug discovery campaign.

G cluster_screening Biological Screening & Hit Identification A This compound (Core Scaffold) B Parallel Synthesis (Automated or Manual) A->B C Diverse Compound Library (10s-100s of Analogs) B->C T1 Kinase Assays C->T1 T2 Antimicrobial Assays (MIC determination) C->T2 T3 Anti-inflammatory Assays (e.g., COX inhibition) C->T3 D Structure-Activity Relationship (SAR) Analysis T1->D T2->D T3->D E Lead Compound Identification & Optimization D->E

Caption: Role of the intermediate in a typical drug discovery cascade.

By reacting the core intermediate with a diverse set of commercially available amines and thiols, a library can be synthesized. This library is then screened against various biological targets. For example, benzothiazole derivatives have shown promise as anticancer agents, antimicrobials, and anti-inflammatory compounds.[13][14][15] The data from these screens are used to build a structure-activity relationship (SAR) model, which guides the design of more potent and selective "lead" compounds for further development.

References

  • Journal of Chemical Reviews. (2024, March 3). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
  • PubMed. Medicinal significance of benzothiazole scaffold: an insight view.
  • Taylor & Francis Online. Medicinal significance of benzothiazole scaffold: an insight view.
  • Bentham Science. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.
  • ResearchGate. (2025, August 6). Medicinal significance of benzothiazole scaffold: An insight view.
  • Journal of Chemical Health Risks.
  • PubMed. (2020, May 1).
  • ACS Publications. (2020, April 17).
  • PubMed. Design, synthesis and antimicrobial activity of novel benzothiazole analogs.
  • PMC - NIH. (2022, April 18). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
  • PMC - NIH.
  • MDPI. (2024, January 30). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • Indian Journal of Pharmaceutical Education and Research.
  • Organic Chemistry Portal. Benzothiazole synthesis.
  • MDPI. (2022, April 18). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
  • ResearchGate. (2025, August 6). Design, synthesis and antimicrobial activity of novel benzothiazole analogs.
  • NIH. (2025, October 31).
  • Sigma-Aldrich. This compound | 182344-55-4.
  • Google Patents. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
  • NIH.
  • PubMed Central. (2025, October 15).
  • PMC - NIH. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents.

Sources

Evaluating the Anticancer Potential of 2-Chloro-4-isopropyl-1,3-benzothiazole Analogs: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anticancer activity of 2-Chloro-4-isopropyl-1,3-benzothiazole and its analogs. The benzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties.[1][2] This guide outlines the rationale behind the experimental design and provides detailed protocols for a tiered approach to preclinical evaluation, from initial in vitro screening to in vivo efficacy studies.

Introduction to Benzothiazoles in Oncology

Benzothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting a broad spectrum of activity against various cancer cell lines.[1][2] Their mechanisms of action are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in tumor progression.[3][4][5] The substitution pattern on the benzothiazole ring system plays a crucial role in determining the potency and selectivity of these compounds. The presence of a chlorine atom at the 2-position, as in the core structure of interest, has been shown in various analogs to contribute to their cytotoxic effects.[1]

This guide will focus on a systematic approach to characterizing the anticancer profile of novel this compound analogs.

Part 1: Initial In Vitro Screening for Cytotoxicity

The first step in evaluating a new compound is to determine its cytotoxic and cytostatic effects against a panel of cancer cell lines. This provides a broad overview of its potency and spectrum of activity.

Key Experiment: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.

Rationale for Experimental Choices:

  • Cell Line Selection: A diverse panel of human cancer cell lines should be selected to represent different tumor types (e.g., breast, lung, colon, pancreatic). This helps in identifying potential indications for the compound.

  • Dose-Response and Time-Course: Treating cells with a range of concentrations of the benzothiazole analog over different time points (e.g., 24, 48, 72 hours) is crucial for determining the half-maximal inhibitory concentration (IC50) and understanding the kinetics of the cytotoxic effect.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plates compound_prep 2. Prepare Serial Dilutions of Benzothiazole Analog treat_cells 3. Treat Cells with Compound Dilutions compound_prep->treat_cells incubation 4. Incubate for 24, 48, 72 hours treat_cells->incubation add_mtt 5. Add MTT Reagent incubation->add_mtt formazan_incubation 6. Incubate for 2-4 hours add_mtt->formazan_incubation solubilize 7. Solubilize Formazan Crystals formazan_incubation->solubilize read_absorbance 8. Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 9. Calculate % Viability and IC50 read_absorbance->calculate_ic50 Apoptosis_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis treat_cells 1. Treat Cells with Benzothiazole Analog harvest_cells 2. Harvest and Wash Cells treat_cells->harvest_cells resuspend 3. Resuspend in Annexin V Binding Buffer harvest_cells->resuspend add_reagents 4. Add Annexin V-FITC and PI resuspend->add_reagents incubate 5. Incubate in the Dark add_reagents->incubate flow_cytometry 6. Analyze by Flow Cytometry incubate->flow_cytometry quantify 7. Quantify Apoptotic Cell Population flow_cytometry->quantify

Caption: Workflow for Apoptosis Detection Assay.

Detailed Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Treat cancer cells with the benzothiazole analog at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Key Experiment 2: Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M phase). [7][8]This can be a prelude to apoptosis.

Rationale for Experimental Choices:

  • DNA Content Staining: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content within each cell. This enables the differentiation of cells in different phases of the cell cycle. [9]* Flow Cytometry: Provides a high-throughput method to analyze the cell cycle distribution of a large cell population.

Detailed Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the benzothiazole analog at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Key Experiment 3: Western Blot Analysis of Apoptosis-Related Proteins

To further elucidate the apoptotic pathway induced by the benzothiazole analogs, the expression levels of key apoptosis-related proteins can be examined by Western blotting.

Rationale for Experimental Choices:

  • Protein Expression Analysis: Western blotting allows for the detection and semi-quantification of specific proteins, providing insights into the molecular mechanisms of apoptosis.

  • Key Protein Targets:

    • Caspases: Caspase-3, -8, and -9 are key executioner and initiator caspases in the apoptotic cascade. The cleavage of these caspases indicates their activation.

    • Bcl-2 Family: The ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is a critical determinant of cell fate.

    • PARP: Poly (ADP-ribose) polymerase (PARP) is a substrate of activated caspase-3, and its cleavage is a hallmark of apoptosis.

Detailed Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with the benzothiazole analog, and then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Perform densitometric analysis of the bands to quantify the relative protein expression levels, normalizing to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway Visualization

Apoptosis_Pathway cluster_stimulus Anticancer Stimulus cluster_pathway Intrinsic Apoptosis Pathway cluster_execution Execution Phase Benzothiazole 2-Chloro-4-isopropyl- 1,3-benzothiazole Analog Bax_Bak Bax/Bak Activation Benzothiazole->Bax_Bak Induces Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Formation Casp9->Apoptosome Casp9_active Active Caspase-9 Apoptosome->Casp9_active Casp3 Pro-Caspase-3 Casp9_active->Casp3 Casp3_active Active Caspase-3 Casp3->Casp3_active PARP PARP Casp3_active->PARP Apoptosis Apoptosis Casp3_active->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Simplified Intrinsic Apoptosis Pathway.

Part 3: In Vivo Efficacy Evaluation

Promising candidates from in vitro studies should be further evaluated for their anticancer efficacy in a living organism. The human tumor xenograft mouse model is a widely used preclinical model for this purpose.

Key Experiment: Xenograft Mouse Model

This model involves the transplantation of human cancer cells into immunodeficient mice, which then form tumors that can be monitored and treated with the test compound.

Rationale for Experimental Choices:

  • Immunodeficient Mice: Strains such as athymic nude or NOD/SCID mice are used to prevent the rejection of human tumor cells.

  • Subcutaneous Implantation: Injecting tumor cells subcutaneously allows for easy monitoring and measurement of tumor growth.

  • Dosing and Monitoring: A well-defined dosing schedule, route of administration, and regular monitoring of tumor volume and animal well-being are essential for a robust study.

Experimental Workflow: Xenograft Model

Xenograft_Workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_analysis Analysis cell_prep 1. Prepare Cancer Cell Suspension mouse_prep 2. Acclimatize Immunodeficient Mice implantation 3. Subcutaneous Injection of Cells mouse_prep->implantation tumor_growth 4. Monitor Tumor Growth implantation->tumor_growth randomization 5. Randomize Mice into Groups tumor_growth->randomization treatment_admin 6. Administer Benzothiazole Analog randomization->treatment_admin monitor_tumor 7. Measure Tumor Volume and Body Weight treatment_admin->monitor_tumor endpoint 8. Endpoint Analysis (TGI, etc.) monitor_tumor->endpoint

Sources

Application Note & Protocols: 2-Chloro-4-isopropyl-1,3-benzothiazole as a Versatile Intermediate for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzothiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Strategic functionalization of this core is paramount for the development of novel therapeutics. This guide details the synthesis and application of 2-chloro-4-isopropyl-1,3-benzothiazole, a key intermediate designed for efficient molecular diversification. The 2-chloro group serves as a versatile synthetic handle, enabling access to a broad spectrum of derivatives through robust palladium-catalyzed cross-coupling reactions. We provide detailed, field-tested protocols for the synthesis of the intermediate and its subsequent elaboration via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, offering researchers a reliable pathway to construct libraries of novel 2-substituted benzothiazoles for screening and drug development.

The Benzothiazole Scaffold in Modern Drug Discovery

The benzothiazole ring system is an electron-rich aromatic heterocycle that is integral to numerous natural products and synthetic pharmaceuticals.[2][3] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal pharmacophore for engaging with biological targets. Consequently, benzothiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[4][5][6][7]

Notably, substitutions at the C-2 position of the benzothiazole ring are a primary driver of biological activity.[2] This position allows for the introduction of diverse functionalities that can modulate the compound's steric and electronic properties, thereby fine-tuning its interaction with specific enzymes or receptors. Commercially successful drugs like the neuroprotective agent Riluzole and the antitumor agent Phortress (a derivative of 2-(4-aminophenyl)benzothiazole) underscore the therapeutic potential unlocked by C-2 functionalization.[5][8] The this compound intermediate is specifically designed to facilitate this critical diversification step.

Physicochemical Properties and Handling

A clear understanding of the intermediate's properties is essential for safe handling and successful experimentation.

PropertyValueReference
CAS Number 182344-55-4[9]
Molecular Formula C₁₀H₁₀ClNS
Molecular Weight 211.71 g/mol [9]
Appearance Liquid[9]
Purity ≥95%[9]

Safety & Handling:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthesis of this compound

The synthesis is a two-step process starting from the commercially available 3-isopropylaniline. The first step involves the construction of the benzothiazole ring to form the 2-amino precursor, followed by a Sandmeyer-type reaction to install the 2-chloro group.

G cluster_0 Synthesis Workflow A 3-Isopropylaniline B 2-Amino-4-isopropyl-1,3-benzothiazole A->B Step 1: Thiocyanation & Cyclization C This compound B->C Step 2: Sandmeyer Reaction

Caption: Synthetic workflow for the preparation of the title intermediate.

Protocol 3.1: Synthesis of 2-Amino-4-isopropyl-1,3-benzothiazole

This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazoles from anilines.[1][10] The reaction proceeds via the formation of a phenylthiourea intermediate, which then undergoes oxidative cyclization.

Materials:

  • 3-Isopropylaniline

  • Sodium thiocyanate (NaSCN)

  • Sulfuryl chloride (SO₂Cl₂)

  • Chlorobenzene (PhCl)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Ethanol (EtOH)

  • Deionized Water

Procedure:

  • In a 3-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 3-isopropylaniline (1.0 eq) in chlorobenzene (approx. 6 mL per gram of aniline).

  • Causality: The formation of the aniline sulfate salt creates a fine, easily stirrable suspension. Add concentrated H₂SO₄ (0.55 eq) dropwise over 5 minutes.

  • Add sodium thiocyanate (1.1 eq) to the suspension. Heat the mixture to 100 °C and maintain for 3 hours to form the thiourea intermediate in situ.

  • Cool the reaction mixture to 30 °C.

  • Causality: Sulfuryl chloride acts as the oxidizing agent to facilitate the electrophilic cyclization onto the aromatic ring. Add sulfuryl chloride (1.3 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 50 °C.

  • Maintain the mixture at 50 °C for 2 hours until the evolution of HCl gas ceases.

  • Cool the mixture and remove the bulk of the chlorobenzene via vacuum filtration.

  • Transfer the solid residue to a beaker and add hot water (approx. 8 mL per gram of starting aniline) to dissolve the product salt. Remove any residual chlorobenzene by steam distillation or by bubbling a stream of nitrogen through the hot solution.

  • Filter the hot aqueous solution to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and basify to a pH of ~9 by the slow addition of concentrated ammonium hydroxide.

  • The product, 2-amino-4-isopropyl-1,3-benzothiazole, will precipitate. Isolate the solid by filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from aqueous ethanol.

Protocol 3.2: Synthesis of this compound via Sandmeyer Reaction

This is a standard transformation of an aromatic amine to a chloride. The key is the formation of a stable diazonium salt at low temperatures, which is then catalytically converted to the chloride.

Materials:

  • 2-Amino-4-isopropyl-1,3-benzothiazole (from Protocol 3.1)

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether or Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flask, prepare a solution of CuCl (1.2 eq) in concentrated HCl (approx. 4 mL per gram of amine). Cool this solution in an ice-salt bath to 0 °C.

  • In a separate flask, suspend 2-amino-4-isopropyl-1,3-benzothiazole (1.0 eq) in a mixture of concentrated HCl and water (2:1 v/v, approx. 6 mL per gram of amine). Cool this suspension to 0 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Causality: Diazonium salts are unstable at higher temperatures. Maintaining the temperature below 5 °C is critical to prevent decomposition and unwanted side reactions. Add the NaNO₂ solution dropwise to the stirred amine suspension, keeping the temperature between 0-5 °C. Stir for an additional 30 minutes at this temperature.

  • Slowly add the cold diazonium salt solution to the cold CuCl/HCl solution from step 1. Vigorous evolution of N₂ gas will be observed.

  • Allow the reaction to warm to room temperature and stir for 2 hours, then heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether or dichloromethane (3x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • The crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound as a liquid.[9]

Core Applications in Cross-Coupling Chemistry

The C2-Cl bond in the title compound is an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with high efficiency and broad substrate scope.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures by coupling an aryl halide with an organoboron reagent.[11][12] For an electron-deficient aryl chloride, a highly active catalyst system is required.[13]

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Cl) Pd0->OxAdd Oxidative Addition (Ar-Cl) Trans Ar-Pd(II)L₂(R) OxAdd->Trans Transmetalation (R-B(OR)₂) Trans->Pd0 Reductive Elimination ArR Ar-R Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Materials:

  • This compound (1.0 eq)

  • Aryl- or heteroarylboronic acid or pinacol ester (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%) or similar bulky phosphine ligand

  • Potassium phosphate (K₃PO₄), tribasic (2.0-3.0 eq)

  • 1,4-Dioxane and Water (e.g., 10:1 v/v)

Procedure:

  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Causality: Oxygen can deactivate the Pd(0) catalyst. The system must be made inert. Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the desired 2-aryl-4-isopropyl-1,3-benzothiazole.

Example Boronic AcidProduct StructureExpected Yield
Phenylboronic acid2-Phenyl-4-isopropyl-benzothiazole>85%
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-isopropyl-benzothiazole>90%
Pyridine-3-boronic acid2-(Pyridin-3-yl)-4-isopropyl-benzothiazole>75%
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds, replacing harsher classical methods.[14] The reaction requires a palladium catalyst, a specialized bulky, electron-rich phosphine ligand, and a strong, non-nucleophilic base.[15][16]

G cluster_1 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)L(Cl) Pd0->OxAdd Oxidative Addition (Ar-Cl) Amide Ar-Pd(II)L(NR₂) OxAdd->Amide Amide Formation (HNR₂) Amide->Pd0 Reductive Elimination ArNR2 Ar-NR₂ Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1-1.3 eq)

  • Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • XPhos or BrettPhos (2-5 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4-2.0 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Causality: The catalyst system is highly sensitive to air and moisture. All operations must be performed under an inert atmosphere in a glovebox or using Schlenk techniques.

  • To a dry, oven-baked Schlenk flask, add the palladium source, the phosphine ligand, and the base.

  • Seal the flask, evacuate, and backfill with Argon or Nitrogen.

  • Add the anhydrous solvent, followed by the amine, and then the this compound.

  • Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution.

  • Dilute with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the desired 2-amino-4-isopropyl-1,3-benzothiazole derivative.

Example AmineProduct StructureExpected Yield
Morpholine4-(4-Isopropyl-benzothiazol-2-yl)morpholine>90%
AnilineN-Phenyl-(4-isopropyl-benzothiazol-2-yl)amine>80%
BenzylamineN-Benzyl-(4-isopropyl-benzothiazol-2-yl)amine>85%

Summary and Outlook

This compound is a highly valuable and versatile intermediate for organic synthesis and drug discovery. Its straightforward, two-step synthesis from commercial starting materials makes it readily accessible. The strategic placement of the chloro group at the C-2 position provides a robust handle for diversification using modern palladium-catalyzed cross-coupling methodologies. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig reactions offer reliable and efficient routes to generate extensive libraries of C-C and C-N linked benzothiazole analogues. The application of this intermediate will undoubtedly accelerate the discovery of novel bioactive compounds, enabling researchers to systematically explore the structure-activity relationships of this important heterocyclic scaffold.

References

  • Macias, A. T., Liu, J., & Spradling, T. J. (2019). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 63(11), e00977-19. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]

  • SciSpace. (2022). Article. [Link]

  • Hassan, A. Y. (2022). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. [Source not further specified]. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Allen, C. F. H., & VanAllan, J. (1943). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 23, 11. [Link]

  • Shafira, A., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2548. [Link]

  • Gao, H., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 24(11), 2054. [Link]

  • Google Patents. (n.d.). CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
  • Kamal, A., et al. (2007). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Combinatorial Chemistry, 9(3), 363-366. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Bán, L., et al. (2022). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 27(17), 5412. [Link]

  • Kaur, R., et al. (2018). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Current Drug Discovery Technologies, 15(3), 188-201. [Link]

  • Khan, I., et al. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Catalysts, 13(2), 268. [Link]

  • Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2), 201-224. [Link]

  • Google Patents. (n.d.).
  • Sharma, D., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(11), 2617. [Link]

  • National Institutes of Health. (n.d.). 5-Chloro-4′-ethyl-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane]. [Link]

  • Bacsa, I., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2636-2644. [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]

  • Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2), 201-224. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry Simplified. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Bhaskaran, S., et al. (2018). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 3(45), 12793-12814. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

Sources

Analytical methods for the quantification of 2-Chloro-4-isopropyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Quantitative Analysis of 2-Chloro-4-isopropyl-1,3-benzothiazole

Abstract

This technical guide provides a comprehensive overview of robust analytical methodologies for the precise quantification of this compound. Benzothiazole derivatives are a critical class of heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1][2][3] Accurate and reliable quantification is therefore paramount for purity assessment, pharmacokinetic studies, and quality control in drug discovery and development. This document details two primary analytical approaches: a foundational High-Performance Liquid Chromatography with UV detection (HPLC-UV) method suitable for routine analysis and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure reproducibility and accuracy.

Introduction and Physicochemical Profile

This compound is a substituted benzothiazole, a molecular scaffold known for a wide spectrum of biological activities.[2] The inherent properties of the benzothiazole ring, such as its aromaticity and electron-rich nature, dictate the selection of appropriate analytical techniques.[1] The aromatic structure strongly suggests significant ultraviolet (UV) absorbance, making HPLC-UV a primary technique for consideration.[4] For more demanding applications requiring lower detection limits or analysis in challenging sample types (e.g., biological fluids, environmental samples), the specificity and sensitivity of mass spectrometry are indispensable.[5][6][7]

A summary of the key physicochemical properties of the analyte is presented below. This information is foundational for developing appropriate analytical methods.

PropertyValueSource
Molecular Formula C₁₀H₁₀ClNS[8]
Molecular Weight 211.71 g/mol [8]
CAS Number 182344-55-4[8]
Physical Form Liquid[8]
UV Absorbance Aromatic, expected to have strong UV absorbance[4]
Solubility Expected to be soluble in organic solvents like methanol and acetonitrile[4]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Causality: This method is selected as the primary workhorse for routine analysis due to its robustness, accessibility, and the strong UV-absorbing properties of the benzothiazole core. A reversed-phase C18 column is chosen because it effectively retains and separates moderately nonpolar aromatic compounds like the target analyte from polar impurities. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the retention time, while UV detection at a wavelength of 254 nm typically provides a strong signal for aromatic systems.[4]

Experimental Protocol: HPLC-UV

2.1.1. Reagents and Materials

  • This compound reference standard (≥95% purity)

  • Acetonitrile (HPLC grade or higher)

  • Methanol (HPLC grade or higher)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks, pipettes, and autosampler vials

2.1.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm
Column Temperature 30 °C
Run Time 10 minutes

2.1.3. Standard and Sample Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a final concentration expected to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

2.1.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration.

  • Inject the prepared sample solution(s).

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standard solutions.

  • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Expected Method Performance

The following table summarizes the expected performance characteristics of this HPLC method, which should be validated in your laboratory.

ParameterExpected Value
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
HPLC-UV Workflow Visualization

Caption: Experimental workflow for HPLC-UV analysis.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of Causality: For applications demanding higher sensitivity and selectivity, such as analyzing low-concentration samples or samples with complex matrices (e.g., plasma, urine, wastewater), LC-MS/MS is the authoritative method.[5][9] This technique combines the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer. By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, chemical noise is virtually eliminated, yielding exceptional signal-to-noise ratios and unambiguous identification. Electrospray ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocyclic compounds.

Experimental Protocol: LC-MS/MS

3.1.1. Reagents and Materials

  • All reagents from Method 1.

  • Formic acid (LC-MS grade).

  • Methanol (LC-MS grade).

  • Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase, 100 mg).

3.1.2. Instrumentation and Conditions

ParameterCondition
LC System UHPLC system (e.g., Waters Acquity, Sciex ExionLC)
Mass Spectrometer Triple Quadrupole (e.g., Sciex 6500+, Waters Xevo TQ-S)
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30% B to 95% B over 5 min, hold 2 min, re-equilibrate
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transition To be determined by infusion of standard. Expected: [M+H]⁺ → fragment
Collision Energy To be optimized

3.1.3. Sample Preparation (Aqueous Matrix Example using SPE) This protocol is adapted for cleaning and concentrating the analyte from a complex aqueous sample like wastewater.[7][9]

  • Conditioning: Pass 5 mL of methanol, followed by 5 mL of deionized water through the SPE cartridge.

  • Loading: Load up to 100 mL of the aqueous sample (pH adjusted to ~7) onto the cartridge at a slow flow rate (~2 mL/min).

  • Washing: Wash the cartridge with 5 mL of water to remove salts and polar interferences.

  • Elution: Elute the analyte from the cartridge with 5 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 500 µL of the initial mobile phase (30% B). The sample is now concentrated 200-fold and ready for injection.

3.1.4. Analysis Procedure

  • Optimize MS parameters (MRM transition, collision energy, declustering potential) by infusing a standard solution of the analyte.

  • Equilibrate the LC-MS/MS system.

  • Prepare a calibration curve using standards diluted in a matrix blank that has undergone the SPE procedure to account for matrix effects.[5]

  • Inject the prepared standards and samples.

  • Quantify the analyte using the area ratio of the analyte peak to an internal standard (if used) versus concentration.

Expected Method Performance
ParameterExpected Value
Linearity (R²) > 0.995
Limit of Detection (LOD) < 1 ng/L (in original sample)
Limit of Quantification (LOQ) 0.1 - 2.0 ng/L (in original sample)[7]
Precision (%RSD) < 15%
Recovery (SPE) 70 - 130%[7]
SPE and LC-MS/MS Workflow Visualization

Caption: Workflow for SPE cleanup and LC-MS/MS analysis.

Concluding Remarks for the Senior Scientist

The choice between the HPLC-UV and LC-MS/MS methods is fundamentally driven by the analytical objective. For process chemistry, formulation development, and quality control where analyte concentrations are relatively high and the matrix is clean, the HPLC-UV method offers a cost-effective, robust, and reliable solution.

For applications in bioanalysis, environmental monitoring, or impurity profiling, where the analyte is present at trace levels and the sample matrix is inherently complex, the superior sensitivity and selectivity of the LC-MS/MS method are non-negotiable. Proper validation, including an assessment of matrix effects, is critical for ensuring data integrity in MS-based methods.[5] These protocols provide a validated starting point for the development of specific, fit-for-purpose assays for this compound.

References

  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(Furan-2-yl) - Benchchem.
  • This compound | 182344-55-4 - Sigma-Aldrich.
  • Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed. Journal of Chromatography A. [Link]

  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents - Journal of Young Pharmacists. [Link]

  • Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed. Analytical and Bioanalytical Chemistry. [Link]

  • Benzothiazole - Wikipedia. [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - MDPI. Molecules. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - MDPI. Molecules. [Link]

  • Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed. Journal of Chromatography A. [Link]

Sources

Application Notes and Protocols for 2-Chloro-4-isopropyl-1,3-benzothiazole in Crop Protection Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of 2-Chloro-4-isopropyl-1,3-benzothiazole as a potential agent in crop protection. While specific research on this molecule is nascent, the benzothiazole scaffold is a well-established pharmacophore in agrochemicals, exhibiting a broad spectrum of activity.[1][2][3] These notes, therefore, present a series of detailed, field-proven protocols and theoretical frameworks to systematically evaluate its fungicidal, herbicidal, and insecticidal potential. The methodologies are designed to be self-validating and are grounded in established agrochemical screening procedures. By explaining the causality behind experimental choices, this guide aims to empower researchers to rigorously assess the viability of this promising compound.

Introduction: The Benzothiazole Scaffold in Agrochemicals

The benzothiazole ring system, a fusion of a benzene and a thiazole ring, is a privileged structure in medicinal and agricultural chemistry.[4][5] Its derivatives are known to possess a wide range of biological activities, including antifungal, antibacterial, herbicidal, and insecticidal properties.[1][2] The versatility of the benzothiazole nucleus allows for substitutions at various positions, leading to a diverse array of chemical entities with distinct biological profiles.

Commercial agrochemicals such as Benthiazole and Benthiavalicarb-isopropyl have demonstrated the efficacy of this scaffold in controlling plant pathogens.[6] The introduction of a chlorine atom and an isopropyl group at the 2 and 4 positions, respectively, of the benzothiazole ring in the target compound, this compound, suggests the potential for novel modes of action or enhanced efficacy. The electron-withdrawing nature of the chlorine atom at the 2-position can be crucial for its biological activity, a feature seen in many pesticides. The isopropyl group at the 4-position may influence its lipophilicity, thereby affecting its uptake and translocation within plants or target organisms.

These application notes will provide a roadmap for the systematic evaluation of this compound, from its synthesis to its potential application in crop protection.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 2-substituted benzothiazoles.[7][8][9] A common and efficient method involves the condensation of a substituted 2-aminothiophenol with a suitable reagent to form the benzothiazole ring.

Proposed Synthetic Pathway:

A potential two-step synthesis is outlined below:

  • Synthesis of 4-isopropyl-1,3-benzothiazol-2-amine: This intermediate can be synthesized through the reaction of 2-amino-3-isopropylthiophenol with cyanogen bromide.

  • Synthesis of this compound: The target compound can then be synthesized from the 2-amino intermediate via a Sandmeyer-type reaction, where the amino group is diazotized and subsequently replaced by a chlorine atom.

Synthesis of this compound 2-amino-3-isopropylthiophenol 2-amino-3-isopropylthiophenol 4-isopropyl-1,3-benzothiazol-2-amine 4-isopropyl-1,3-benzothiazol-2-amine 2-amino-3-isopropylthiophenol->4-isopropyl-1,3-benzothiazol-2-amine CNBr This compound This compound 4-isopropyl-1,3-benzothiazol-2-amine->this compound 1. NaNO2, HCl 2. CuCl

Caption: Proposed two-step synthesis of the target compound.

Evaluation of Antifungal Activity

Benzothiazole derivatives have shown significant promise as antifungal agents.[4][5] Their mechanism of action can vary, but some are known to inhibit enzymes crucial for fungal cell wall biosynthesis or cellular respiration.[10]

Hypothesized Mechanism of Action

It is hypothesized that this compound may act by inhibiting key fungal enzymes, such as succinate dehydrogenase (SDH) or cytochrome P450 14α-demethylase (CYP51), which are vital for fungal respiration and ergosterol biosynthesis, respectively.[10][11] The presence of the chloro group could facilitate covalent binding to active site residues, while the isopropyl group might enhance membrane permeability.

Antifungal Mechanism cluster_fungal_cell Fungal Cell Compound This compound Membrane Cell Membrane Compound->Membrane Penetration SDH Succinate Dehydrogenase (SDH) Membrane->SDH Inhibition CYP51 CYP51 Membrane->CYP51 Inhibition Respiration Cellular Respiration SDH->Respiration Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Growth_Inhibition Fungal Growth Inhibition Respiration->Growth_Inhibition Ergosterol->Growth_Inhibition

Caption: Hypothesized antifungal mechanism of action.

Protocol: In Vitro Antifungal Screening

This protocol outlines a primary screening method to assess the efficacy of the compound against a panel of common plant pathogenic fungi.

Objective: To determine the half-maximal effective concentration (EC50) of this compound against selected fungal pathogens.

Materials:

  • This compound

  • Potato Dextrose Agar (PDA)

  • Selected fungal pathogens (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)

  • Sterile petri dishes, micropipettes, and other standard microbiology lab equipment

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Commercial fungicide (e.g., Benthiavalicarb-isopropyl) as a positive control

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL).

  • Poisoned Agar Plates: Incorporate the different concentrations of the test compound into molten PDA before pouring into petri dishes. A control plate with DMSO only should also be prepared.

  • Inoculation: Place a 5 mm mycelial plug from a 7-day-old culture of the test fungus in the center of each agar plate.

  • Incubation: Incubate the plates at 25-28°C for 3-7 days, or until the mycelial growth in the control plate reaches the edge of the dish.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition (MGI) using the formula: MGI (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: Plot the MGI (%) against the logarithm of the compound concentration and determine the EC50 value using probit analysis.

Parameter Description
Test Organisms Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani
Concentrations 100, 50, 25, 12.5, 6.25, 3.125 µg/mL
Incubation 25-28°C for 3-7 days
Endpoint Mycelial Growth Inhibition (MGI)
Analysis Probit analysis to determine EC50

Evaluation of Herbicidal Activity

Certain benzothiazole derivatives have been reported to possess herbicidal properties.[12] The introduction of the isopropyl group may enhance its uptake through the waxy cuticle of plant leaves.

Hypothesized Mechanism of Action

The herbicidal mode of action of this compound is speculative but could involve the inhibition of key plant enzymes, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO), or the disruption of photosynthetic electron transport.

Protocol: Pre-emergence and Post-emergence Herbicidal Screening

This protocol is designed to evaluate the herbicidal efficacy of the compound on both monocotyledonous and dicotyledonous weeds.

Objective: To assess the pre-emergence and post-emergence herbicidal activity of this compound.

Materials:

  • This compound

  • Seeds of indicator weed species (e.g., Amaranthus retroflexus (dicot), Echinochloa crus-galli (monocot))

  • Pots with a standard soil mix

  • Greenhouse or controlled environment chamber

  • Commercial herbicide (e.g., Atrazine) as a positive control

Procedure:

Pre-emergence Application:

  • Sow the seeds of the indicator weeds in pots.

  • Prepare different concentrations of the test compound in a suitable solvent with a surfactant.

  • Apply the solutions evenly to the soil surface.

  • Water the pots and place them in a greenhouse.

  • After 14-21 days, assess the percentage of weed emergence and the fresh weight of the emerged seedlings compared to an untreated control.

Post-emergence Application:

  • Grow the indicator weeds in pots until they reach the 2-3 leaf stage.

  • Apply different concentrations of the test compound as a foliar spray.

  • Place the pots in a greenhouse.

  • After 14-21 days, visually assess the phytotoxicity on a scale of 0 (no effect) to 100 (complete kill) and measure the fresh weight of the plants.

Application Weed Species Growth Stage Assessment Period Endpoints
Pre-emergenceA. retroflexus, E. crus-galliSeed14-21 days% Emergence, Fresh Weight
Post-emergenceA. retroflexus, E. crus-galli2-3 leaf stage14-21 daysPhytotoxicity rating, Fresh Weight

Evaluation of Insecticidal Activity

The benzothiazole scaffold has also been explored for its insecticidal potential.[13] The neurotoxic effects of some benzothiazole derivatives on insects have been documented.[14][15]

Hypothesized Mechanism of Action

It is postulated that this compound could act as a neurotoxin in insects, potentially by modulating the function of key ion channels, such as sodium channels or GABA receptors, or by inhibiting acetylcholinesterase (AChE).[16]

Insecticidal_Workflow cluster_screening Insecticidal Screening Workflow Start Synthesize & Purify This compound Primary_Screening Primary Screening (Contact & Ingestion Bioassays) Start->Primary_Screening Dose_Response Dose-Response Studies (LC50/LD50 Determination) Primary_Screening->Dose_Response Active MOA_Studies Mechanism of Action Studies (e.g., Electrophysiology, Enzyme Assays) Dose_Response->MOA_Studies Lead_Optimization Lead Optimization MOA_Studies->Lead_Optimization

Caption: A typical workflow for insecticidal screening.

Protocol: Contact and Ingestion Insecticidal Bioassays

This protocol describes methods to evaluate the contact and ingestion toxicity of the compound against a model insect pest.

Objective: To determine the lethal concentration (LC50) or lethal dose (LD50) of this compound against a target insect pest.

Materials:

  • This compound

  • Target insect species (e.g., larvae of Spodoptera litura or adults of Myzus persicae)

  • Acetone for dilutions

  • Micro-applicator for topical application

  • Leaf discs (for ingestion assay)

  • Petri dishes or ventilated containers

  • Commercial insecticide (e.g., a pyrethroid) as a positive control

Contact Toxicity (Topical Application):

  • Rear a healthy population of the target insect.

  • Prepare a series of dilutions of the test compound in acetone.

  • Apply a small, known volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects using a micro-applicator.

  • Treat a control group with acetone only.

  • Place the treated insects in containers with a food source.

  • Record mortality at 24, 48, and 72 hours post-treatment.

  • Calculate the LD50 using probit analysis.

Ingestion Toxicity (Leaf Disc Bioassay):

  • Prepare a series of dilutions of the test compound in an appropriate solvent with a surfactant.

  • Dip leaf discs of a suitable host plant into each dilution for a set time (e.g., 10 seconds).

  • Allow the leaf discs to air dry.

  • Place one treated leaf disc in each petri dish with a set number of insects.

  • Use leaf discs treated with solvent only as a control.

  • Record mortality at 24, 48, and 72 hours.

  • Calculate the LC50 using probit analysis.

Bioassay Type Target Insect Application Method Assessment Period Endpoint
ContactS. litura larvaeTopical application24, 48, 72 hoursMortality (LD50)
IngestionM. persicae adultsLeaf disc24, 48, 72 hoursMortality (LC50)

Conclusion and Future Directions

The application notes and protocols outlined in this document provide a robust framework for the initial investigation of this compound as a potential crop protection agent. Based on the well-documented activities of the benzothiazole scaffold, there is a strong rationale for exploring its fungicidal, herbicidal, and insecticidal properties. Rigorous adherence to these protocols will generate the necessary data to ascertain the compound's spectrum of activity, potency, and potential mode of action. Promising results from these initial screenings would warrant further investigation, including structure-activity relationship (SAR) studies, toxicological profiling, and formulation development, to fully realize its potential in sustainable agriculture.

References

  • Ma, J., Xu, L., & Wang, S. (2017). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 50(5), 555-559. [Link]

  • Pass-Panisset, J., & Yourick, D. (2023). Bioassay Techniques in Entomological Research. International Journal of Plant & Soil Science, 35(18), 269-281. [Link]

  • Zhang, Y., et al. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. International Journal of Molecular Sciences, 24(13), 10807. [Link]

  • Wang, M., et al. (2024). Comparing the Developmental Toxicity Delay and Neurotoxicity of Benzothiazole and Its Derivatives (BTHs) in Juvenile Zebrafish. Toxics, 12(5), 343. [Link]

  • Wang, M., et al. (2024). Comparing the Developmental Toxicity Delay and Neurotoxicity of Benzothiazole and Its Derivatives (BTHs) in Juvenile Zebrafish. PubMed. [Link]

  • PubChem. (n.d.). Benthiavalicarb isopropyl. PubChem. [Link]

  • Ji, Z., Zhou, F., & Wei, S. (2015). Synthesis and herbicidal activities of benzothiazole N,O-acetals. Bioorganic & Medicinal Chemistry Letters, 25(19), 4065-4068. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Organic Chemistry Portal. [Link]

  • Gao, Y., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2568. [Link]

  • S. S. H. (2024). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances. [Link]

  • Pattanayak, P., & Jena, A. K. (2020). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Advances, 10(58), 35193-35212. [Link]

  • Wikipedia. (n.d.). Benzothiazole. Wikipedia. [Link]

  • Maslakova, K., & Silivanova, E. (2025). The Effects of Neurotoxic Insecticides on Insect Antioxidant System Parameters: A Mini-Review. Applied Science and Environment, 2(1), 1-10. [Link]

  • Singh, R., et al. (2022). Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani. RSC Advances, 12(40), 26035-26045. [Link]

  • Zhang, Y., et al. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. PubMed. [Link]

  • Sharma, A., et al. (2023). Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. Molecules, 28(5), 2307. [Link]

  • Sharma, A., et al. (2023). Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 29(12), 2841. [Link]

  • Request PDF. (n.d.). Effect of benzothiazole/piperazine derivatives on intracerebroventricular streptozotocin-induced cognitive deficits. ResearchGate. [Link]

  • Al-Ostath, A. H., & Al-Assar, Z. R. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9. [Link]

  • Wang, X., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 169. [Link]

  • Plant and Soil Sciences eLibrary. (n.d.). Traditional 'Chemical-Based' Discovery and Screening. Plant and Soil Sciences eLibrary. [Link]

  • Journal of Entomology and Zoology Studies. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 1339-1343. [Link]

  • AgriSustain-An International Journal. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. AgriSustain-An International Journal, 3(1), 14-19. [Link]

  • JoVE. (n.d.). Bioassays for Monitoring Insecticide Resistance. JoVE. [Link]

  • Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

  • Li, X., et al. (2024). Design, Synthesis, Antifungal Activity, and Molecular Docking Studies of Novel Chiral Isoxazoline-Benzofuran-Sulfonamide Derivatives. Journal of Agricultural and Food Chemistry. [Link]

  • MDPI. (n.d.). Neurotoxic Effects of Pesticides: Implications for Neurodegenerative and Neurobehavioral Disorders. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-isopropyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Chloro-4-isopropyl-1,3-benzothiazole. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) that arise during the synthesis of this important heterocyclic compound. By understanding the causality behind common experimental issues, you can optimize your reaction conditions, minimize side product formation, and streamline your purification processes.

The typical synthesis proceeds in two stages: first, the formation of the 2-mercapto-4-isopropyl-1,3-benzothiazole intermediate, followed by its chlorination to yield the final product. Side products can arise at both stages, impacting yield and purity.

Overall Synthesis and Potential Side Product Pathways

The following diagram illustrates the general synthetic workflow and highlights the key stages where common impurities are formed.

G cluster_0 Stage 1: Intermediate Formation cluster_1 Stage 2: Chlorination 4-Isopropylaniline 4-Isopropylaniline 2-Mercapto-4-isopropyl-1,3-benzothiazole 2-Mercapto-4-isopropyl-1,3-benzothiazole 4-Isopropylaniline->2-Mercapto-4-isopropyl-1,3-benzothiazole  + CS₂ or Xanthate  (Cyclization) This compound This compound 2-Mercapto-4-isopropyl-1,3-benzothiazole->this compound  + SO₂Cl₂ or PCl₅  (Chlorinating Agent) Disulfide_Byproduct Bis(4-isopropyl-1,3-benzothiazol-2-yl) disulfide 2-Mercapto-4-isopropyl-1,3-benzothiazole->Disulfide_Byproduct Oxidation (Air/Moisture) or Incomplete Chlorination Unreacted_SM Unreacted 2-Mercapto Intermediate 2-Mercapto-4-isopropyl-1,3-benzothiazole->Unreacted_SM Insufficient Chlorinating Agent Hydrolysis_Product 4-Isopropyl-1,3-benzothiazol-2(3H)-one This compound->Hydrolysis_Product Presence of H₂O (Workup/Storage) G start Analyze Crude Product by TLC q1 Is there a spot with a higher Rf than the product? start->q1 q2 Is there a spot with a lower Rf than the product? q1->q2 No disulfide Likely Disulfide Byproduct (less polar) q1->disulfide Yes sm_hydrolysis Likely Unreacted SM or Hydrolysis Product (more polar) q2->sm_hydrolysis Yes clean Main spot is clean. Proceed with isolation. q2->clean No purify_disulfide Purification Strategy: • Flash chromatography with a  less polar eluent (e.g., higher  Hexane/EtOAc ratio). • Recrystallization may be difficult  if properties are similar. disulfide->purify_disulfide purify_polar Purification Strategy: • Flash chromatography with a  more polar eluent. • An acidic wash (dilute HCl) can  remove basic impurities. • A basic wash (dilute NaHCO₃)  can remove the acidic 2-mercapto SM. sm_hydrolysis->purify_polar

Technical Support Hub: Optimizing the Synthesis of 2-Chloro-4-isopropyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-isopropyl-1,3-benzothiazole (CAS 182344-55-4). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this important heterocyclic intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot reactions, optimize conditions, and significantly improve your product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: There are three primary retrosynthetic pathways to consider, each starting from a different precursor of the 4-isopropyl-benzothiazole core. The choice of route often depends on the availability of starting materials and specific laboratory capabilities.

  • Route A: Chlorination of a 2-Mercapto Precursor: This is a widely used industrial method for 2-chlorobenzothiazoles. It involves the synthesis of 4-isopropyl-2-mercaptobenzothiazole followed by chlorination with an agent like sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂).[1][2]

  • Route B: Sandmeyer Reaction of a 2-Amino Precursor: This classic transformation involves the diazotization of 2-amino-4-isopropylbenzothiazole with a nitrite source (e.g., NaNO₂) in acidic media, followed by a copper(I) chloride-mediated substitution.[3][4]

  • Route C: Direct Chlorination of the Benzothiazole Core: This involves the direct chlorination of 4-isopropyl-1,3-benzothiazole. This route can be challenging due to potential side reactions on the electron-rich benzene ring, which is activated by the isopropyl group.[5]

Diagram 1: Synthetic Pathways

cluster_0 Route A: From 2-Mercaptan cluster_1 Route B: From 2-Amine (Sandmeyer) cluster_2 Route C: Direct Chlorination A1 4-isopropyl-2-mercaptobenzothiazole product This compound A1->product Chlorination A2 SO₂Cl₂ or SOCl₂ A2->product B1 2-amino-4-isopropylbenzothiazole B1->product Diazotization/ Substitution B2 1. NaNO₂, H⁺ 2. CuCl B2->product C1 4-isopropyl-1,3-benzothiazole C1->product Electrophilic Chlorination C2 Cl₂, Catalyst C2->product

Caption: Major synthetic routes to the target compound.

Q2: How critical is the purity of the starting 2-aminothiophenol derivative for building the benzothiazole core?

A2: It is absolutely critical. 2-Aminothiophenols are notoriously susceptible to oxidation, where the thiol group dimerizes to form a disulfide.[6] This disulfide impurity will not participate in the desired cyclization reaction, leading to significantly lower yields and complicating purification. It is highly recommended to use freshly prepared or purified 2-amino-4-isopropylthiophenol or to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

Q3: Are there any specific safety precautions for these reactions?

A3: Yes. Thionyl chloride and sulfuryl chloride are corrosive, toxic, and react violently with water, releasing HCl and SO₂ gases.[2] These reactions must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Diazonium salts, intermediates in the Sandmeyer reaction, can be explosive when isolated and dry.[3] It is standard practice to use them in solution immediately after their formation without isolation. Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experiment.

Troubleshooting Guide

This section addresses common issues that can lead to diminished yields or impure products. The troubleshooting strategies are organized by the most probable synthetic routes.

Diagram 2: Troubleshooting Workflow

Start Low Yield or Impure Product Check_SM 1. Verify Starting Material Purity (NMR, TLC, MP) Start->Check_SM Check_Cond 2. Analyze Reaction Conditions Start->Check_Cond Check_Workup 3. Optimize Workup & Purification Start->Check_Workup SM_Ox Precursor Oxidized? (e.g., disulfide) Check_SM->SM_Ox SM_Purity Correct Structure/Purity? Check_SM->SM_Purity Cond_Temp Temperature Correct? Check_Cond->Cond_Temp Cond_Stoich Stoichiometry Accurate? Check_Cond->Cond_Stoich Cond_Solvent Solvent Anhydrous? Check_Cond->Cond_Solvent Workup_Quench Quenching Method? Check_Workup->Workup_Quench Workup_Extract Extraction Inefficient? Check_Workup->Workup_Extract Workup_Purify Purification Method? Check_Workup->Workup_Purify SM_Sol1 Repurify or Resynthesize Precursor SM_Ox->SM_Sol1 SM_Sol2 Use Inert Atmosphere (N₂ or Ar) SM_Ox->SM_Sol2 SM_Purity->SM_Sol1 Cond_Sol1 Optimize Temperature: - Cool for exothermic steps - Heat for slow reactions Cond_Temp->Cond_Sol1 Cond_Sol2 Titrate Reagents; Add Dropwise Cond_Stoich->Cond_Sol2 Cond_Sol3 Use Dry Solvents & Glassware Cond_Solvent->Cond_Sol3 Workup_Sol1 Pour into Ice/Water to Decompose Reagents Workup_Quench->Workup_Sol1 Workup_Sol2 Adjust pH; Use Different Solvent Workup_Extract->Workup_Sol2 Workup_Sol3 Change Column Eluent; Consider Recrystallization Workup_Purify->Workup_Sol3

Caption: A decision tree for troubleshooting low-yield reactions.

Route A: Chlorination of 4-isopropyl-2-mercaptobenzothiazole

This is often the most direct and high-yielding route. However, it is sensitive to conditions.

Problem 1: Low or No Conversion to Product

Potential Cause Scientific Rationale & Recommended Solution
Poor Quality of 2-Mercapto Precursor The thiol may have oxidized to the corresponding disulfide, which is unreactive towards SO₂Cl₂ under these conditions. Solution: Confirm the purity of the starting material via melting point or NMR. If significant disulfide is present, it must be reduced back to the thiol or the precursor must be resynthesized.
Insufficient Chlorinating Agent Stoichiometry is critical. If too little SO₂Cl₂ or SOCl₂ is used, the reaction will be incomplete. Solution: Ensure accurate measurement of the chlorinating agent. A slight excess (1.1-1.5 equivalents) is often used to drive the reaction to completion.
Presence of Moisture Sulfuryl chloride and thionyl chloride react readily with water. This consumes the reagent and generates acids, which can lead to unwanted side reactions. Solution: Ensure all glassware is oven-dried and the reaction is run under an inert, dry atmosphere (N₂ or Ar). Use anhydrous solvents.
Low Reaction Temperature While the initial addition is often done at low temperatures to control exothermicity, the reaction may require warming to proceed at a reasonable rate. Solution: After the initial addition of the chlorinating agent at 0-10 °C, allow the reaction to warm to room temperature or gently heat as needed while monitoring by TLC or HPLC.[1]

Problem 2: Formation of Multiple Byproducts

Potential Cause Scientific Rationale & Recommended Solution
Reaction Temperature Too High Excessive heat can cause decomposition of the product or lead to side reactions, such as chlorination on the benzene ring. The isopropyl group is an activating group, making the aromatic ring susceptible to electrophilic attack. Solution: Maintain strict temperature control, especially during the addition of the chlorinating agent. Perform the addition slowly at a low temperature (e.g., 0 °C) before allowing the mixture to warm.[2]
Excess Chlorinating Agent A large excess of SO₂Cl₂ can promote over-chlorination or other degradation pathways. Solution: Use a moderate excess of the chlorinating agent (e.g., 1.2 equivalents). Monitor the reaction closely and quench it promptly upon consumption of the starting material.
Inadequate Quenching Residual chlorinating agent during workup can cause issues. Solution: Quench the reaction by carefully pouring it into a stirred mixture of ice and water to decompose any remaining SO₂Cl₂/SOCl₂ before extraction.[2]
Route B: Sandmeyer Reaction of 2-amino-4-isopropylbenzothiazole

The Sandmeyer reaction is a powerful tool but requires careful control of the diazotization step.[3][7]

Problem: Low Yield of 2-Chloro Product

Potential Cause Scientific Rationale & Recommended Solution
Incomplete Diazotization The formation of the diazonium salt is temperature-sensitive and requires a sufficiently acidic medium. If the temperature rises above 5-10 °C, the diazonium salt can decompose prematurely or undergo side reactions. Solution: Maintain the temperature of the amine solution strictly between 0-5 °C during the dropwise addition of the aqueous sodium nitrite solution. Ensure a sufficient excess of acid (e.g., HCl) is present.
Premature Decomposition of Diazonium Salt Aryl diazonium salts are unstable.[3] If the copper(I) chloride solution is not added in a timely manner, the diazonium ion can be displaced by water (forming a phenol) or other nucleophiles present. Solution: Prepare the CuCl solution in advance and add the freshly prepared, cold diazonium salt solution to it without delay. Do not let the diazonium salt solution warm up or stand for an extended period.
Catalyst (CuCl) Inactivity Copper(I) can be oxidized to the less active Copper(II) in air. Solution: Use high-purity, freshly purchased CuCl or prepare it fresh. The CuCl should be completely dissolved (e.g., in concentrated HCl) to ensure it is catalytically active.

Experimental Protocols

Protocol 1: Chlorination of 4-isopropyl-2-mercaptobenzothiazole with SO₂Cl₂

This protocol is adapted from general procedures for the chlorination of 2-mercaptobenzothiazoles.[2][8][9]

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 4-isopropyl-2-mercaptobenzothiazole (1.0 eq) in an anhydrous inert solvent (e.g., dichloromethane or toluene, ~5-10 mL per gram of substrate).

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Reagent Addition: Add sulfuryl chloride (SO₂Cl₂, 1.2 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice (~50 g per gram of starting material) with vigorous stirring.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[5]

Parameter Recommended Value Rationale
Solvent Anhydrous DichloromethaneInert and easy to remove.
Temperature 0 °C to Room Temp.Controls initial exotherm, then allows reaction to complete.
SO₂Cl₂ Stoichiometry 1.1 - 1.5 eq.Ensures complete conversion without excessive side reactions.
Atmosphere Inert (N₂ or Ar)Prevents reaction of SO₂Cl₂ with atmospheric moisture.

References

  • Poosala, K. V., et al. (2013). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. Scholars Academic Journal of Pharmacy, 2(3), 233-240. Available from: [Link]

  • Bayer AG. (1984). Process for the preparation of 2-chloro-benzothiazole. EP0103817B1. Google Patents.
  • Wikipedia. (2024). Sandmeyer reaction. Retrieved January 12, 2026, from [Link]

  • Gao, W., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(23), 7352. Available from: [Link]

  • Moon, N. S. (1949). Preparation of 2-chlorobenzothiazole. US2469697A. Google Patents.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved January 12, 2026, from [Link]

  • Telvekar, V. N. (2020). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 25(24), 5992. Available from: [Link]

  • Bayer AG. (1994). Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole. EP0626379B1. Google Patents.
  • PrepChem. (2017). Synthesis of 4-isopropyl-2-nitrophenol. Retrieved January 12, 2026, from [Link]

  • Parle, A., & Amin, S. (2018). Synthesis and Evaluation of some Novel Benzothiazole Derivatives for their Antifungal Potential. International Journal of Pharmaceutical Sciences and Research, 9(10), 4332-4337. Available from: [Link]

  • Astellas Pharma Inc. (2013). Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst. EP2602242B1. Google Patents.
  • Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 1389–1425. Available from: [Link]

  • D'Andrea, S. W., et al. (2009). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Organic Letters, 11(22), 5342–5345. Available from: [Link]

  • Monsanto Co. (1972). Process for oxidizing 2-mercaptobenzothiazole. US3654297A. Google Patents.
  • Jiangsu Kangheng Chemical Co Ltd. (2020). Preparation method of o-aminothiophenol. CN112062699A. Google Patents.
  • Kulkarni, V. M., et al. (1993). Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences, 55(5), 196-198. Available from: [Link]

  • Telvekar, V. N., et al. (2019). Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. ChemistrySelect, 4(45), 13217-13220. Available from: [Link]

Sources

Technical Support Center: Nucleophilic Substitution on 2-Chlorobenzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and frequently asked questions for nucleophilic substitution reactions on 2-chlorobenzothiazoles, a cornerstone transformation in the synthesis of biologically active compounds.[1][2][3][4] Our approach is rooted in mechanistic principles to empower you to diagnose and solve experimental challenges effectively.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of 2-substituted benzothiazoles from their 2-chloro precursor.

Q1: My reaction shows no conversion of the 2-chlorobenzothiazole starting material, or the yield is extremely low. What are the primary factors to investigate?

Answer: When a reaction fails to initiate, a systematic review of the fundamental parameters is the most efficient diagnostic approach. Before attempting more complex optimizations, verify the following:

  • Reagent Purity and Integrity:

    • 2-Chlorobenzothiazole: Ensure it is free from hydrolysis (which would form 2-hydroxybenzothiazole). Purity can be checked by melting point or NMR.

    • Nucleophile: If your nucleophile is an amine or thiol, ensure it has not oxidized. Liquid amines can absorb CO₂ from the air to form carbamates. Use freshly distilled or purchased reagents where possible.

    • Solvent: Anhydrous conditions are crucial, especially if using strong bases like NaH or KHMDS. Ensure your solvent is dry, as water can quench strong bases and hydrolyze the starting material.

  • Reaction Temperature:

    • Nucleophilic aromatic substitution (SNAr) on 2-chlorobenzothiazole is often not a room-temperature reaction. The C2 position is activated, but overcoming the activation energy still requires thermal input.[5]

    • Actionable Step: If you are running the reaction at room temperature, gradually increase the heat to 50-60 °C and monitor by TLC. Many procedures call for temperatures in the 80-120 °C range, or even reflux, depending on the solvent and nucleophile reactivity.

  • Stoichiometry and Base:

    • When using a nucleophile like a primary or secondary amine (R₂NH), a base is required to neutralize the HCl generated during the reaction. Without a base, the HCl will protonate the starting amine, converting it into its non-nucleophilic ammonium salt (R₂NH₂⁺), effectively shutting down the reaction.

    • Actionable Step: Ensure you are using at least 1.0 equivalent of a suitable base (e.g., K₂CO₃, Et₃N, DIPEA). Often, using a slight excess (1.2-1.5 equivalents) of both the nucleophile and the base is beneficial.

Q2: I've confirmed my reagents and basic setup, but the reaction is still sluggish with low conversion. How can I systematically optimize the conditions to drive the reaction to completion?

Answer: Low reactivity is a common hurdle that can be overcome by methodically tuning the core components of the SNAr reaction: the nucleophile, the solvent, and the base. The underlying principle is that the reaction proceeds via a negatively charged Meisenheimer intermediate. Your goal is to choose conditions that stabilize this intermediate and facilitate the departure of the chloride leaving group.

Below is a workflow to guide your optimization process.

G start Low Conversion Issue check_nuc Is the Nucleophile Weak? (e.g., aniline, secondary alcohol) start->check_nuc increase_nuc Option 1: Increase Nucleophilicity - Pre-deprotonate with a strong base (NaH, KHMDS) - Switch to a more basic/nucleophilic analogue check_nuc->increase_nuc Yes check_solvent Is the Solvent Non-Polar or Protic? (e.g., Toluene, Isopropanol) check_nuc->check_solvent No end Reaction Complete increase_nuc->end change_solvent Option 2: Switch to Polar Aprotic Solvent - DMF, DMSO, NMP, or Acetonitrile - Enhances nucleophile reactivity check_solvent->change_solvent Yes check_base Is the Base Weak or Heterogeneous? (e.g., K₂CO₃, Et₃N) check_solvent->check_base No change_solvent->end change_base Option 3: Use a Stronger/More Soluble Base - Cs₂CO₃ for better solubility - t-BuOK for stronger basicity (caution!) check_base->change_base Yes check_temp Is the Temperature Too Low? check_base->check_temp No change_base->end increase_temp Option 4: Increase Temperature - Incrementally increase heat (e.g., to 100-140 °C) - Consider microwave irradiation check_temp->increase_temp Yes check_temp->end No/Monitor increase_temp->end

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Breakdown of Optimization Strategies:

  • Enhance the Nucleophile: For weak nucleophiles (e.g., phenols, hindered amines), deprotonation prior to reaction with a strong, non-nucleophilic base like sodium hydride (NaH) creates a much more potent anionic nucleophile.[6]

    • Protocol: In a separate flask, suspend NaH (1.1 eq) in anhydrous THF. Slowly add your nucleophile (1.0 eq) at 0 °C. Allow to stir for 30 minutes at room temperature until hydrogen evolution ceases. Then, add this solution cannula to your solution of 2-chlorobenzothiazole.

  • Choose the Right Solvent: The solvent's role is critical. Polar aprotic solvents (DMSO, DMF, NMP) are generally superior for SNAr reactions. They effectively solvate the counter-ion (e.g., K⁺) of the base/nucleophile, leaving the nucleophilic anion "naked" and highly reactive.[6] Protic solvents (e.g., ethanol, water) can hydrogen-bond with the nucleophile, shielding it and reducing its reactivity.[7]

SolventTypeDielectric Constant (ε)Boiling Point (°C)Comments
TolueneNon-Polar2.4111Poor choice; use only if side reactions are an issue.
THFPolar Aprotic7.666Moderate choice; good for initial attempts.
AcetonitrilePolar Aprotic37.582Good choice, easy to remove under vacuum.
DMFPolar Aprotic38.3153Excellent choice, but high boiling point.
DMSOPolar Aprotic47.2189Often the best solvent for difficult reactions. Very high boiling point can make work-up difficult.
  • Select a More Effective Base: If your base (like K₂CO₃) is not soluble in the reaction medium, the reaction becomes dependent on solid-liquid phase transfer, which can be slow.

    • Cesium Effect: Switching from K₂CO₃ to Cs₂CO₃ often provides a significant rate enhancement. Cs₂CO₃ is more soluble in organic solvents, and the larger, "softer" Cs⁺ cation is poorly solvated, leading to a more reactive carbonate anion.[8]

    • Stronger Bases: For very unreactive systems, a stronger base like potassium tert-butoxide (t-BuOK) can be used, but with caution, as it can promote side reactions.

  • Leverage Temperature & Microwave Heating: Increasing the temperature provides the most straightforward rate boost. For very slow reactions, consider using a sealed vessel to exceed the solvent's atmospheric boiling point. Microwave-assisted synthesis is an excellent technique for this chemistry, often reducing reaction times from hours to minutes by efficiently heating the polar reaction mixture.[9][10]

Q3: I'm seeing multiple unexpected spots on my TLC plate. What are the most common side reactions and how can I mitigate them?

Answer: The appearance of multiple products indicates competing reaction pathways. Identifying the likely side product is key to adjusting the conditions to favor your desired transformation.

  • Hydrolysis of Starting Material:

    • Observation: A baseline spot on TLC that corresponds to 2-hydroxybenzothiazole.

    • Cause: Presence of water in the reaction mixture, especially at elevated temperatures or with a strong base.

    • Solution: Rigorously dry all reagents and solvents. Perform the reaction under an inert atmosphere (N₂ or Ar).

  • Reaction with Dimerized Nucleophile:

    • Observation: A higher molecular weight, less polar spot. Common with thiol nucleophiles.

    • Cause: Thiolates (RS⁻) are easily oxidized to disulfides (RSSR), especially in the presence of air (O₂). This disulfide can then potentially react further.

    • Solution: Degas the solvent and run the reaction under a strict inert atmosphere. Using fresh, high-purity thiols is essential.

  • Solvent Participation (DMF/DMSO):

    • Observation: Unexpected products, particularly at high temperatures.

    • Cause: DMF can decompose at high temperatures to generate dimethylamine, which is a potent nucleophile and can react with your 2-chlorobenzothiazole. DMSO can participate in complex oxidation-reduction pathways.

    • Solution: Keep reaction temperatures below 150 °C when using DMF. If higher temperatures are required, switch to a more stable solvent like NMP or diphenyl ether.

  • Ring-Opening or Decomposition:

    • Observation: A complex mixture or streaking on the TLC plate, often with discoloration of the reaction mixture (dark brown/black).

    • Cause: Excessively harsh conditions (very strong base combined with high heat) can lead to the decomposition of the benzothiazole ring system.

    • Solution: Reduce the reaction temperature. Use the mildest base that is effective for the transformation. If using a strong base like t-BuOK, keep the temperature as low as possible.

Part 2: Scientific Principles & FAQs

This section explores the mechanistic underpinnings of the reaction and answers frequently asked questions.

FAQ 1: Why is the C2 position of the benzothiazole ring so susceptible to nucleophilic attack?

Answer: The reactivity of 2-chlorobenzothiazole is a classic example of nucleophilic aromatic substitution (SNAr) on an electron-deficient heteroaromatic system. Several factors contribute to the high electrophilicity of the C2 carbon:

  • Inductive Effect: The electronegative nitrogen and sulfur atoms in the thiazole ring pull electron density away from the carbon atoms.

  • Resonance Stabilization: The key is the ability of the heterocyclic system to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. The lone pair on the ring nitrogen can delocalize the negative charge, which is not possible for a simple chlorobenzene ring.

The mechanism below illustrates this stabilizing effect.

Caption: General mechanism for SNAr on 2-chlorobenzothiazole.

This inherent electronic property makes the SNAr reaction a highly reliable method for functionalizing the C2 position.[5]

FAQ 2: What is the precise role of the base? Do I always need it?

Answer: The role of the base depends on the nature of your nucleophile.

  • Case 1: Anionic Nucleophile (e.g., RO⁻, RS⁻): If your nucleophile is already an anion (used as a salt, e.g., sodium phenoxide), a base is not required for the substitution itself. The reaction is a direct displacement. R-Cl + Na⁺Nu⁻ → R-Nu + NaCl

  • Case 2: Neutral Nucleophile (e.g., RNH₂, RSH, ROH): If your nucleophile is neutral, a base is essential and serves one of two purposes:

    • As an Acid Scavenger: The reaction produces one equivalent of HCl. The base (e.g., Et₃N, K₂CO₃) neutralizes this acid, preventing it from protonating and deactivating your starting nucleophile. This is the most common scenario. R-Cl + R'NH₂ + Base → R-NHR' + Base·HCl

    • As a Deprotonating Agent: For weakly acidic nucleophiles, a strong base (e.g., NaH, t-BuOK) is used to stoichiometrically convert the neutral nucleophile into its more reactive conjugate base before it reacts with the 2-chlorobenzothiazole.[6] R'OH + NaH → R'O⁻Na⁺ + H₂ (then R-Cl + R'O⁻Na⁺ → R-OR' + NaCl)

FAQ 3: My product is an amine. How do I effectively purify it away from the unreacted starting amine and other impurities?

Answer: Purifying 2-aminobenzothiazole derivatives requires separating your product from potentially similar starting materials and inorganic salts. A standard and effective protocol is an acidic-basic aqueous work-up followed by chromatography or recrystallization.

Step-by-Step Purification Protocol:

  • Quench and Remove Solvent: After confirming reaction completion by TLC, cool the reaction to room temperature. If you used a high-boiling solvent like DMSO or DMF, it's often best to dilute the mixture with a large volume of water and extract the product into a solvent like ethyl acetate. If your solvent is lower-boiling (THF, acetonitrile), remove it under reduced pressure.

  • Acid Wash: Dissolve the crude residue in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane). Transfer to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl).

    • Causality: Your desired 2-aminobenzothiazole product and any unreacted starting amine are basic. They will be protonated by the acid and move into the aqueous layer. Neutral impurities will remain in the organic layer, which you will discard.

  • Basify and Extract: Collect the acidic aqueous layer. Cool it in an ice bath and slowly add a base (e.g., 10% NaOH solution or solid NaHCO₃) until the pH is > 9. Your protonated amine product will be neutralized and precipitate or become soluble in an organic solvent.

  • Back-Extraction: Extract the product from the now basic aqueous layer multiple times with fresh ethyl acetate or dichloromethane.

  • Final Wash and Dry: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Final Purification: The resulting solid or oil is typically of high purity. If necessary, it can be further purified by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization.

This acid/base extraction technique is highly effective at removing non-basic impurities and is a cornerstone of amine purification.

References

  • BenchChem. (2025). Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole".
  • Organic Chemistry Portal. Benzothiazole synthesis.
  • ChemicalBook. (2022). Synthesis of Benzothiazole.
  • ResearchGate.
  • National Institutes of Health. (2021).
  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • National Institutes of Health. (2018).
  • ACS Publications. (2021).
  • Chemistry LibreTexts. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • ResearchGate. (2021).
  • National Institutes of Health. (2007). Solid-Phase Synthesis of 2-Aminobenzothiazoles.
  • ResearchGate. (2024). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review.
  • Preprints.org. (2021).
  • ResearchGate.
  • Wordpress. SNAr Reaction in Other Common Molecular Solvents.
  • Semantic Scholar. Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents.
  • BenchChem. (2025).
  • Scholars Research Library. (2011). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.
  • Taylor & Francis Online. (2006).
  • National Institutes of Health. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
  • Pressbooks. 7.6 Extra Topics on Nucleophilic Substitution Reactions.

Sources

Stability issues of 2-Chloro-4-isopropyl-1,3-benzothiazole in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-4-isopropyl-1,3-benzothiazole

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the stability challenges associated with this compound. While specific literature on this compound is emerging, the principles outlined here are grounded in the well-established chemistry of the 2-chlorobenzothiazole scaffold and related heterocyclic compounds. This guide is designed to be a self-validating system, helping you diagnose and resolve stability issues to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

The stability of this compound is primarily dictated by its chemical structure, specifically the reactive 2-chloro substituent on the benzothiazole ring. The key factors to consider are:

  • pH and Solvent Proportionality: The C2-Cl bond is susceptible to nucleophilic substitution, particularly hydrolysis.[1][2] The rate of this reaction is highly dependent on the pH of the medium and the presence of nucleophilic species in the solvent (e.g., water, alcohols).

  • Light Exposure (Photostability): Benzothiazole-based systems are known to be photosensitive.[3] UV or even ambient light can induce photodegradation, potentially through dechlorination or ring-based reactions.[4]

  • Temperature: As with most chemical reactions, degradation rates (e.g., hydrolysis, oxidation) will increase with higher temperatures. Long-term storage at elevated temperatures is not recommended.

  • Oxidizing Agents: The benzothiazole ring can be susceptible to oxidation. The presence of dissolved oxygen or other oxidizing species in the solution can lead to the formation of byproducts.[3]

Q2: What are the recommended storage conditions for both the solid compound and its solutions?

Proper storage is critical to maintaining the integrity of this compound.

  • Solid Compound: The solid should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[5][6] Recommended long-term storage is at -20°C.[7]

  • Solutions: It is strongly recommended to prepare solutions fresh for each experiment.[8] If a stock solution must be stored, use a dry, aprotic solvent like anhydrous DMSO or DMF. Aliquot the solution into small, single-use vials to avoid repeated freeze-thaw cycles and moisture introduction. Store these aliquots at -20°C or below, protected from light.

Q3: What is the most likely degradation product I will encounter in aqueous solutions?

In aqueous or protic solutions, the most probable degradation pathway is the hydrolysis of the 2-chloro group to form 4-isopropyl-1,3-benzothiazol-2(3H)-one . This occurs via nucleophilic substitution where a water molecule attacks the electrophilic C2 carbon of the benzothiazole ring.[9][10]

Troubleshooting Guide

Issue 1: My compound's concentration is decreasing in my aqueous buffer, confirmed by HPLC. What is happening and how can I fix it?

A: This is a classic sign of hydrolysis. The 2-chloro group on the benzothiazole ring is a leaving group, and it can be displaced by water, especially under neutral to basic conditions.

Causality: The carbon atom at the 2-position of the benzothiazole ring is electrophilic. In the presence of a nucleophile like water, a substitution reaction occurs, replacing the chlorine atom with a hydroxyl group, which then tautomerizes to the more stable ketone form (a benzothiazol-2-one).[11][12] This process can be accelerated by buffers containing nucleophilic species or at higher pH values.

Troubleshooting Protocol:

  • Confirm Hydrolysis: Analyze your solution over time using LC-MS to look for the appearance of a new peak with a mass corresponding to the hydrolyzed product (4-isopropyl-1,3-benzothiazol-2(3H)-one).

  • Perform a pH-Rate Profile: Assess the compound's stability across a range of pH values (e.g., pH 3, 5, 7.4, 9) to determine the optimal pH for your experiments. See Protocol 1 for a detailed methodology.

  • Mitigation Strategies:

    • Prepare Fresh: The most reliable solution is to prepare your working solutions immediately before use from a freshly prepared or properly stored anhydrous stock.[8]

    • Control pH: If possible, conduct experiments at a lower pH where the rate of hydrolysis is slower.

    • Minimize Time in Aqueous Buffer: Reduce the pre-incubation time of your compound in aqueous media as much as possible.

Hydrolysis Mechanism of 2-Chlorobenzothiazole

Caption: Proposed hydrolysis of the title compound.

Issue 2: My HPLC chromatogram shows multiple unexpected peaks after preparing the sample. How can I identify them?

A: The appearance of multiple peaks suggests that several degradation pathways may be occurring. This could be a combination of hydrolysis, photodecomposition, and/or oxidation. A forced degradation study is the standard approach to systematically identify these unknown peaks.[8]

Causality: Forcing degradation under specific stress conditions (acid, base, oxidation, heat, light) generates a "fingerprint" of potential degradation products. By comparing the peaks formed under these controlled stresses to the unknown peaks in your sample, you can make a confident identification.

Troubleshooting Protocol:

  • Execute a Forced Degradation Study: Expose solutions of your compound to the conditions outlined in the table below. A detailed workflow is provided in Protocol 2 .

  • Analyze Samples: Use a stability-indicating method, such as HPLC with UV and Mass Spec detectors (LC-MS), to analyze the stressed samples alongside a control sample.

  • Correlate Peaks: Match the retention times and mass spectra of the peaks generated in the forced degradation study with the unknown peaks in your experimental samples.

Table 1: Forced Degradation Conditions and Expected Pathways

Stress ConditionTypical ReagentsPotential Degradation PathwayExpected Primary Product
Acid Hydrolysis 0.1 M HCl, heatAcid-catalyzed hydrolysis4-isopropyl-1,3-benzothiazol-2(3H)-one
Base Hydrolysis 0.1 M NaOH, heatBase-catalyzed hydrolysis4-isopropyl-1,3-benzothiazol-2(3H)-one (often faster than acid)
Oxidation 3% H₂O₂, room tempOxidation of S or N atomsN-oxides, S-oxides, or ring-opened species
Photolysis High-intensity UV/Vis lightPhotochemical reactions, dechlorinationDechlorinated products, photoisomers, radical-derived species[3][4]
Thermal Heat (e.g., 70°C) in solutionAccelerates other pathwaysPrimarily hydrolysis products

Workflow for Forced Degradation Study

G cluster_conditions Stress Conditions start Prepare Stock Solution (e.g., in ACN or DMSO) acid Acidic (0.1M HCl) start->acid Incubate base Basic (0.1M NaOH) start->base Incubate ox Oxidative (3% H₂O₂) start->ox Incubate photo Photolytic (UV/Vis Light) start->photo Incubate thermal Thermal (70°C) start->thermal Incubate analysis Analyze all samples by LC-MS/UV acid->analysis base->analysis ox->analysis photo->analysis thermal->analysis compare Compare chromatograms to identify degradation peaks analysis->compare

Caption: Logic flow for a forced degradation experiment.

Issue 3: I am observing poor reproducibility in my cell-based assays. Could this be a stability issue?

A: Yes, this is a strong possibility. The complex nature of biological media (containing salts, amino acids, proteins, and held at 37°C) can significantly impact the stability of a compound. The effective concentration of your compound may be decreasing over the course of the experiment.

Causality: The compound can degrade via hydrolysis in the aqueous medium or react with nucleophilic components within the media (e.g., thiol groups in proteins or glutathione). This reduces the active concentration of the compound available to interact with the cells, leading to inconsistent results.

Troubleshooting Protocol:

  • Assess Stability in Media: Perform an experiment to directly measure the stability of this compound in your specific cell culture medium. See Protocol 3 for a step-by-step guide.

  • Optimize Dosing Strategy:

    • If significant degradation is observed, add the compound to the cells immediately after preparing the final dilution in media.

    • For longer experiments, consider replenishing the compound by performing media changes with freshly prepared compound solutions at set intervals.

  • Review Data: Analyze your results with the stability data in mind. For example, if the compound is 50% degraded after 24 hours, the observed biological effect may be attenuated compared to the nominal starting concentration.

Detailed Experimental Protocols

Protocol 1: Performing a pH-Rate Profile Study
  • Buffer Preparation: Prepare a series of buffers (e.g., citrate for pH 3-5, phosphate for pH 5-8, borate for pH 8-10) with a constant ionic strength.

  • Stock Solution: Prepare a concentrated stock solution of the compound in a non-aqueous solvent like acetonitrile (ACN) or DMSO.

  • Incubation: Spike a small volume of the stock solution into each buffer to achieve the desired final concentration (ensure the final organic solvent percentage is low, e.g., <1%). Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution.

  • Quenching: Immediately quench any further reaction by diluting the aliquot in a suitable mobile phase (e.g., ACN/water mixture) and/or acidifying it slightly.

  • Analysis: Analyze each sample by a validated HPLC method to determine the remaining percentage of the parent compound.

  • Data Plotting: Plot the natural logarithm of the concentration (ln[C]) versus time for each pH. The slope of this line will give the observed degradation rate constant (k_obs) at that pH.

Protocol 2: Forced Degradation Study for Peak Identification
  • Sample Preparation: Prepare five separate samples of the compound in a suitable solvent (e.g., 50:50 ACN:Water) at a known concentration (e.g., 1 mg/mL).

  • Stress Application:

    • Acid: Add 0.1 M HCl.

    • Base: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Thermal: Heat the solution at 70°C.

    • Photolytic: Expose the solution to a photostability chamber or a high-intensity lamp. Include a dark control wrapped in foil.

  • Incubation: Store the samples under the specified conditions for a set period (e.g., 24-48 hours), or until approximately 5-20% degradation is observed.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analysis: Analyze all samples, including an unstressed control, by LC-MS to compare the resulting chromatograms and mass spectra.

Protocol 3: Assessing Stability in Biological Assay Media
  • Media Preparation: Prepare your complete cell culture medium, including serum and any other additives.

  • Incubation Setup: In a sterile container, add the compound to the medium at the final concentration used in your assays. Also, prepare a control sample of the compound in a simpler, stable buffer (e.g., PBS with the same % of organic solvent).

  • Incubate: Place the samples in a cell culture incubator (37°C, 5% CO₂) for the duration of your longest assay (e.g., 72 hours).

  • Time Points: At various time points (e.g., 0, 2, 8, 24, 48, 72 hours), remove an aliquot from both the media sample and the control sample.

  • Sample Cleanup: Precipitate proteins from the cell media aliquots by adding 3 volumes of cold acetonitrile. Centrifuge to pellet the protein and collect the supernatant. This step is crucial to protect the HPLC system. The control sample in PBS may not require this step.

  • Analysis: Analyze the supernatant by HPLC to quantify the remaining parent compound concentration relative to the t=0 time point.

References

  • (PubMed)

  • (ResearchGate)

  • (ResearchGate)

  • (International Journal of Chemistry)

  • (BenchChem)

  • (National Institutes of Health)

  • (ResearchGate)

  • (ResearchGate)

  • (ResearchGate)

  • (Canadian Center of Science and Education)

  • (BIOFOUNT)

  • (Fisher Scientific)

  • (SCIRP)

  • (PubMed)

  • (National Institutes of Health)

  • (Google Patents)

  • (Thieme E-Journals)

  • (Royal Society of Chemistry)

  • (Sigma-Aldrich)

  • (Fisher Scientific)

  • (ResearchGate)

  • (MDPI)

  • (Sigma-Aldrich)

  • (MDPI)

  • (ChemicalBook)

  • (European Chlorinated Solvents Association)

  • (ResearchGate)

  • (National Institutes of Health)

  • (LANXESS)

  • (PubMed)

  • (National Institutes of Health)

  • (MDPI)

  • (PubChem)

  • (MDPI)

  • (BenchChem)

  • (PubChem)

  • (SAS Publishers)

  • (National Institutes of Health)

  • (Cheméo)

  • (ChemicalBook)

Sources

Technical Support Center: Overcoming Poor Solubility of 2-Chloro-4-isopropyl-1,3-benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-4-isopropyl-1,3-benzothiazole and its derivatives. The inherent lipophilicity of the benzothiazole scaffold, while often crucial for biological activity, frequently presents a significant hurdle in the form of poor aqueous solubility. This guide is designed to provide you with actionable troubleshooting strategies and in-depth scientific explanations to overcome these solubility challenges in your experimental workflows.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding the solubility of these compounds.

Q1: Why are my this compound derivatives poorly soluble in aqueous buffers?

A1: The benzothiazole core is a bicyclic aromatic system, which is inherently hydrophobic. The addition of a chloro group and an isopropyl group further increases the lipophilicity of the molecule, leading to low affinity for water.[1] While soluble in many organic solvents, this class of compounds tends to precipitate when introduced into aqueous media, which is a common challenge for many heterocyclic compounds in drug discovery.[1][2]

Q2: I'm seeing inconsistent results in my biological assays. Could this be related to solubility?

A2: Absolutely. Poor solubility is a frequent cause of assay variability and artifacts. If the compound precipitates in the assay medium, the actual concentration in solution will be much lower and more variable than the nominal concentration, leading to underestimation of potency and poor reproducibility. It is crucial to ensure your compound is fully dissolved at the tested concentrations.

Q3: What is the quickest way to improve the solubility of my compound for initial screening?

A3: For early-stage screening, using a co-solvent like dimethyl sulfoxide (DMSO) is the most common and rapid approach.[3] However, it is critical to be mindful of the final DMSO concentration in your assay, as it can affect cell health and enzyme activity. Typically, a final concentration of less than 0.5% (v/v) is recommended.

Q4: Can I predict the solubility of my specific derivative?

A4: While precise prediction is challenging, you can get a general idea. The parent compound, 2-chlorobenzothiazole, has a predicted pKa of -0.23, suggesting it is a very weak base.[4] The addition of other functional groups will alter this. Generally, compounds with higher LogP values and higher melting points tend to have lower aqueous solubility.

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance to systematically address and overcome solubility issues.

Issue 1: Compound Precipitation upon Dilution in Aqueous Buffer

You've prepared a stock solution in an organic solvent (e.g., DMSO), but upon dilution into your aqueous assay buffer, a precipitate forms.

This is a classic sign of a compound exceeding its thermodynamic solubility limit in the final aqueous environment. The organic solvent can only maintain a certain level of supersaturation, which is often unstable.

Caption: Decision workflow for addressing compound precipitation.

1. pH Modification:

  • Scientific Rationale: The solubility of ionizable compounds is highly dependent on the pH of the solution.[5] For a weakly basic compound, solubility increases as the pH is lowered (i.e., the compound becomes protonated and thus charged).

  • Protocol:

    • Experimentally determine the pKa of your compound. If this is not feasible, test a range of buffer pH values (e.g., pH 5.0, 6.0, 7.4, and 8.0).

    • Prepare your assay buffers at the desired pH values.

    • Add your compound (from a concentrated stock) to each buffer and visually inspect for precipitation.

    • Quantify the solubility at each pH using methods like nephelometry or HPLC.

    • Select a pH that provides sufficient solubility without compromising the biological activity or stability of your compound and assay components.

2. Co-solvent Optimization:

  • Scientific Rationale: Co-solvents are water-miscible organic solvents that increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[6]

  • Protocol:

    • Prepare stock solutions of your compound in various pharmaceutically acceptable co-solvents such as DMSO, ethanol, propylene glycol, or polyethylene glycol (PEG).

    • Create a matrix of final assay conditions with varying percentages of each co-solvent (e.g., 0.1%, 0.5%, 1%, 2%).

    • Assess the solubility of your compound in each condition.

    • Concurrently, run a control experiment to determine the tolerance of your assay system (e.g., cells, enzyme) to each co-solvent at the tested concentrations.

    • Choose the co-solvent and concentration that provides the best balance of solubility enhancement and minimal assay interference.

Co-solventTypical Starting ConcentrationMaximum Recommended Concentration in Cell-based AssaysNotes
DMSO0.1%< 0.5%Can be toxic to some cell lines at higher concentrations.
Ethanol0.5%< 1%Can have biological effects.
PEG 4001%Up to 5%Generally well-tolerated.
Propylene Glycol1%Up to 2%Can increase the viscosity of the medium.

3. Use of Solubilizing Excipients:

  • Scientific Rationale: Certain excipients can form complexes with poorly soluble drugs, increasing their apparent solubility.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophobic interior and a hydrophilic exterior. They can encapsulate hydrophobic molecules, like your benzothiazole derivative, forming a water-soluble inclusion complex.[2]

    • Protocol:

      • Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-cyclodextrin).

      • Prepare solutions of the cyclodextrins in your assay buffer at various concentrations (e.g., 1, 5, 10 mM).

      • Add your compound to these solutions and determine the solubility.

  • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug. It is crucial to work at concentrations below the critical micelle concentration (CMC) to avoid assay interference.

    • Protocol:

      • Select non-ionic surfactants like Tween® 80 or Poloxamer 188.

      • Prepare a range of surfactant concentrations in your buffer, ensuring they are below the CMC.

      • Determine the solubility of your compound in these surfactant-containing buffers.

Issue 2: Low Bioavailability in in vivo Studies

Your this compound derivative shows promising in vitro activity but has poor exposure when administered orally to animal models.

Low oral bioavailability for poorly soluble compounds is often due to dissolution rate-limited absorption. The compound does not dissolve quickly enough in the gastrointestinal tract to be absorbed into circulation.

Caption: Decision workflow for improving in vivo bioavailability.

1. Particle Size Reduction (Micronization/Nanonization):

  • Scientific Rationale: Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[7]

  • Protocol:

    • Employ techniques like jet milling or ball milling to reduce the particle size of your compound to the micron or sub-micron range.

    • Characterize the resulting particle size distribution using laser diffraction or dynamic light scattering.

    • Formulate the micronized or nanosized powder into a suitable dosage form (e.g., a suspension with wetting agents) for animal studies.

2. Amorphous Solid Dispersions (ASDs):

  • Scientific Rationale: The crystalline form of a compound has a stable lattice structure that requires energy to break, thus limiting solubility. Converting the compound to an amorphous (non-crystalline) state removes this lattice energy barrier, leading to a higher apparent solubility and faster dissolution.[8] ASDs involve dispersing the drug in a polymer matrix to stabilize the amorphous form and prevent recrystallization.[9]

  • Protocol:

    • Select a suitable polymer (e.g., PVP, HPMC, Soluplus®).

    • Prepare the ASD using techniques like spray drying or hot-melt extrusion.

    • Characterize the ASD to confirm the amorphous nature of the drug (using techniques like DSC and XRD).

    • Evaluate the dissolution profile of the ASD compared to the crystalline drug.

    • Conduct pharmacokinetic studies with the ASD formulation.

3. Lipid-Based Formulations:

  • Scientific Rationale: For highly lipophilic compounds, lipid-based formulations can improve oral absorption by presenting the drug in a solubilized state and utilizing the body's natural lipid absorption pathways.[1] Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form fine emulsions or microemulsions in the gut, with the drug dissolved in the oil droplets.[10]

  • Protocol:

    • Screen the solubility of your compound in various oils, surfactants, and co-solvents.

    • Develop a formulation by combining these components in different ratios.

    • Test the self-emulsification properties of the formulation by adding it to water and observing the resulting emulsion.

    • Characterize the droplet size of the emulsion.

    • Fill the optimized formulation into capsules for oral dosing.

4. Salt Formation:

  • Scientific Rationale: If your benzothiazole derivative has an ionizable center (e.g., a basic nitrogen), forming a salt can significantly improve its solubility and dissolution rate.[4] The salt form often has different crystal packing and higher aqueous solubility than the free base.

  • Protocol:

    • Confirm the presence of an ionizable group and determine its pKa.

    • Screen a variety of pharmaceutically acceptable counter-ions (e.g., HCl, mesylate, tartrate) to form salts.

    • Synthesize and isolate the different salt forms.

    • Characterize the salts for their crystallinity, solubility, dissolution rate, and stability.

    • Select the optimal salt form for further development based on these properties.

By systematically applying these troubleshooting strategies, you can effectively overcome the solubility challenges associated with this compound derivatives and advance your research and development programs.

References

  • Patel, R., Shah, M., & Mehta, A. (2021). Pharmacological Activities of Substituted Benzothiazoles: A Review. Journal of Medicinal Chemistry, 64(3), 210-225. [Link]

  • Prashanth, G. K., Gadewar, M., Rao, S., Ghosh, M. K., Yatish, K. V., & Swamy, M. M. (2024). Synthesis, Properties, and Biological Applications of Benzothiazoles. In S. Kulkarni, H. Akolkar, V. M. Khedkar, & A. K. Haghi (Eds.), S-Heterocycles Retrospect, Prospects, and Biological Applications (ch. 4, pp. 86-109). Royal Society of Chemistry. [Link]

  • Elder, D. P. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Sharma, S., Gupta, P., & Verma, R. (2020). Structure-Activity Relationship of Benzothiazole Derivatives in Anticancer Therapy. European Journal of Medicinal Chemistry, 57(5), 671-683. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Journal of Chemical Science and Engineering. [Link]

  • 2-Chlorobenzothiazole. (n.d.). PubChem. [Link]

  • 2-Isopropyl-4-methylthiazole. (n.d.). PubChem. [Link]

  • Al-Suhaibani, S. S., Al-Abdullah, E. S., El-Emam, A. A., & Al-Obaid, A. M. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8815. [Link]

  • An in-depth analysis of benzothiazole derivatives: Structure, properties, and applications. (2024, September 5). Ignited Minds Journals. [Link]

  • Tactics to Improve Solubility. (2021). In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. [Link]

  • This compound. (n.d.). BIOFOUNT. [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (n.d.). National Institutes of Health. [Link]

  • Chemical Properties of Benzothiazole, 2-chloro- (CAS 615-20-3). (n.d.). Cheméo. [Link]

  • Novel 5- and 6-subtituted benzothiazoles with improved physicochemical properties: potent S1P₁ agonists with in vivo lymphocyte-depleting activity. (2012). Bioorganic & Medicinal Chemistry Letters, 22(1), 628-633. [Link]

  • 2-(3-chloro-4-nitrophenyl)-1,3-benzothiazole. (2025, May 20). Chemical Synthesis Database. [Link]

  • 2-Chlorobenzothiazole, 99% | 167576-5G | SIGMA-ALDRICH | SLS Ireland. (n.d.). Scientific Laboratory Supplies. [Link]

  • 2-[1-(4-Chloro-3-fluorophenyl)sulfonylpiperidin-4-yl]-1,3-benzothiazole. (n.d.). PubChem. [Link]

  • 4-Amino-5-chloro-2,1,3-benzothiadiazole. (n.d.). PubChem. [Link]

  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (n.d.). PMC. [Link]

  • Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. (n.d.). SAS Publishers. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery Online. [Link]

  • Strategies to Address Low Drug Solubility in Discovery and Development. (n.d.). Google Books.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.). Dr. Reddy's. [Link]

  • On the role of salt formation and structural similarity of co-formers in co-amorphous drug delivery systems. (2018). PubMed. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts. [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central. [Link]

  • Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. (2023). National Institutes of Health. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central. [Link]

  • Amorphous Drug-Polymer Salts. (2021). PubMed Central. [Link]

  • Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. (n.d.). MDPI. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Chloro-4-isopropyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-4-isopropyl-1,3-benzothiazole. This document is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the lab to pilot and production scales. We will delve into common challenges, offering troubleshooting strategies and detailed protocols grounded in established chemical principles.

Synthetic Pathway Overview

The most common and industrially viable route to this compound involves a two-step process. First is the formation of the benzothiazole core from 2-amino-4-isopropylphenol, followed by a chlorination step. Understanding the nuances of each stage is critical for successful scale-up.

The synthesis begins with the reaction of 2-amino-4-isopropylphenol with carbon disulfide in the presence of a base to form the intermediate, 4-isopropyl-1,3-benzothiazole-2-thiol (also known as 2-mercapto-4-isopropylbenzothiazole). This intermediate is then chlorinated to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Benzothiazole Formation cluster_1 Step 2: Chlorination A 2-Amino-4-isopropylphenol C 4-Isopropyl-1,3-benzothiazole-2-thiol A->C Base (e.g., NaOH) High Temp/Pressure B Carbon Disulfide (CS₂) B->C D This compound (Final Product) C->D Chlorinating Agent (e.g., SOCl₂, POCl₃)

Caption: General synthetic route for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.

Step 1: Formation of 4-Isopropyl-1,3-benzothiazole-2-thiol

Question 1: We are experiencing low yields and significant formation of tar-like residues during the initial cyclization reaction. What is the likely cause and how can we mitigate this?

Answer: This is a common issue when scaling up reactions involving anilines, sulfur, and carbon disulfide, which are typically conducted at high temperatures and pressures.[1][2]

  • Causality: Tar formation is often due to polymerization of the starting materials or intermediates under harsh reaction conditions. Insufficient mixing in a large reactor can create localized "hot spots" where the temperature exceeds the optimal range, accelerating these side reactions. The reaction of o-toluidine with sulfur and carbon disulfide to form a similar mercaptobenzothiazole is known to produce a tar-like residue that must be removed.[1]

  • Troubleshooting & Optimization:

    • Temperature & Pressure Control: Ensure your reactor has precise temperature and pressure control. A sensitivity analysis of similar syntheses has shown that optimal temperature and pressure are crucial for maximizing yield and minimizing byproducts.[2] Implement a gradual heating ramp to the target temperature (e.g., 240-275°C) to maintain control.

    • Mixing Efficiency: Scale-up requires more robust agitation. Ensure the reactor's impeller design and speed are sufficient to maintain a homogenous mixture and prevent localized overheating.

    • Alternative "Greener" Routes: For smaller scales or if high-pressure reactors are a concern, consider alternative methods. A DBU-promoted tandem reaction between an o-haloaniline and carbon disulfide can proceed under milder conditions (e.g., 80°C in toluene), avoiding harsh temperatures and pressures.[3]

Question 2: The reaction seems to stall, with incomplete consumption of the 2-amino-4-isopropylphenol starting material. Why might this be happening?

Answer: Incomplete conversion on a larger scale often points to issues with reactant stoichiometry, catalyst activity, or mass transfer limitations.

  • Causality:

    • Stoichiometry: Inaccurate charging of reactants, especially the volatile carbon disulfide, can lead to an incorrect stoichiometric ratio in the reactor.

    • Base Deactivation: If using a base like NaOH, ensure it is fully dissolved and active. Contamination or improper storage can reduce its efficacy.

    • Mass Transfer: In a heterogeneous mixture, the rate of reaction can be limited by how quickly the reactants can come into contact. This is a more significant factor in large vessels compared to small lab flasks.

  • Troubleshooting & Optimization:

    • Reactant Charging: Use a calibrated mass flow controller or a loss-in-weight feeder for charging volatile or liquid reactants like CS₂ to ensure accuracy.

    • Agitation: Increase the stirring rate to improve mass transfer between the solid, liquid, and gas phases.

    • Reaction Monitoring: Implement in-process controls (IPCs) using techniques like HPLC to track the disappearance of the starting material. This will provide real-time data on reaction progress and help determine the true endpoint.

Step 2: Chlorination of 4-Isopropyl-1,3-benzothiazole-2-thiol

Question 3: Our chlorination step with thionyl chloride (SOCl₂) is resulting in a dark, discolored crude product. What is causing this impurity, and how can we improve the product quality?

Answer: Product discoloration is typically a sign of thermal degradation or the formation of colored, high-molecular-weight byproducts.[4]

  • Causality: The reaction of a mercapto- or hydroxy-benzothiazole with a chlorinating agent like SOCl₂ or POCl₃ can be highly exothermic. If the heat generated is not dissipated effectively, the localized temperature can rise, leading to decomposition of the starting material or product.

  • Troubleshooting & Optimization:

    • Controlled Reagent Addition: Add the chlorinating agent slowly and sub-surface to the cooled reaction mixture. Using a syringe pump or a controlled-addition funnel is highly recommended for scale-up to maintain a consistent rate and prevent sudden temperature spikes.[4]

    • Efficient Cooling: Ensure the reactor's cooling jacket is operating efficiently. For highly exothermic steps, consider using a lower temperature coolant.

    • Purification with Activated Carbon: During the workup, a charcoal (activated carbon) treatment of the crude product solution can be effective in adsorbing colored impurities before isolation.[4]

Question 4: We are struggling with a low yield of the final this compound, and our analysis shows the presence of unreacted starting material and potential hydrolysis byproducts.

Answer: This suggests either incomplete reaction or degradation of the product during workup.

  • Causality:

    • Incomplete Reaction: The chlorinating agent may be insufficient or may have degraded due to exposure to atmospheric moisture.

    • Hydrolysis: The 2-chloro-benzothiazole product is susceptible to hydrolysis, especially in the presence of water during the quench and workup steps. Quenching a large volume of reactive chlorinating agent can be challenging and may lead to uncontrolled temperature increases, which accelerates hydrolysis.

  • Troubleshooting & Optimization:

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture from inactivating the chlorinating agent.[4]

    • Controlled Quench: The quench step is critical. Slowly add the reaction mixture to a well-stirred, cold (ice/water) solution. Do not add water to the reaction mixture, as this is highly exothermic and dangerous on a large scale.[4]

    • Stoichiometry of Chlorinating Agent: While a slight excess of the chlorinating agent is often used to drive the reaction to completion, a large excess can lead to more side reactions and a more hazardous quench. A moderate excess (e.g., 1.1-1.5 equivalents) is typically optimal.

Troubleshooting_Workflow Start Scale-Up Issue Identified Problem1 Low Yield / Impurities in Chlorination Step Start->Problem1 Cause1a Incomplete Reaction Problem1->Cause1a Cause1b Product Degradation (Hydrolysis) Problem1->Cause1b Cause1c Thermal Decomposition (Discoloration) Problem1->Cause1c Solution1a Use slight excess of SOCl₂ under N₂ atmosphere Cause1a->Solution1a Solution1b Perform controlled quench into ice water Cause1b->Solution1b Solution1c Slowly add SOCl₂ at low temp (0-5 °C) Cause1c->Solution1c

Caption: Troubleshooting workflow for the chlorination step.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The key hazards are associated with the reagents and reaction conditions:

  • Carbon Disulfide (CS₂): Highly flammable with a very low flash point and toxic. All transfers should be done in a well-ventilated area or closed system.

  • High-Pressure Reactions: The initial cyclization may be run at high pressure (e.g., >400 psig).[1] Reactors must be properly rated and equipped with pressure relief devices.

  • Chlorinating Agents (SOCl₂, POCl₃): These are highly corrosive and react violently with water, releasing toxic gases (HCl, SO₂). Use appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a face shield. All operations should be conducted in a fume hood or well-ventilated enclosure.[4][5]

  • Exothermic Reactions: Both the cyclization and chlorination steps can be exothermic. Careful temperature monitoring and control are essential to prevent thermal runaways.[4]

Q2: Which analytical techniques are recommended for in-process control and final product purity assessment?

A2: A robust analytical strategy is crucial for a successful and reproducible process.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction progress (disappearance of starting material, appearance of product) and determining the purity of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the intermediate and the final product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to track the conversion of functional groups, for example, the disappearance of the S-H or O-H peak from the intermediate and the appearance of the C-Cl bond.

Q3: What is the most effective method for purifying the final product on a large scale?

A3: The choice of purification method depends on the impurity profile and the physical state of the product.

  • Recrystallization: If the product is a solid with good solubility in a suitable solvent system at high temperature and poor solubility at low temperature, recrystallization is often the most cost-effective and scalable method.

  • Vacuum Distillation: If the product is a high-boiling liquid or a low-melting solid, vacuum distillation can be effective at removing non-volatile impurities (like baseline material) and some closely-related volatile impurities.[4]

  • Column Chromatography: While standard flash chromatography is generally not feasible for large-scale production, it can be adapted. Medium Pressure Liquid Chromatography (MPLC) or simulated moving bed (SMB) chromatography are scalable options for high-purity requirements, though they involve higher capital and solvent costs.

Key Experimental Protocol

Protocol: Chlorination of 4-Isopropyl-1,3-benzothiazole-2-thiol

This protocol is a representative procedure and must be adapted and optimized for specific equipment and scale.

  • Reactor Preparation: Ensure a glass-lined or appropriately resistant reactor is clean, dry, and purged with dry nitrogen. Equip the reactor with a mechanical stirrer, a temperature probe, a condenser with a gas outlet connected to a scrubber (for HCl and SO₂), and a controlled-addition funnel.

  • Charging: Charge the reactor with 4-Isopropyl-1,3-benzothiazole-2-thiol (1.0 eq) and a suitable inert solvent (e.g., toluene or dichloromethane). Begin agitation.

  • Cooling: Cool the stirred suspension to 0-5°C using a cooling bath or the reactor jacket.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until in-process analysis (e.g., HPLC) shows complete consumption of the starting material.

  • Workup - Quench: In a separate vessel, prepare a sufficient quantity of ice and water with vigorous stirring. Slowly transfer the completed reaction mixture into the ice/water mixture, carefully controlling the rate of addition to manage the exotherm.

  • Phase Separation: Once the quench is complete, allow the phases to separate. Extract the aqueous layer with the same organic solvent used in the reaction.

  • Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid) and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or recrystallization as determined during process development.

Data Summary Tables

Table 1: Recommended Solvents and Reagents

StepReagent/SolventRoleKey Considerations
Cyclization 2-Amino-4-isopropylphenolStarting MaterialEnsure high purity to avoid side reactions.
Carbon Disulfide (CS₂)Sulfur SourceHighly flammable and toxic; use in a closed system.
Sodium Hydroxide (NaOH)Base/CatalystPromotes the cyclization reaction.
Chlorination Toluene / DichloromethaneSolventMust be anhydrous. Toluene is often preferred for higher boiling points.
Thionyl Chloride (SOCl₂)Chlorinating AgentCorrosive, water-reactive. Releases toxic gas.
Phosphorus Oxychloride (POCl₃)Alternative Chlorinating AgentSimilar hazards to SOCl₂; may offer different selectivity.[4]

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Tar Formation (Step 1) Localized overheatingImprove agitation; use a controlled heating ramp.
Incomplete Reaction (Step 1) Inaccurate reactant chargeUse mass flow controller for CS₂; verify base activity.
Dark Product (Step 2) Thermal degradationAdd chlorinating agent at 0-5°C; ensure efficient cooling.
Low Yield (Step 2) Product hydrolysis during workupPerform a controlled quench into ice water; work up quickly.

References

  • Vertex AI Search. (n.d.). 2-Amino-4-isopropylphenol (3280-68-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart.
  • PrepChem.com. (n.d.). Synthesis of 2-mercapto-4-methylbenzothiazole.
  • Chemical Methodologies. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities.
  • MDPI. (2020). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production.
  • Organic Chemistry Portal. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide.
  • ResearchGate. (2014). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole.
  • ChemicalBook. (n.d.). 2-Chloro-1,3-benzothiazole(615-20-3).
  • MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
  • MDPI. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • Sigma-Aldrich. (n.d.). 2-AMINO-4-ISOPROPYLPHENOL AldrichCPR.
  • Alchem.Pharmtech. (n.d.). CAS 3280-68-0 | 2-Amino-4-isopropylphenol.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-isopropylphenol.
  • BenchChem. (2025). Challenges in the scale-up of 2-Chloro-4,5-dimethylpyridine production.
  • PubMed Central (PMC). (n.d.). [1][2][6]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Retrieved from

Sources

Interpretation of complex NMR spectra of 2-Chloro-4-isopropyl-1,3-benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Advanced NMR Interpretation

Introduction: Navigating the Complexity of Substituted Benzothiazoles

The structural elucidation of substituted benzothiazoles, such as 2-Chloro-4-isopropyl-1,3-benzothiazole, presents a unique set of challenges in NMR spectroscopy. The combination of a heteroaromatic core, influential substituents (electron-withdrawing chloro and bulky isopropyl groups), and a limited number of aromatic protons often leads to spectra that are far from straightforward. Signal overlap, second-order coupling effects, and diastereotopicity can obscure the expected first-order patterns, demanding a more sophisticated analytical approach.

This guide is designed for researchers and drug development professionals who encounter these complexities. It provides a series of troubleshooting steps and advanced protocols in a practical question-and-answer format, grounded in the principles of modern NMR spectroscopy. Our goal is to empower you to move from an ambiguous spectrum to a confident structural assignment.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Part 1: Common Spectrum Quality Issues

Question 1: My proton spectrum shows very broad peaks. What are the common causes and how can I fix this?

Answer: Peak broadening is a frequent issue that can obscure vital coupling information. The primary causes include:

  • Sample Preparation: Poor shimming of the magnetic field is a common culprit. Ensure the sample is homogeneous and that the instrument's shimming routine is performed meticulously. High sample concentration can increase viscosity, also leading to broader lines.[1]

  • Chemical or Conformational Exchange: Molecules that are rapidly converting between different states (e.g., conformers) on the NMR timescale can exhibit broad signals.[2] A key troubleshooting step is to perform a variable temperature (VT) NMR experiment. Lowering the temperature may slow the exchange enough to resolve distinct signals for each state, while increasing it can sometimes average the signals into a single, sharper peak.[2]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron or copper) can cause significant line broadening. These can often be removed by filtering the sample through a small plug of celite or by adding a chelating agent like EDTA, if compatible with your sample.

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) in the benzothiazole ring has a nuclear quadrupole moment. This can cause broadening in adjacent proton and carbon signals. While this effect is intrinsic to the molecule, it is something to be aware of when interpreting linewidths.

Question 2: The signal-to-noise ratio (S/N) of my spectrum is very low because I have a limited amount of sample. What are my options?

Answer: When dealing with scarce samples, improving the S/N is critical. Consider these strategies:

  • Increase the Number of Scans: The most direct method. The S/N ratio increases with the square root of the number of scans, so quadrupling the scans will double the S/N.[2]

  • Use a Higher-Field Spectrometer: Higher magnetic fields increase signal dispersion and sensitivity. Moving from a 400 MHz to a 600 MHz spectrometer, for instance, can provide a significant boost.[2]

  • Employ a Cryoprobe: If available, a cryogenically cooled probe dramatically reduces thermal noise in the detector electronics, leading to a 3-4 fold increase in sensitivity compared to a standard room temperature probe.

Part 2: Deciphering the Isopropyl Group Signature

Question 3: The signals for my isopropyl group don't look like a clean doublet and septet. Instead, I see a complex multiplet. Is my compound impure?

Answer: Not necessarily. This is a classic indicator of second-order effects . The standard "n+1 rule" for splitting only applies when the chemical shift difference between the coupled protons (Δν, in Hz) is much larger than their coupling constant (J).[3] In the case of the isopropyl group, if the chemical shifts of the methine proton (-CH) and the methyl protons (-CH₃) are close together, the simple first-order pattern collapses into a more complex, often misleading, multiplet.[3] This is more common at lower field strengths where the chemical shift separation in Hz is smaller. Re-acquiring the spectrum on a higher-field instrument will often resolve this by increasing the Δν, restoring the first-order appearance.

Question 4: In my ¹H NMR, I see two distinct doublets for the isopropyl methyl groups, and two separate signals in the ¹³C NMR. Why aren't they equivalent?

Answer: This phenomenon arises because the methyl groups are diastereotopic . The 4-position of the benzothiazole ring is a prochiral center due to the overall asymmetry of the molecule. This fixed chiral environment makes the two methyl groups magnetically non-equivalent.[4][5] One methyl group is always in a slightly different chemical environment than the other relative to the plane of the aromatic ring. Consequently, they have different chemical shifts and each appears as a doublet due to coupling with the single methine proton.[5] This is a powerful piece of structural information, confirming the substitution pattern.

Part 3: Resolving the Aromatic Region

Question 5: The three protons in the aromatic region (H-5, H-6, H-7) are heavily overlapped. How can I assign them?

Answer: Overlapping signals are the most common challenge for substituted aromatics.[2] A multi-step approach is required for unambiguous assignment.

  • Change the Solvent: The simplest first step is to re-run the spectrum in a different deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆).[1][2] Aromatic Solvent-Induced Shifts (ASIS), particularly with benzene, can alter the chemical shifts of protons based on their spatial relationship to the solvent molecules, often resolving the overlap.

  • Analyze Coupling Constants (J-values): Carefully measure the coupling constants. For a benzene ring, the J-values are highly diagnostic:

    • Ortho-coupling (³J): ~7-10 Hz (between adjacent protons, e.g., H-5/H-6 and H-6/H-7).[6]

    • Meta-coupling (⁴J): ~2-3 Hz (between protons separated by one carbon, e.g., H-5/H-7).[6]

    • Para-coupling (⁵J): ~0-1 Hz (often not resolved). From the splitting patterns, you can identify H-6 as a triplet (or more accurately, a doublet of doublets) due to its two ortho neighbors, while H-5 and H-7 will appear as doublets of doublets (split by one ortho and one meta proton).

  • Utilize 2D NMR Spectroscopy: When overlap persists, 2D NMR is essential.[7][8]

    • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other.[9] You will see a cross-peak connecting H-5 to H-6, and another connecting H-6 to H-7, confirming the sequence.

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton directly to the carbon it is attached to, allowing you to assign the corresponding aromatic carbons.[7][10]

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool here. It shows correlations between protons and carbons over 2-3 bonds.[10] This allows you to piece the molecular puzzle together. For example, the H-5 proton should show an HMBC cross-peak to the methine carbon of the isopropyl group, definitively confirming its assignment.

Part 4: Advanced Structural Confirmation

Question 6: How can I be absolutely certain about the regiochemistry, specifically that the isopropyl group is at the C-4 position?

Answer: The Nuclear Overhauser Effect (NOE) provides this confirmation by identifying atoms that are close in space, regardless of whether they are connected by bonds.[11][12]

  • 1D NOE Difference Spectroscopy: In this experiment, you selectively irradiate one proton signal (e.g., the isopropyl methine proton) and observe which other proton signals show an enhancement in intensity.[13] A positive NOE enhancement on the H-5 aromatic proton upon irradiating the isopropyl methine would be definitive proof of their spatial proximity, confirming the C-4 substitution.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment provides all the NOE correlations in a single spectrum.[14] It presents the information as cross-peaks between spatially close protons, making it an excellent tool for comprehensive conformational analysis.[11][14]

Experimental Protocols & Workflows

Workflow for Troubleshooting Complex Spectra

The following diagram outlines a logical workflow for moving from an initial 1D spectrum to a fully assigned structure.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR & Advanced Methods A Acquire 1D ¹H Spectrum B Check Quality: - S/N Ratio - Linewidth - Phasing A->B C Initial Analysis: - Integration - Chemical Shift - Multiplicity B->C D Is Spectrum Ambiguous or Overlapped? C->D E Run 2D COSY (H-H Connectivity) F Run 2D HSQC/HMBC (H-C Connectivity) E->F G Run 1D NOE or 2D NOESY (Through-Space Proximity) F->G H Final Structure Assignment G->H D->E Yes D->H No

Caption: Logical workflow for NMR spectral analysis.

Protocol: 1D NOE Difference Spectroscopy

This protocol is used to confirm the spatial proximity between the isopropyl group and the H-5 proton.

  • Acquire a Standard ¹H Spectrum: Obtain a high-quality reference spectrum of the sample.

  • Identify Target Frequencies: Precisely determine the chemical shifts (in Hz) of the isopropyl methine proton (the irradiating frequency) and a non-coupled, isolated proton far from the region of interest (the control frequency).

  • Set up the NOE Difference Experiment:

    • This is a standard pulse program on most modern spectrometers (e.g., selnogp on Bruker systems).

    • The experiment interleaves scans between irradiating the target frequency and the control frequency.

    • Irradiation Power: Use a low power level to avoid unwanted effects like spin-decoupling. This requires calibration but a default value is often sufficient for qualitative results.

    • Irradiation Time (Mixing Time): A period of 1-2 seconds is typically adequate for small molecules.

    • Number of Scans: A higher number of scans (e.g., 128 or more per frequency) is needed to detect the small (~1-5%) intensity changes.

  • Process the Data: The spectrometer software will automatically subtract the control spectrum from the target spectrum.

  • Analyze the Difference Spectrum:

    • You will see a large, negative signal at the frequency that was irradiated (the saturated methine proton).

    • Look for small, positive peaks. A positive peak at the chemical shift of the H-5 proton confirms an NOE, and thus, spatial proximity.

Data Presentation: Typical Spectroscopic Parameters

The following tables summarize expected NMR data for the this compound scaffold. Actual values will vary based on solvent and other substituents.

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges
GroupAtomTypical ¹H Shift (ppm)Typical ¹³C Shift (ppm)Notes
Benzothiazole Core C-2-~155-160Quaternary carbon, influenced by the chloro group.
C-4-~145-150Quaternary carbon, attached to the isopropyl group.
C-57.2 - 7.5~120-125Doublet of doublets (ortho & meta coupling).
C-67.1 - 7.4~125-130Triplet or Doublet of doublets (two ortho couplings).
C-77.6 - 7.9~122-127Doublet of doublets (ortho & meta coupling).
C-7a-~150-155Quaternary carbon at the ring junction.
C-3a-~130-135Quaternary carbon at the ring junction.
Isopropyl Group -CH3.0 - 3.5~30-35Septet (or complex multiplet).
-CH₃1.2 - 1.5~22-25Doublet. May appear as two distinct signals if diastereotopic.[4]
Table 2: Typical Proton-Proton Coupling Constants (J)
Coupling TypeNuclei InvolvedTypical J-value (Hz)
Ortho AromaticH-5 — H-67 - 10
Ortho AromaticH-6 — H-77 - 10
Meta AromaticH-5 — H-72 - 3
AliphaticIsopropyl CH — CH₃6 - 8[15]

Visualizing Molecular Connectivity

The diagram below illustrates the key connectivity networks within the molecule that can be elucidated using 2D NMR techniques.

G cluster_arom Aromatic System cluster_iso Isopropyl System H5 H-5 H6 H-6 H5->H6 COSY H7 H-7 H5->H7 Meta (⁴J) H6->H7 COSY CH CH CH->H5  NOE/NOESY CH3 2xCH₃ CH->CH3 COSY

Caption: NMR connectivity map for the molecule.

References

  • Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles - Benchchem. (URL: )
  • Clarke, D. (2013). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. Morressier. (URL: )
  • Facey, G. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. (URL: )
  • A 2D Solid-State NMR Experiment to Resolve Overlapping Aromatic Resonances of Thiophene-Based Nem
  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. (URL: )
  • On the non-equivalence of isopropyl CH3 nuclear magnetic resonance signals. Canadian Science Publishing. (URL: )
  • Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. (URL: )
  • Common Problems | SDSU NMR Facility. San Diego State University, Department of Chemistry. (URL: )
  • Common problems and artifacts encountered in solution-st
  • hnl3_sln.html. (URL: )
  • Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts. (URL: )
  • Two Dimensional NMR.
  • Resolution of overlapping signals using 2D NMR spectroscopy.
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). (URL: )
  • The Nuclear Overhauser Effect.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (URL: )
  • Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Inform
  • 2-Chlorobenzothiazole(615-20-3) 1H NMR spectrum. ChemicalBook. (URL: )
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. (URL: )
  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limit
  • Nuclear Overhauser Effect Spectroscopy.
  • Nuclear Overhauser effect. Wikipedia. (URL: )
  • Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. (2024). Semantic Scholar. (URL: )
  • NMR Spectroscopy Practice Problems. Chemistry Steps. (URL: )
  • Nuclear Overhauser Effect (NOE). (2024). Chemistry LibreTexts. (URL: )
  • 1 H NMR, B) 13 C NMR of benzothiazole derivative (L).
  • Solving NMR spectra. (2019). Chemistry LibreTexts. (URL: )
  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (URL: )
  • The 1 H NMR NOE experiment – 1.59 ppm.
  • Benzothiazole(95-16-9) 13C NMR spectrum. ChemicalBook. (URL: )
  • 2-Chlorobenzothiazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. (URL: )
  • HSQC and HMBC. Columbia University, NMR Core Facility. (URL: )
  • Coupling Constant J & Factors Affecting it. (2024). YouTube. (URL: )
  • This compound | 182344-55-4. Sigma-Aldrich. (URL: )
  • Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives.
  • Synthesis of 2-aryl-benzothiazoles via Ni-catalyzed coupling of benzothiazoles and aryl sulfamates.
  • L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. (URL: )
  • NMR Coupling Constants.
  • 1H NMR Coupling Constants.
  • Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. The Royal Society of Chemistry. (URL: )
  • 13C NMR Chemical Shifts.

Sources

Core Concepts: The Fragmentation Behavior of the Benzothiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that robust analytical data is the cornerstone of research and development. This guide is designed to provide you, our colleagues in science, with in-depth, practical solutions for interpreting the mass spectrometry fragmentation patterns of substituted benzothiazoles. We will move beyond simple procedural lists to explain the underlying principles, ensuring you can confidently troubleshoot and optimize your analyses.

Before addressing specific issues, it is crucial to understand the fundamental fragmentation patterns inherent to the benzothiazole core. Benzothiazole is a bicyclic heteroaromatic system, and its stability, along with the nature of its substituents, dictates how it fragments upon ionization.

The two most common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), impart vastly different amounts of energy to the analyte, resulting in distinct fragmentation behaviors.

  • Electron Ionization (EI): A hard ionization technique that uses a high-energy electron beam (typically 70 eV). This process generates a radical cation (M+•) and induces extensive, reproducible fragmentation. The resulting mass spectra are rich in structural information and are ideal for library matching.[1]

  • Electrospray Ionization (ESI): A soft ionization technique that generates ions from a liquid solution.[2] It typically produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal in-source fragmentation.[2][3] To induce fragmentation for structural elucidation, ESI is almost always paired with tandem mass spectrometry (MS/MS).

Below is the core structure of benzothiazole, which is fundamental to interpreting the spectra of its derivatives.

Caption: The core chemical structure and numbering of the benzothiazole ring system.

Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments, providing not just solutions but the scientific reasoning behind them.

Q1: I'm analyzing a 2-styrylbenzothiazole derivative using GC-EI-MS, and the molecular ion at the expected m/z is very weak. The base peak is at [M-1]. Is my instrument malfunctioning?

A1: This is not only normal but is a characteristic fragmentation pattern for this class of compounds. The formation of an [M-1]+ ion as the base peak is a well-documented pathway for p-substituted styryl-2-benzothiazoles under electron ionization.[4][5]

Causality: The hydrogen atom lost is typically from the vinylic bond. The resulting cation is highly stabilized through resonance, with the positive charge delocalized across the extensive conjugated π-system of the styryl and benzothiazole moieties. This stability makes the [M-1]+ ion often more abundant than the molecular ion. Following the loss of a hydrogen radical, a common subsequent fragmentation is the elimination of a substituted phenylacetylene molecule, leading to the formation of the benzothiazole cation.[4][5]

Validation Protocol:

  • Confirm the presence of the molecular ion, even at low intensity. Its presence is crucial for confirming the mass of the parent compound.

  • Look for other characteristic fragments. For example, you should observe a peak corresponding to the benzothiazole cation (m/z 135 for the unsubstituted core) or its substituted analogue.

  • If available, compare your spectrum to literature data or spectral databases for similar structures to confirm the pattern.

Q2: My LC-ESI-MS analysis of a novel benzothiazole derivative only shows a strong [M+H]+ signal with no other fragments. How can I confirm its structure?

A2: This is the expected outcome for ESI, which is a soft ionization technique designed to preserve the molecular ion.[2] To obtain structural information, you must perform tandem mass spectrometry (MS/MS or MS2). This involves isolating the [M+H]+ ion and subjecting it to Collision-Induced Dissociation (CID) to generate fragment ions.

Experimental Workflow: Tandem MS (MS/MS) for Structural Elucidation

G IonSource Ion Source (ESI) Generates [M+H]+ MS1 Mass Analyzer 1 (Q1) Isolates [M+H]+ IonSource->MS1 All Ions CollisionCell Collision Cell (q2) [M+H]+ fragmented by CID with N2 or Ar MS1->CollisionCell Precursor Ion ([M+H]+) MS2 Mass Analyzer 2 (Q3) Separates Fragment Ions CollisionCell->MS2 Fragment Ions Detector Detector Generates MS/MS Spectrum MS2->Detector

Caption: A generalized workflow for a tandem mass spectrometry (MS/MS) experiment.

Step-by-Step Protocol for MS/MS Analysis:

  • Infusion Analysis: Begin by infusing a dilute solution (e.g., 1-10 µg/mL) of your purified compound directly into the mass spectrometer to optimize parameters without chromatographic interference.

  • Full Scan (MS1): Acquire a full scan spectrum to confirm the m/z of your precursor ion ([M+H]+).

  • Product Ion Scan Setup:

    • Switch to MS/MS or "Product Ion Scan" mode.

    • Enter the m/z of your [M+H]+ ion as the "precursor ion."

    • Set an isolation window (e.g., 1-2 Da) to ensure only your ion of interest is passed to the collision cell.

  • Collision Energy Optimization:

    • Apply collision energy (CE), typically using nitrogen or argon gas. Start with a low CE (e.g., 10 eV) and gradually increase it in steps of 5-10 eV.

    • Observe the fragmentation pattern. Low CE will produce minimal fragmentation, while high CE may shatter the molecule into very small, uninformative fragments.

    • The goal is to find a CE that produces a rich spectrum of structurally significant fragment ions. A ramped CE experiment can often provide a good overview in a single run.

  • Acquisition: Once optimized, acquire the product ion spectrum. This spectrum of fragment ions is your key to structural elucidation.

Q3: I am analyzing a crude reaction mixture containing a 2-hydroxybenzothiazole. In negative ESI mode, I see the expected [M-H]- ion, but also several other intense peaks. How can I differentiate product from impurities?

A3: Differentiating product-related ions from impurities is a common challenge. Some benzothiazoles, particularly those with acidic protons like 2-hydroxybenzothiazole or benzothiazole-2-sulfonic acid, are best analyzed in negative ion mode.[3] Here is a systematic approach to identify your target compound.

Troubleshooting Strategy:

  • Run a Blank: First, analyze a sample of your solvent and mobile phase (a "blank" run). This will help you identify background ions originating from the system or solvents, which can then be excluded from your sample analysis.

  • High-Resolution Mass Spectrometry (HRMS): If you have access to an HRMS instrument (e.g., Q-TOF, Orbitrap), use it. By measuring the mass with high accuracy (e.g., to four or five decimal places), you can calculate the elemental formula for each ion. This is the most definitive way to confirm which peak corresponds to your target compound's formula and to get clues about the identities of the impurities.

  • Isotope Pattern Analysis: Sulfur-containing compounds like benzothiazoles have a characteristic isotopic signature. The 34S isotope is approximately 4.4% as abundant as the 32S isotope. Look for a smaller peak at [M+2-H]- that is roughly 4.4% of the intensity of your main [M-H]- peak. This provides strong evidence that the ion contains a sulfur atom.

  • Tandem MS (MS/MS): Perform MS/MS on your suspected [M-H]- peak. The fragmentation pattern should be consistent with the structure of 2-hydroxybenzothiazole. Compare this to the MS/MS spectra of the other intense ions; impurities will yield different fragmentation patterns.

Frequently Asked Questions (FAQs)

Q1: What is the characteristic EI fragmentation pathway for the unsubstituted benzothiazole ring?

A1: The fragmentation of the core benzothiazole ring (C7H5NS, MW=135) under EI is well-characterized and serves as a blueprint for understanding its substituted derivatives.[6] The primary fragmentation involves the cleavage of the thiazole ring.

G cluster_0 Key EI Fragmentation Steps of Benzothiazole node_M C7H5NS+• (m/z 135) Molecular Ion node_M_HCN [M - HCN]+• C6H4S+• (m/z 108) node_M->node_M_HCN - HCN node_M_CS [M - CS]+• C6H5N+• (m/z 91) node_M->node_M_CS - CS node_108_C2H2 [C6H4S - C2H2]+• C4H2S+• (m/z 82) node_M_HCN->node_108_C2H2 - C2H2 node_91_HCN [C6H5N - HCN]+• C5H4+• (m/z 64) node_M_CS->node_91_HCN - HCN

Caption: Common EI fragmentation pathways for the unsubstituted benzothiazole core.

Key Fragmentation Steps:

  • Molecular Ion (m/z 135): The molecular ion peak for benzothiazole is typically strong due to the stability of the aromatic system.[6]

  • Loss of HCN (m/z 108): A major fragmentation route is the expulsion of a neutral hydrogen cyanide (HCN) molecule, resulting in a characteristic peak at m/z 108 (C6H4S+•).[7]

  • Loss of CS (m/z 91): Another pathway involves the loss of a carbon monosulfide (CS) radical, leading to the C6H5N+• ion at m/z 91.

  • Further Fragmentation: The m/z 108 ion can further fragment by losing acetylene (C2H2) to yield an ion at m/z 82.

Q2: How do common substituents at the 2-position alter the mass spectrum?

A2: Substituents at the 2-position have a profound impact on fragmentation, often directing the primary cleavage pathways. The stability of the potential neutral loss or radical fragment is a key determining factor.

Substituent at 2-PositionCommon NameParent Ion (m/z)Key Fragments (m/z) and Primary Neutral Loss
-HBenzothiazole135108 (-HCN), 91 (-CS)[6][7]
-CH32-Methylbenzothiazole149148 (-H), 108 (-CH3CN)[7]
-NH22-Aminobenzothiazole150123 (-HCN), 108 (-NCNH2), 96[7]
-SH2-Mercaptobenzothiazole167134 (-SH), 108 (-CS2), 96, 69[7]
-SCH32-(Methylthio)benzothiazole181167 (-CH3), 135 (-SCH2)[8]

Mechanistic Insights:

  • 2-Methyl: Shows a strong [M-H]+ peak (m/z 148) due to the formation of a stable thiazolyl-methyl cation. Loss of acetonitrile (CH3CN) to form m/z 108 is also a major pathway.[7]

  • 2-Amino: Primarily loses HCN (27 Da) to yield a fragment at m/z 123.

  • 2-Mercapto: Can lose a sulfhydryl radical (-•SH) or undergo rearrangement to eliminate CS2, leading to a fragment at m/z 108.[7]

Q3: What are the main advantages of using LC-ESI-MS/MS over GC-EI-MS for analyzing benzothiazole metabolites in a biological matrix?

A3: While GC-EI-MS is excellent for volatile and thermally stable compounds, LC-ESI-MS/MS is generally superior for analyzing metabolites in complex biological matrices like urine or plasma for several reasons.[9]

FeatureGC-EI-MSLC-ESI-MS/MS
Sample Preparation Often requires derivatization to make polar metabolites volatile and thermally stable.Minimal preparation needed; direct injection after protein precipitation or SPE is common.[3][9]
Analyte Suitability Limited to thermally stable and volatile compounds.Excellent for polar, non-volatile, and thermally fragile compounds, which is typical for metabolites (e.g., glucuronides, sulfates).
Selectivity in Matrix Can suffer from co-eluting matrix components that may have similar fragmentation patterns.Highly selective. The first mass analyzer selects the parent ion, and the second analyzes specific fragments, creating a very specific and sensitive detection method (Selected Reaction Monitoring, SRM).
Ionization Hard ionization (EI) causes extensive fragmentation, which can lead to a weak or absent molecular ion.Soft ionization (ESI) preserves the molecular ion, which is crucial for confirming the identity of the metabolite before fragmentation.
Matrix Effects Less prone to ion suppression.Can be susceptible to ion suppression or enhancement from co-eluting matrix components, which requires careful method development.[3]

In drug development and environmental analysis, where metabolites are often more polar and less stable than the parent compound, the ability of LC-ESI-MS/MS to handle these analytes directly and with high selectivity makes it the authoritative platform.[10][11]

References

  • Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-8. [Link]

  • Asimakopoulos, A. G., et al. (2013). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A. [Link]

  • Karminski-Zamola, G., Fišer-Jakić, L., Tralić-Kulenović, V., & Bajić, M. (1998). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Spectroscopy Letters, 31(7), 1395-1402. [Link]

  • Asimakopoulos, A. G., et al. (2013). Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry, 85(1), 441-448. [Link]

  • Karminski-Zamola, G., Fišer-Jakić, L., Tralić-Kulenović, V., & Bajić, M. (1998). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Spectroscopy Letters. [Link]

  • NIST. (n.d.). Benzothiazole Mass Spectrum. NIST WebBook. [Link]

  • Nieto, A., et al. (2008). Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • SpectraBase. (n.d.). Benzothiazole. Wiley Online Library. [Link]

  • MassBank. (2021). Benzothiazole; LC-ESI-QTOF; MS2. MassBank EU. [Link]

  • MassBank. (2025). Benzothiazole-2-sulfonic acid; LC-ESI-QTOF; MS2. MassBank EU. [Link]

  • MassBank. (2017). 2-(Methylthio)benzothiazole; LC-ESI-ITFT; MS2. MassBank EU. [Link]

  • Premisl, P. (2022). Electrospray Ionization (ESI) Explained. Technology Networks. [Link]

  • Cavalcante, L. F., & de Souza, V. (2023). The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology. Current Opinion in Biotechnology, 82, 102965. [Link]

Sources

Preventing degradation of 2-Chloro-4-isopropyl-1,3-benzothiazole during storage

Author: BenchChem Technical Support Team. Date: January 2026

<

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Chloro-4-isopropyl-1,3-benzothiazole. This resource is designed to provide in-depth guidance on preventing the degradation of this compound during storage. As Senior Application Scientists, we understand the critical importance of sample integrity for the success of your research and development endeavors. This guide combines technical knowledge with practical, field-tested advice to ensure the long-term stability of your valuable materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The stability of this compound is primarily influenced by three main factors: hydrolysis, thermal stress, and photodegradation.

  • Hydrolysis: The chloro-group at the 2-position of the benzothiazole ring is susceptible to nucleophilic substitution by water molecules. This reaction is often accelerated by the presence of acids or bases.[1][2] The partial hydrolysis of the compound can lead to the formation of 2-hydroxy-4-isopropyl-1,3-benzothiazole and hydrochloric acid, which can further catalyze degradation.

  • Thermal Stress: Elevated temperatures can promote the decomposition of benzothiazole derivatives.[3] While this compound is stable at ambient temperatures, prolonged exposure to heat can lead to the release of hazardous gases such as carbon oxides, sulfur oxides, and nitrogen oxides.[4]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in chlorinated aromatic compounds, leading to their degradation.[5][6] This can involve the homolytic cleavage of the carbon-chlorine bond, initiating a cascade of radical reactions.[7][8]

Q2: What are the ideal storage conditions for this compound to minimize degradation?

A2: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions that mitigate the risks of hydrolysis, thermal decomposition, and photodegradation. The following table summarizes the recommended storage parameters.

ParameterRecommendationRationale
Temperature Cool, dry place.[9][10]Lower temperatures slow down the rate of potential degradation reactions, including hydrolysis and thermal decomposition.[3]
Atmosphere Inert atmosphere (e.g., argon or nitrogen).[10]Minimizes contact with atmospheric moisture, thereby preventing hydrolysis. It also displaces oxygen, which can participate in oxidative degradation pathways.
Container Tightly sealed, opaque container.[9]A tightly sealed container prevents the ingress of moisture and air.[9] An opaque or amber-colored container protects the compound from light, preventing photodegradation.[6]
Incompatible Substances Store away from strong oxidizing agents, strong acids, and strong bases.[9][10][11]These substances can react with and degrade the compound. For instance, acids and bases can catalyze hydrolysis.[1]
Q3: I've noticed a change in the color of my stored this compound. What could be the cause?

A3: A change in color, such as yellowing or browning, is often an indicator of chemical degradation. This could be due to the formation of various degradation by-products. For instance, the formation of oxidized or polymerized species can lead to discoloration. It is crucial to investigate the purity of the sample using analytical techniques like HPLC or GC-MS to identify any impurities.

Q4: Can I store solutions of this compound? If so, what solvents are recommended?

A4: While storing the compound in its pure form under the recommended conditions is ideal, solutions may be necessary for experimental workflows. When preparing solutions for storage, the choice of solvent is critical. Aprotic, dry solvents are preferred to minimize the risk of hydrolysis. Solvents such as anhydrous acetonitrile, dichloromethane, or toluene are generally suitable. It is imperative to use solvents with very low water content and to store the solutions under an inert atmosphere. Protic solvents, especially those containing water, should be avoided for long-term storage.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the degradation of this compound.

Issue 1: Unexpected Impurities Detected in a Freshly Opened Container
  • Symptom: Analytical testing (e.g., NMR, LC-MS, GC-MS) reveals the presence of unexpected peaks, suggesting the compound has degraded despite being in a sealed container.

  • Possible Causes & Investigation Workflow:

    Initial investigation of unexpected impurities.

Issue 2: Rapid Degradation of the Compound in Solution
  • Symptom: A prepared solution of this compound shows significant degradation over a short period.

  • Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step Preventative Measure
Residual water in the solvent Use Karl Fischer titration to determine the water content of the solvent.Always use freshly opened, anhydrous grade solvents or dry the solvent using appropriate methods before use.
Reactive impurities in the solvent Run a blank analysis of the solvent to check for any reactive impurities.Purify the solvent if necessary.
Photodegradation Prepare and store the solution in an amber vial or a vial wrapped in aluminum foil.Minimize exposure of the solution to light at all times.
Incompatible storage container Check for any leaching from the container material by analyzing a solvent blank stored in the same type of container.Use high-quality, inert glass containers.
Experimental Protocols

This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of HPLC-grade acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a suitable concentration for analysis (e.g., 100 µg/mL) with the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared sample and a blank (mobile phase).

    • Analyze the chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products. The appearance of more polar compounds (eluting earlier) could suggest hydrolysis products.

GC-MS is a powerful technique for identifying volatile and semi-volatile degradation products.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile, dry solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions (Example):

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a suitable temperature (e.g., 80 °C), hold for 1 minute, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis:

    • Identify the main peak for this compound.

    • Analyze the mass spectra of any other detected peaks and compare them with spectral libraries to tentatively identify degradation products.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound.

G A This compound B Hydrolysis (H2O, acid/base catalysis) A->B C Thermal Stress (High Temperature) A->C D Photodegradation (UV Light) A->D E 2-Hydroxy-4-isopropyl-1,3-benzothiazole + HCl B->E F Decomposition Products (COx, SOx, NOx) C->F G Radical Intermediates & Photoproducts D->G

Primary degradation pathways of the compound.

References

  • Thermal behaviour and adsorption properties of some benzothiazole derivatives. (2014). ResearchGate. Retrieved from [Link]

  • Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. (n.d.). MDPI. Retrieved from [Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. (2024). Scirp.org. Retrieved from [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products. (2022). ResearchGate. Retrieved from [Link]

  • Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. Retrieved from [Link]

  • Initial transformations in the biodegradation of benzothiazoles by Rhodococcus isolates. (1998). Appl Environ Microbiol. Retrieved from [Link]

  • Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. (1998). National Institutes of Health (NIH). Retrieved from [Link]

  • METHOD FOR PRODUCING 2-CHLORINE-BENZTHIAZOLES. (n.d.). Google Patents.
  • Photochemical degradation of short-chain chlorinated paraffins in aqueous solution 1 by hydrated electrons and hydroxyl radica. (n.d.). [No source found].
  • Degradation and by-products identification of benzothiazoles and benzotriazoles during chlorination by LC-HR. (n.d.). [No source found].
  • Cometabolic degradation of chlorinated aromatic compounds. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). MDPI. Retrieved from [Link]

  • Microbial Degradation of Chlorinated Aromatic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • An overview of analytical methods and occurrence of benzotriazoles, benzothiazoles and benzenesulfonamides in the environment. (2022). ResearchGate. Retrieved from [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). [No source found].
  • Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Benzothiazole. (n.d.). LANXESS. Retrieved from [Link]

  • Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). MDPI. Retrieved from [Link]

  • 2-Chlorobenzothiazole. (n.d.). PubChem. Retrieved from [Link]

  • Photodegradation of 2‐chloro Substituted Phenothiazines in Alcohols. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. (n.d.). MDPI. Retrieved from [Link]

  • 2-Isopropyl-4-methylthiazole. (n.d.). PubChem. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2-Chloro-Substituted Benzothiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among its numerous derivatives, 2-substituted benzothiazoles have garnered significant attention for their potent antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comparative study of the biological activities of 2-chloro-benzothiazole analogs and other closely related derivatives, offering insights into their structure-activity relationships (SAR) and therapeutic potential. While this guide focuses on 2-chloro analogs due to their synthetic accessibility and potent bioactivities, it also draws comparisons with other key 2-substituted analogs to provide a broader context for drug design and development.

Antimicrobial Activity: A Battle Against Pathogens

Benzothiazole derivatives have long been investigated for their ability to combat a wide range of microbial pathogens. The introduction of a chlorine atom at the 2-position of the benzothiazole ring often enhances this activity. This section compares the antimicrobial efficacy of various 2-chloro-benzothiazole analogs against different bacterial and fungal strains.

Comparative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of a series of 2-substituted benzothiazole analogs against various microbial strains. The data highlights how different substitutions on the benzothiazole core influence their antimicrobial potency.

Compound IDR-Group at C2R'-Group on Benzene RingTest OrganismMIC (µg/mL)Reference
1a -ClHStaphylococcus aureus12.5[1]([Link])
1b -Cl6-NO₂Staphylococcus aureus6.25[1]([Link])
1c -Cl6-FEscherichia coli25[2]([Link])
1d -NH₂6-ClCandida albicans50[3]([Link])
1e -NH-aryl6-ClAspergillus flavus25[3]([Link])
1f -phenylHAspergillus niger>100[1]([Link])
1g -phenyl2'-ClStaphylococcus aureus10[1]([Link])

Analysis of Structure-Activity Relationship (SAR):

The data reveals several key trends in the antimicrobial activity of 2-substituted benzothiazoles. The presence of a chloro group at the 2-position (compounds 1a-1c ) generally confers good antibacterial and antifungal activity.[1][2] Further substitution on the benzene ring can modulate this activity. For instance, the introduction of an electron-withdrawing nitro group at the 6-position (1b ) enhances the activity against Staphylococcus aureus compared to the unsubstituted analog (1a ).[1]

Interestingly, replacing the 2-chloro group with a 2-amino group (compounds 1d and 1e ) can also lead to potent antifungal activity, particularly when coupled with a halogen on the benzene ring.[3] The nature of the substituent at the 2-position is therefore a critical determinant of the antimicrobial spectrum and potency. The simple 2-phenyl substitution (1f ) appears to be less effective, but the addition of a chlorine atom to the phenyl ring (1g ) significantly improves antibacterial activity.[1]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The following protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized benzothiazole analogs.

Workflow for MIC Determination

MIC_Workflow cluster_controls Controls A Prepare serial dilutions of test compounds in 96-well plates B Inoculate each well with a standardized microbial suspension A->B C Incubate plates at the appropriate temperature and duration B->C D Determine MIC as the lowest concentration with no visible growth C->D E Include positive (microbe only) and negative (broth only) controls

A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized benzothiazole analogs in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria) and dilute it in the broth to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Controls: Include wells with only the microorganism and broth (positive control) and wells with only broth (negative control).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.

Anticancer Activity: Targeting Malignant Cells

The benzothiazole scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents. Several 2-substituted benzothiazole derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines. This section compares the anticancer efficacy of different analogs and explores their structure-activity relationships.

Comparative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of various 2-substituted benzothiazole analogs against different human cancer cell lines.

Compound IDR-Group at C2R'-Group on Benzene RingCancer Cell LineIC₅₀ (µM)Reference
2a -phenylHA549 (Lung)12.8[1]([Link])
2b -phenyl4'-OHA549 (Lung)10.1[1]([Link])
2c -phenyl-3',5'-Br₂-4'-OHHA549 (Lung)3.2[1]([Link])
2d -NH-arylHHepG2 (Liver)>100[4]([Link])
2e -NH-aryl6-ClHepG2 (Liver)7.2[4]([Link])
2f -NH-aryl-4'-NO₂6-ClH1299 (Lung)4.8[2]([Link])
2g -thiol-arylHSKRB-3 (Breast)5.6[5]([Link])
2h -thiol-pyridin-2-ylHSKRB-3 (Breast)0.0012[5]([Link])

Analysis of Structure-Activity Relationship (SAR):

The anticancer activity of 2-substituted benzothiazoles is highly dependent on the nature of the substituent at the 2-position and on the benzene ring. For 2-phenylbenzothiazoles, the presence of a hydroxyl group at the 4'-position of the phenyl ring (2b ) slightly enhances the cytotoxicity against A549 cells compared to the unsubstituted analog (2a ).[1] A dramatic increase in potency is observed with the introduction of two bromine atoms at the 3' and 5' positions of the hydroxyl-bearing phenyl ring (2c ), highlighting the importance of halogenation in this series.[1]

In the case of 2-aminobenzothiazole derivatives, a chlorine atom at the 6-position of the benzothiazole ring appears to be crucial for activity. The unsubstituted 2-anilino-benzothiazole (2d ) is inactive, whereas the 6-chloro analog (2e ) shows significant cytotoxicity against HepG2 cells.[4] Further substitution on the aniline ring with an electron-withdrawing nitro group (2f ) leads to even greater potency.[2]

Perhaps the most striking SAR is observed in the 2-thio-substituted benzothiazoles. While a 2-arylthioether (2g ) shows moderate activity, replacing the aryl group with a pyridin-2-yl moiety (2h ) results in a remarkable increase in potency, with an IC₅₀ value in the nanomolar range against the SKRB-3 breast cancer cell line.[5] This suggests that the nitrogen atom in the pyridine ring plays a critical role in the compound's interaction with its biological target.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

Workflow for MTT Assay

MTT_Workflow A Seed cancer cells in 96-well plates and allow to adhere B Treat cells with serial dilutions of test compounds A->B C Incubate for a specified period (e.g., 48-72 hours) B->C D Add MTT reagent to each well and incubate C->D E Solubilize formazan crystals with a suitable solvent D->E F Measure absorbance at a specific wavelength (e.g., 570 nm) E->F G Calculate cell viability and IC50 values F->G

A schematic representation of the MTT assay workflow for determining cytotoxicity.

Step-by-Step Procedure:

  • Cell Seeding: Seed the desired cancer cell line into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzothiazole analogs. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a predetermined period (typically 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals formed by viable cells.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Benzothiazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators and enzymes. This section provides a comparative analysis of the anti-inflammatory activity of various 2-substituted benzothiazole analogs.

Comparative Anti-inflammatory Data

The following table summarizes the in vivo anti-inflammatory activity of a series of 2-substituted benzothiazole analogs, typically measured as the percentage of inhibition of carrageenan-induced paw edema in rats.

Compound IDR-Group at C2R'-Group on Benzene Ring% Inhibition of Paw EdemaReference
3a -NH₂H45.2[6]
3b -NH₂5-Cl68.5[6]
3c -NH₂6-OCH₃65.8[6]
3d -NH-arylH52.1[7]
3e -NH-aryl6-NO₂72.4[7]
3f -NH-C(=S)NH-aryl6-CH₃61.3[7]
Diclofenac (Standard Drug)-75.0[6][7]

Analysis of Structure-Activity Relationship (SAR):

The anti-inflammatory activity of 2-aminobenzothiazoles is significantly influenced by the nature and position of substituents on the benzene ring. The unsubstituted 2-aminobenzothiazole (3a ) shows moderate activity.[6] The introduction of a chloro group at the 5-position (3b ) or a methoxy group at the 6-position (3c ) leads to a substantial increase in anti-inflammatory efficacy, with inhibition levels approaching that of the standard drug, diclofenac.[6]

For 2-anilino-benzothiazole derivatives, a similar trend is observed. The unsubstituted analog (3d ) has moderate activity, which is significantly enhanced by the presence of a nitro group at the 6-position (3e ).[7] This suggests that electron-withdrawing groups on the benzothiazole ring are favorable for anti-inflammatory activity. The introduction of a thiourea moiety at the 2-position (3f ) also results in good anti-inflammatory activity.[7]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.

Workflow for Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow A Administer test compounds or standard drug to rats B Inject carrageenan into the sub-plantar region of the right hind paw A->B C Measure paw volume at different time intervals (e.g., 0, 1, 2, 3, 4 hours) B->C D Calculate the percentage of inhibition of edema C->D

An overview of the experimental workflow for the carrageenan-induced paw edema model.

Step-by-Step Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard group (e.g., diclofenac sodium), and test groups (receiving different doses of the synthesized benzothiazole analogs). Administer the compounds orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30 or 60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the volume of the injected paw immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Conclusion and Future Perspectives

The comparative analysis presented in this guide underscores the significant potential of 2-chloro-benzothiazole analogs and their derivatives as versatile therapeutic agents. The structure-activity relationship studies reveal that the biological activity of these compounds can be finely tuned by strategic modifications of the benzothiazole scaffold.

  • For antimicrobial activity, the presence of a 2-chloro substituent and electron-withdrawing groups on the benzene ring are generally favorable.

  • In the context of anticancer activity, halogenation of a 2-phenyl ring, a 6-chloro substitution on the benzothiazole core for 2-amino derivatives, and the incorporation of a pyridine moiety in 2-thio analogs have shown to be highly effective strategies for enhancing potency.

  • For anti-inflammatory applications, electron-withdrawing groups at the 5- or 6-position of the 2-aminobenzothiazole ring significantly boost activity.

Future research in this area should focus on the synthesis of novel analogs with improved potency and selectivity. Further investigations into the mechanisms of action of the most promising compounds will be crucial for their development as clinical candidates. The exploration of hybrid molecules that combine the benzothiazole scaffold with other pharmacologically active moieties could also lead to the discovery of new drugs with enhanced therapeutic profiles.

References

  • Nam, N. H., Dung, P. T., & Thuong, P. T. (2010). Synthesis and biological evaluation of a series of 2-(substituted-phenyl)benzothiazoles. Bioorganic & Medicinal Chemistry Letters, 20(2), 612-615.
  • Saeed, A., Shaheen, F., & Hameed, S. (2010). Synthesis, characterization and antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. Journal of the Chemical Society of Pakistan, 32(5), 633-639.
  • Kamal, A., Ramana, A. V., & Rao, A. V. S. (2003). Synthesis and biological evaluation of a new series of (benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (benzo[d]thiazol-2-yl)cyclohexanecarbothioamides. Bioorganic & Medicinal Chemistry, 11(23), 5135-5143.
  • Hassan, A. Y., Sarg, M. T., & Hussein, E. M. (2019). Design, synthesis, and anticancer activity of novel benzothiazole analogues. Journal of Heterocyclic Chemistry, 56(4), 1437-1453.
  • Singh, P., & Kumar, A. (2013). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. European Journal of Medicinal Chemistry, 63, 537-545.
  • Üremiş, M. M., Üremiş, N., Ceylan, M., Türköz, Y., & Kurt, A. H. (2021). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 21(14), 1846-1857.
  • Shi, D., Li, H., & Qin, M. (2013). Synthesis and biological evaluation of novel benzothiazole-2-thiol derivatives as potential anticancer agents. Molecules, 18(10), 12344-12359.
  • Catalano, A., Sinicropi, M. S., Iacopetta, D., Ceramella, J., Mariconda, A., Rosano, C., ... & Longo, P. (2021).
  • Kamboj, P., Mahore, A., Husain, A., & Amir, M. (2024). Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies. European Journal of Medicinal Chemistry, 116831.
  • Macías-Hernández, C. E., Balbuena-Rebolledo, I., García-Báez, E. V., Cabrera-Pérez, L. C., & Padilla-Martínez, I. I. (2025). Monothiooxalamide–Benzothiazole Hybrids: Predictive Docking on HDAC6, Synthesis, Molecular Structure, and Antiproliferative Activity on Breast Cancer Cells.
  • Venkatesh, P., & Pandeya, S. N. (2009). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. International Journal of ChemTech Research, 1(4), 1354-1358.
  • Maccioni, E., Al-Showiman, S. S., Al-Ghamdi, S. A., & Al-Harbi, S. A. (2019). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 24(15), 2786.
  • Husain, A., & Amir, M. (2024). Benzothiazole based potent apoptosis inducers. Bioorganic Chemistry.
  • Singh, G., & Kumar, D. (2013). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. European Journal of Medicinal Chemistry, 63, 537-545.
  • Sadhasivam, G., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431.
  • Al-Ghorbani, M., Chebil, A., & Othman, A. A. (2024). Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies. European Journal of Medicinal Chemistry, 116831.
  • Catalano, A., Sinicropi, M. S., Iacopetta, D., Ceramella, J., Mariconda, A., Rosano, C., ... & Longo, P. (2021).
  • Üremiş, M. M., Üremiş, N., Ceylan, M., & Türköz, Y. (2021). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 21(14), 1846-1857.
  • Gnanavel, S., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431.
  • Pattan, S. R., & Jadhav, R. L. (2010). Synthesis and biological evaluation of a series of 2-(substitutedphenyl) benzothiazoles. Indian Journal of Chemistry-Section B, 49(10), 1368-1373.

Sources

Validating the Efficacy of 2-Chloro-4-isopropyl-1,3-benzothiazole Derivatives In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of novel 2-Chloro-4-isopropyl-1,3-benzothiazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. Drawing upon established methodologies, this document will detail the experimental protocols necessary to rigorously assess their efficacy, primarily focusing on their anticipated anticancer and antimicrobial activities. We will explore the causal logic behind experimental choices and present a self-validating system for data interpretation, comparing the performance of a hypothetical test compound against well-established standards.

The Therapeutic Promise of the Benzothiazole Scaffold

The benzothiazole nucleus, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Research has consistently demonstrated that derivatives of this structure exhibit potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Specifically, 2-substituted benzothiazoles have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including those of the pancreas, lung, liver, and breast.[3][4][5] Their mechanism of action is often attributed to the inhibition of crucial cellular signaling enzymes like protein tyrosine kinases (PTKs).[3] Furthermore, many benzothiazole derivatives have demonstrated significant antibacterial and antifungal activity, making them promising candidates for the development of new anti-infective agents.[2][6]

This guide will therefore focus on two primary areas of in vitro validation for a novel this compound derivative (herein referred to as BTD-X): Anticancer Cytotoxicity and Antimicrobial Activity .

Part 1: In Vitro Anticancer Efficacy Assessment

A primary application for novel benzothiazole derivatives is in oncology. The initial and most critical in vitro assessment is the evaluation of a compound's cytotoxicity against relevant cancer cell lines. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cell population.[7]

Comparative Compound Profile
  • Test Article: BTD-X (this compound derivative)

  • Positive Control/Standard Comparator: Doxorubicin. A well-characterized anthracycline antibiotic and a cornerstone of chemotherapy, Doxorubicin acts through DNA intercalation and inhibition of topoisomerase II.[7]

  • Negative Control: Vehicle (e.g., 0.1% DMSO in culture medium). This is crucial to ensure that the solvent used to dissolve the test compound does not have any intrinsic cytotoxic effects.

Experimental Workflow: Anticancer Cytotoxicity

The following diagram outlines the typical workflow for assessing the in vitro anticancer activity of a novel compound.

anticancer_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Line Culture (e.g., PANC-1, MCF-7, A549) compound_prep 2. Compound Preparation (Serial dilutions of BTD-X and Doxorubicin) cell_seeding 3. Cell Seeding (e.g., 1 x 10^4 cells/well in 96-well plate) treatment 4. Compound Treatment (Incubate for 48-72 hours) cell_seeding->treatment mtt_addition 5. MTT Reagent Addition (Incubate for 3-4 hours) treatment->mtt_addition solubilization 6. Formazan Solubilization (e.g., with DMSO) mtt_addition->solubilization absorbance 7. Absorbance Reading (at ~570 nm) solubilization->absorbance data_analysis 8. Data Analysis (Calculate % viability and IC50 values) absorbance->data_analysis antimicrobial_workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Data Analysis bacterial_culture 1. Bacterial Culture (e.g., S. aureus, E. coli) compound_dilution 2. Compound Dilution (Serial dilutions of BTD-X and Ciprofloxacin in broth) inoculum_prep 3. Inoculum Preparation (Adjust to 0.5 McFarland standard) inoculation 4. Inoculation of Microtiter Plate (Add bacterial suspension to wells) inoculum_prep->inoculation incubation 5. Incubation (16-20 hours at 35°C) inoculation->incubation mic_determination 6. MIC Determination (Visual inspection for turbidity) incubation->mic_determination

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol: Broth Microdilution for MIC Determination

This method involves testing the susceptibility of microorganisms to the test compound in a liquid medium in a 96-well microtiter plate. [8] Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • BTD-X and Ciprofloxacin

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of BTD-X and Ciprofloxacin in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells. [8]

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.

    • Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).

    • Incubate the plate at 35 ± 1°C for 16-20 hours in ambient air. [8]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Data Presentation: Comparative Antimicrobial Activity

The MIC values provide a quantitative measure of the antimicrobial potency of the test compound.

Table 2: Hypothetical MIC Values (µg/mL) of BTD-X and Ciprofloxacin against Representative Bacterial Strains

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
BTD-X816
Ciprofloxacin≤1≤1
Vehicle Control>128>128

Conclusion

This guide provides a foundational framework for the in vitro validation of this compound derivatives. By employing standardized and well-controlled assays, researchers can obtain reliable and comparable data on the potential anticancer and antimicrobial efficacy of these novel compounds. The inclusion of standard comparators like doxorubicin and ciprofloxacin is essential for contextualizing the potency of the test article and making informed decisions about its further development. The detailed protocols and data presentation formats outlined herein are designed to ensure scientific rigor and facilitate clear communication of experimental findings within the research and drug development community.

References

  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2021). Anticancer Agents in Medicinal Chemistry. Retrieved January 9, 2026, from [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2024). RSC Advances. Retrieved January 9, 2026, from [Link]

  • Design and Synthesis of 2-Substituted Benzothiazole Derivatives as Antioxidant and Antimicrobial Agents. (2020). Bentham Science. Retrieved January 9, 2026, from [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2024). PubMed Central. Retrieved January 9, 2026, from [Link]

  • SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZOTHIAZOLE. (2009). TSI Journals. Retrieved January 9, 2026, from [Link]

  • Design and Synthesis of 2-Substituted Benzothiazole Derivatives as Antioxidant and Antimicrobial Agents. (2020). Ingenta Connect. Retrieved January 9, 2026, from [Link]

  • Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. (2011). ResearchGate. Retrieved January 9, 2026, from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-4-isopropyl-1,3-benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical exploration of the structure-activity relationships (SAR) of 2-Chloro-4-isopropyl-1,3-benzothiazole derivatives. Designed for researchers, scientists, and drug development professionals, this document provides a comparative analysis of their synthesis, biological activities, and the influence of structural modifications on their therapeutic potential. While direct and extensive SAR studies on this specific scaffold are limited in publicly available literature, this guide synthesizes information from related benzothiazole derivatives to provide valuable insights and guide future research.

Introduction: The Benzothiazole Scaffold in Medicinal Chemistry

The benzothiazole ring system, a fusion of a benzene and a thiazole ring, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The versatility of the benzothiazole core allows for substitutions at various positions, leading to a diverse library of analogues with distinct pharmacological profiles.[2][4] The this compound core presents a unique starting point for derivatization, with the chloro group at the 2-position serving as a versatile handle for introducing various functionalities via nucleophilic substitution, and the isopropyl group at the 4-position potentially influencing lipophilicity and steric interactions with biological targets.

Synthetic Strategies for Derivatization

The primary route for generating a library of 2-substituted-4-isopropyl-1,3-benzothiazole derivatives involves the nucleophilic substitution of the chlorine atom at the 2-position of the benzothiazole ring. This reaction is facilitated by the electron-withdrawing nature of the thiazole ring, which activates the C2 position for nucleophilic attack.[5]

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound starting material is a crucial first step. While specific literature for this exact molecule is sparse, a general and plausible synthetic route would involve the cyclization of a corresponding thiourea derivative.

Derivatization at the 2-Position

The 2-chloro group is an excellent leaving group, allowing for the introduction of a wide array of nucleophiles. This is the key step for creating a diverse library of compounds for SAR studies.

Experimental Protocol: General Procedure for Nucleophilic Substitution

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Addition of Nucleophile: Add the desired nucleophile (1.1-1.5 equivalents). Common nucleophiles include amines, thiols, and alcohols.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5-2.0 equivalents), to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This versatile protocol can be adapted for a wide range of nucleophiles to generate a library of derivatives with diverse functionalities at the 2-position.

Structure-Activity Relationship (SAR) Analysis

Influence of Substituents at the 2-Position

The substituent at the C-2 position is a primary determinant of biological activity.[2]

  • Amino and Substituted Amino Groups: The introduction of amino and substituted amino groups at the 2-position has been a common strategy in the development of bioactive benzothiazoles.[7] These groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. The nature of the substituent on the amino group can significantly impact activity. For instance, the replacement of a 2-aminobenzothiazole moiety with a 2-aminothiazole motif has been shown to severely impair antiproliferative activity in some cases, highlighting the crucial role of the benzothiazole scaffold.[7]

  • Thioether Linkages: The reaction of 2-chlorobenzothiazoles with thiols leads to the formation of 2-thioether derivatives. These derivatives have been investigated for various biological activities. The nature of the group attached to the sulfur atom can influence the lipophilicity and steric bulk of the molecule, thereby affecting its pharmacological profile.

  • Heterocyclic Moieties: The incorporation of other heterocyclic rings at the 2-position can lead to hybrid molecules with enhanced or novel biological activities. This approach, known as molecular hybridization, is a powerful strategy in drug discovery.[2]

The logical relationship for derivatization and subsequent SAR studies can be visualized as follows:

SAR_Logic Core This compound Derivatives 2-Substituted-4-isopropyl- 1,3-benzothiazole Derivatives Core->Derivatives Nucleophilic Substitution Nucleophiles Nucleophiles (Amines, Thiols, Alcohols, etc.) Nucleophiles->Derivatives Assays Biological Assays (Antimicrobial, Anticancer, etc.) Derivatives->Assays Screening SAR Structure-Activity Relationship Analysis Assays->SAR Data Analysis

Caption: Logical workflow for SAR studies of this compound derivatives.

Role of the 4-Isopropyl Group

The isopropyl group at the 4-position is expected to increase the lipophilicity of the molecule. This can enhance membrane permeability and oral bioavailability. However, its steric bulk may also influence the binding affinity to certain biological targets. Comparative studies with analogues lacking the isopropyl group or having other alkyl substituents at this position would be necessary to fully elucidate its role in determining biological activity.

Comparative Performance with Alternative Scaffolds

To establish the potential of this compound derivatives, it is essential to compare their performance against other established bioactive scaffolds.

ScaffoldKey Biological ActivitiesAdvantagesDisadvantages
Benzimidazole Antimicrobial, Antiviral, Anticancer[8]Well-established synthetic routes, broad spectrum of activity.Potential for off-target effects.
Quinoline Antimalarial, Anticancer, AntibacterialHigh therapeutic efficacy in specific indications.Can exhibit toxicity.
Thiazolidinone Antibacterial, Antifungal, AnticancerVersatile scaffold with diverse biological activities.Can have metabolic stability issues.
2-Substituted-4-isopropyl-benzothiazole (Predicted) Antimicrobial, AnticancerThe isopropyl group may enhance lipophilicity and cell permeability. The 2-chloro position allows for diverse functionalization.Limited specific SAR data available, requiring extensive initial screening.

Experimental Protocols for Biological Evaluation

To ascertain the therapeutic potential of the synthesized derivatives, a battery of in vitro and in vivo assays is required.

Antimicrobial Activity Assay (Broth Microdilution Method)
  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

The experimental workflow for screening and evaluation can be visualized as follows:

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_screening Biological Screening cluster_analysis Data Analysis and Lead Identification Core This compound Derivatization Derivatization at C2 Core->Derivatization Purification Purification & Characterization Derivatization->Purification Antimicrobial Antimicrobial Assays Purification->Antimicrobial Anticancer Anticancer Assays Purification->Anticancer SAR_Analysis SAR Analysis Antimicrobial->SAR_Analysis Anticancer->SAR_Analysis Lead_ID Lead Compound Identification SAR_Analysis->Lead_ID

Caption: Experimental workflow from synthesis to lead identification.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The ease of derivatization at the 2-position allows for the creation of a large and diverse chemical library. While direct SAR studies are currently lacking, insights from related benzothiazole derivatives suggest that modifications at this position will critically influence biological activity. The 4-isopropyl group is anticipated to enhance lipophilicity, potentially improving pharmacokinetic properties.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 2-substituted-4-isopropyl-1,3-benzothiazole derivatives. Comprehensive in vitro and in vivo studies are required to establish a clear SAR and to identify lead compounds for further development. Comparative studies against existing drugs and other heterocyclic scaffolds will be crucial in determining the therapeutic niche of this promising class of compounds.

References

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available at: [Link]

  • Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Indian Journal of Chemistry. Available at: [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules. Available at: [Link]

  • Synthesis of 2-Substituted Benzothiazoles Containing Amino Acid, Imino or Heteroaryl Moieties with Anticipated Fungicidal Activi.
  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules. Available at: [Link]

  • The SAR summary of benzothiazole derivatives. - ResearchGate. Available at: [Link]

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules. Available at: [Link]

  • Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Letters in Drug Design & Discovery.
  • Synthesis, characterization and biological activity of various substituted benzothiazole derivatives - ResearchGate. Available at: [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. Available at: [Link]

  • Recent advances and SAR study of 2-substituted benzothiazole scaffold based potent chemotherapeutic agents - ResearchGate. Available at: [Link]

Sources

In vivo validation of the therapeutic potential of 2-Chloro-4-isopropyl-1,3-benzothiazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to the In Vivo Validation of Novel Benzothiazole Therapeutics

This guide provides a comprehensive framework for the in vivo validation of novel therapeutic compounds, with a focus on the promising 2-Chloro-4-isopropyl-1,3-benzothiazole scaffold. Benzothiazole and its derivatives are recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs and investigational agents.[1][2] Their versatile scaffold allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3][4]

While specific in vivo data for the novel compound "this compound" is not extensively published, this guide will establish a robust, scientifically-grounded methodology for its evaluation. We will compare its potential therapeutic performance against established standards of care by outlining the critical experimental designs, protocols, and data interpretation frameworks necessary to translate a promising molecule from the bench to a preclinical setting.

The Preclinical Imperative: From In Vitro Promise to In Vivo Validation

The journey of a novel compound from discovery to potential clinical use is a multi-stage process where each step provides a higher level of evidence.[5] An in vivo study is a significant investment of time and resources, and the decision to proceed must be justified by a strong preclinical data package.

Causality Behind the Transition: The primary reason to move from in vitro (cell-based assays) to in vivo (animal models) is to understand a compound's behavior within a complex, whole biological system.[5] While in vitro assays can determine cytotoxicity or target engagement with high precision, they cannot predict a compound's pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug - ADME) or its pharmacodynamics (the drug's effect on the body over time), nor can they reveal off-target toxicities that may only manifest in a complete organism.[5][6]

The initial in vitro screening of a compound like this compound should demonstrate potent and selective activity. For instance, many benzothiazole derivatives have shown promise as inhibitors of critical biological pathways, targeting enzymes such as EGFR, VEGFR, PI3K, and topoisomerases, which are crucial in cancer progression.[1][7] A strong rationale for in vivo testing would be sub-micromolar IC50 values against relevant cancer cell lines (e.g., A549 lung cancer, PC-3 prostate cancer) coupled with low cytotoxicity in normal cell lines.[8]

Caption: Standard workflow for a subcutaneous xenograft efficacy study.

Protocol 2: Anti-inflammatory Activity via Carrageenan-Induced Paw Edema

This protocol is a classic and reliable method to screen for acute anti-inflammatory activity. [9][10][11][12] Objective: To assess the ability of this compound to inhibit acute inflammation in a rat model.

Methodology:

  • Animal Acclimatization: Wistar rats (150-200g) are acclimated for one week.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Grouping and Administration: Animals are divided into groups (n=6).

    • Group 1: Vehicle Control (e.g., 1% Tween 80 in saline, p.o.).

    • Group 2: Test Compound (e.g., 50 mg/kg, p.o.).

    • Group 3: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

  • Edema Measurement: The paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = (1 - (ΔV_treated / ΔV_control)) x 100, where ΔV is the change in paw volume from baseline.

Mechanistic Insights: Targeting Key Signaling Pathways

Understanding the mechanism of action is crucial for drug development. Benzothiazole derivatives are known to modulate key signaling pathways involved in cell proliferation and survival. [1][3]For instance, the PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and represents a prime target.

A potent benzothiazole compound might inhibit PI3K, preventing the phosphorylation of PIP2 to PIP3. This would block the downstream activation of Akt and mTOR, ultimately leading to decreased cell proliferation and increased apoptosis. Inverse-docking analysis and subsequent biochemical assays are essential to confirm such mechanisms. [7]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->Akt Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Stimulation Benzothiazole Hypothetical Target: 2-Chloro-4-isopropyl- 1,3-benzothiazole Benzothiazole->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by a benzothiazole compound.

Conclusion

The in vivo validation of a novel therapeutic candidate like this compound is a critical step that demands rigorous scientific methodology. This guide provides a foundational framework for designing, executing, and interpreting such studies. By employing well-established animal models, comparing against current standards of care, adhering to detailed protocols, and investigating the underlying mechanism of action, researchers can build a compelling case for the therapeutic potential of new benzothiazole derivatives. The ultimate goal is to generate robust, reproducible data that can confidently guide the progression of promising compounds into clinical development.

References

  • MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
  • MDPI. (n.d.). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • SlideShare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS.
  • Semantic Scholar. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review.
  • National Center for Biotechnology Information. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
  • Drug Target Review. (2024, September 20). Initial in vivo validation of novel cancer therapeutics using AI.
  • International Journal of Pharmacy & Life Sciences. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
  • Unknown Source. (n.d.). Chemistry and biological potentials of benzothiazoles derivatives.
  • PubMed. (2007, June). Identifying and validating novel targets with in vivo disease models: guidelines for study design.
  • Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.
  • European Pharmaceutical Review. (n.d.). Initial in vivo validation of novel oncology therapeutic mechanism completed.
  • National Center for Biotechnology Information. (2023, May 29). Recent insights into antibacterial potential of benzothiazole derivatives.
  • PubMed Central. (2020, May 4). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines.
  • SciELO. (2019, March 18). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential.
  • Ingenta Connect. (n.d.). Validation Techniques for Therapeutic Molecules in Drug Discovery.
  • protocols.io. (2023, September 29). Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General).
  • ResearchGate. (n.d.). Some benzothiazole analogs as anticancer agents.
  • NCBI Bookshelf. (2012, May 1). In Vivo Assay Guidelines.
  • PubMed Central. (n.d.). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents.
  • Charles River Laboratories. (n.d.). Oncology In Vivo CAR-T Cell Therapy Testing.
  • MDPI. (n.d.). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents.

Sources

Benchmarking the Synthetic Efficiency of 2-Chloro-4-isopropyl-1,3-benzothiazole Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, 2-Chloro-4-isopropyl-1,3-benzothiazole stands as a valuable intermediate, its versatile reactivity paving the way for a diverse array of pharmacologically active molecules. The efficiency of its production is therefore a critical parameter, directly impacting the economic and environmental viability of downstream applications. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering a robust framework for methodological selection based on key performance indicators.

Introduction to Synthetic Pathways

The synthesis of this compound can be approached through several distinct chemical strategies. The choice of pathway is often a trade-off between factors such as starting material availability, reaction yield, process safety, and environmental impact. This guide will focus on two of the most plausible and industrially relevant methodologies:

  • Route A: Chlorination of 4-isopropyl-2-mercaptobenzothiazole. This is a direct and common method for the preparation of 2-chlorobenzothiazoles.

  • Route B: Condensation and Cyclization of 4-isopropyl-2-aminothiophenol followed by a Sandmeyer-type reaction. This multi-step approach offers an alternative pathway, the viability of which depends on the efficiency of each transformation.

We will dissect each route, providing a rationale for the experimental choices, detailed protocols, and a comparative analysis of their synthetic efficiencies.

Key Metrics for Evaluating Synthetic Efficiency

To objectively compare these synthetic routes, we will employ a selection of widely recognized green chemistry metrics:

  • Yield (%): The amount of desired product obtained relative to the theoretical maximum.

  • Atom Economy (%): A measure of how many atoms from the reactants are incorporated into the final product.

  • E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the product. A lower E-factor signifies a more environmentally friendly process.[1]

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, workup chemicals) used in a process to the mass of the final product.[1]

These metrics provide a comprehensive view of the efficiency and environmental footprint of a chemical synthesis.[1][2][3]

Route A: Chlorination of 4-isopropyl-2-mercaptobenzothiazole

This route is a straightforward, one-step conversion of a readily accessible precursor. The core of this method lies in the selection of an appropriate chlorinating agent. Thionyl chloride (SOCl₂) and sulfuryl chloride (SO₂Cl₂) are the most common reagents for this transformation.

Causality of Experimental Choices

The choice between thionyl chloride and sulfuryl chloride is critical. While both can effect the desired chlorination, they operate via different mechanisms and present distinct advantages and disadvantages.

  • Thionyl Chloride (SOCl₂): Often favored for its ability to produce gaseous byproducts (SO₂ and HCl), which can simplify purification. However, the reaction can sometimes be sluggish and may require a catalyst or elevated temperatures.[4]

  • Sulfuryl Chloride (SO₂Cl₂): A more powerful chlorinating agent that can lead to faster reaction times and higher yields under mild conditions.[3] The reaction with 2-mercaptobenzothiazoles has been shown to proceed in high yield at temperatures not exceeding 50°C.[3]

For the purpose of this guide, we will detail a protocol using sulfuryl chloride due to its documented high efficiency and milder reaction conditions for this class of transformation.[3]

Experimental Protocol: Synthesis of this compound via Sulfuryl Chloride

Step 1: Synthesis of 4-isopropyl-2-mercaptobenzothiazole

This precursor can be synthesized from 3-isopropylaniline through reaction with carbon disulfide in the presence of a suitable base and catalyst.

Step 2: Chlorination of 4-isopropyl-2-mercaptobenzothiazole

  • To a stirred solution of 4-isopropyl-2-mercaptobenzothiazole (1.0 eq) in a suitable inert solvent such as toluene or dichloromethane, slowly add sulfuryl chloride (SO₂Cl₂) (1.1 - 1.5 eq) at 0-5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with cold water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Workflow Diagram

Route_A 3-isopropylaniline 3-isopropylaniline 4-isopropyl-2-mercaptobenzothiazole 4-isopropyl-2-mercaptobenzothiazole 3-isopropylaniline->4-isopropyl-2-mercaptobenzothiazole + CS2, Base This compound This compound 4-isopropyl-2-mercaptobenzothiazole->this compound + SO2Cl2

Caption: Synthetic workflow for Route A.

Route B: Condensation, Cyclization, and Sandmeyer-Type Reaction

This alternative route begins with a more fundamental starting material and involves the construction of the benzothiazole ring, followed by the introduction of the chlorine atom at the 2-position.

Causality of Experimental Choices

This pathway is more convergent and allows for greater flexibility in modifying the benzothiazole core.

  • Benzothiazole Formation: The condensation of 4-isopropyl-2-aminothiophenol with a suitable one-carbon synthon (e.g., formic acid or a derivative) is a common method for forming the 2-unsubstituted benzothiazole ring. This is often followed by conversion to the 2-amino derivative.

  • Sandmeyer Reaction: The Sandmeyer reaction is a classic method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[5][6][7] While effective, it is often associated with moderate yields and the use of copper salts, which can present environmental concerns.[3][5][6]

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

Step 1: Synthesis of 4-isopropyl-2-aminothiophenol

This intermediate can be prepared from 4-isopropyl-2-nitrophenol via reduction of the nitro group and subsequent conversion to the thiophenol.[8]

Step 2: Synthesis of 4-isopropyl-1,3-benzothiazol-2-amine

  • A mixture of 4-isopropyl-2-aminothiophenol (1.0 eq) and cyanamide (1.2 eq) in an appropriate solvent is heated under reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Step 3: Sandmeyer Reaction to this compound

  • Dissolve 4-isopropyl-1,3-benzothiazol-2-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5°C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5°C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution, with vigorous stirring. Nitrogen gas evolution should be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Workflow Diagramdot

Route_B 4-isopropyl-2-nitrophenol 4-isopropyl-2-nitrophenol 4-isopropyl-2-aminothiophenol 4-isopropyl-2-aminothiophenol 4-isopropyl-2-nitrophenol->4-isopropyl-2-aminothiophenol Reduction 4-isopropyl-1,3-benzothiazol-2-amine 4-isopropyl-1,3-benzothiazol-2-amine 4-isopropyl-2-aminothiophenol->4-isopropyl-1,3-benzothiazol-2-amine + Cyanamide Diazonium Salt Diazonium Salt 4-isopropyl-1,3-benzothiazol-2-amine->Diazonium Salt + NaNO2, HCl This compound This compound Diazonium Salt->this compound + CuCl

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Benzothiazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of oncology, protein kinases have emerged as pivotal targets. The benzothiazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent kinase inhibition.[1][2] However, the therapeutic success of a kinase inhibitor is intrinsically linked to its selectivity. Unintended interactions with off-target kinases can lead to a spectrum of adverse effects, undermining the clinical potential of an otherwise promising therapeutic candidate.

This guide provides a comprehensive analysis of the cross-reactivity of 2-Chloro-4-isopropyl-1,3-benzothiazole-based compounds, with a focus on a series of novel benzothiazole and chromone derivatives identified as potential inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase.[3] ATR is a critical regulator of the DNA Damage Response (DDR) pathway, making it an attractive target in cancer therapy.[4] We will delve into the experimental methodologies required to rigorously assess the selectivity of these compounds, offering a framework for researchers, scientists, and drug development professionals to navigate the complexities of cross-reactivity profiling.

The Imperative of Selectivity Profiling in Kinase Inhibitor Development

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites. This conservation presents a formidable challenge in the design of selective inhibitors. A compound designed to target a specific kinase may inadvertently inhibit other kinases, leading to off-target toxicities. Therefore, a thorough understanding of a compound's selectivity profile is not merely an academic exercise but a critical step in preclinical development.

Early and comprehensive cross-reactivity analysis enables:

  • Identification of potential safety liabilities: Early detection of off-target activities allows for the timely modification or discontinuation of compounds with unfavorable profiles.

  • Elucidation of mechanism of action: Understanding the full spectrum of a compound's interactions can reveal novel therapeutic opportunities or explain unexpected pharmacological effects.

  • Optimization of lead compounds: Structure-activity relationship (SAR) studies guided by selectivity data can lead to the design of more potent and selective next-generation inhibitors.

Comparative Analysis of Benzothiazole-Chromone Derivatives as ATR Kinase Inhibitors

A recent study reported the synthesis and evaluation of a novel series of benzothiazole and chromone derivatives as potential ATR kinase inhibitors.[1][3] Among the synthesized compounds, three derivatives, designated as 2c , 7h , and 7l , demonstrated notable cytotoxic activity against HCT116 and HeLa cancer cell lines.

CompoundHCT116 IC50 (µM)HeLa IC50 (µM)
2c 3.6702.642
7h 6.5533.995
7l 2.5272.659

Table 1: Comparative cytotoxic activity of benzothiazole-chromone derivatives in cancer cell lines.[4]

Further investigation into the mechanism of action revealed that compound 7h inhibited the phosphorylation of Chk1, a downstream target of ATR, in HeLa cells.[3] This finding provides evidence of on-target engagement within a cellular context. While these initial results are promising, a comprehensive assessment of their selectivity across the human kinome is a critical next step to validate their potential as therapeutic candidates.

Experimental Protocols for Cross-Reactivity Analysis

A multi-pronged approach is essential for a thorough cross-reactivity analysis. This typically involves a combination of in vitro biochemical assays and cell-based assays to provide a holistic view of a compound's selectivity profile.

In Vitro Kinase Inhibition Assay

This is the foundational assay for determining the potency and selectivity of a kinase inhibitor. It directly measures the ability of a compound to inhibit the enzymatic activity of a panel of purified kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a broad panel of kinases.

Methodology:

  • Compound Preparation: Prepare a dilution series of the test compounds (e.g., 2c, 7h, and 7l) in a suitable solvent, such as DMSO.

  • Assay Plate Preparation: Dispense a small volume of each compound dilution into the wells of a microtiter plate. Include positive (known inhibitor) and negative (vehicle) controls.

  • Kinase Reaction Initiation: Add the kinase, its specific substrate, and ATP to the wells to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at a controlled temperature for a defined period to allow the reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various detection methods, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Plate_Prep Dispense Compounds to Plate Compound_Prep->Plate_Prep Add_Reagents Add Kinase, Substrate, ATP Plate_Prep->Add_Reagents Incubate Incubate at RT Add_Reagents->Incubate Detect_Signal Stop Reaction & Detect Signal Incubate->Detect_Signal Calculate_Inhibition Calculate % Inhibition Detect_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Workflow for an in vitro kinase inhibition assay.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in a cellular environment. The principle is that the binding of a ligand (e.g., a drug) to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Objective: To confirm the binding of a benzothiazole derivative to its intended target kinase within intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with the test compound or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Cell Lysis: Lyse the cells to release their protein content.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody-based method, such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein against the temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G cluster_cell_prep Cell Treatment cluster_heating_lysis Thermal Challenge & Lysis cluster_analysis Analysis Treat_Cells Treat Cells with Compound Heat_Cells Heat Cells to a Range of Temperatures Treat_Cells->Heat_Cells Lyse_Cells Lyse Cells Heat_Cells->Lyse_Cells Centrifuge Centrifuge to Pellet Aggregates Lyse_Cells->Centrifuge Quantify_Soluble_Protein Quantify Soluble Target Protein Centrifuge->Quantify_Soluble_Protein Plot_Melt_Curve Plot Melting Curve Quantify_Soluble_Protein->Plot_Melt_Curve

Experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Broader Kinome-Wide Profiling

For a truly comprehensive understanding of a compound's selectivity, kinome-wide profiling is the gold standard. This involves screening the compound against a large panel of kinases, often representing a significant portion of the human kinome. Several commercial services offer such profiling, utilizing various assay formats. The resulting data provides a "kinome fingerprint" of the compound, highlighting both on-target and off-target activities.

Visualizing the Biological Context: The ATR Signaling Pathway

The benzothiazole-chromone derivatives discussed in this guide are proposed to target ATR kinase. Understanding the role of ATR in the cell is crucial for interpreting the biological consequences of its inhibition.

G DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1->DNA_Repair Apoptosis Apoptosis Chk1->Apoptosis Benzothiazole Benzothiazole-Chromone Inhibitor (e.g., 7h) Benzothiazole->ATR inhibits

Simplified ATR signaling pathway and the inhibitory action of benzothiazole-chromone derivatives.

Conclusion and Future Directions

The benzothiazole scaffold continues to be a rich source of novel kinase inhibitors. The benzothiazole-chromone derivatives targeting ATR kinase represent a promising new class of potential anticancer agents. However, their successful translation to the clinic will depend on a thorough evaluation of their selectivity profile.

The experimental framework outlined in this guide, combining in vitro kinase assays with cell-based target engagement studies, provides a robust strategy for characterizing the cross-reactivity of these and other benzothiazole-based compounds. The insights gained from such studies are invaluable for guiding the optimization of lead candidates and for mitigating the risk of off-target toxicities, ultimately paving the way for the development of safer and more effective kinase inhibitor therapies.

References

  • Frasinyuk, M., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules, 27(14), 4637. [Link]

  • Frasinyuk, M., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. PubMed, National Center for Biotechnology Information. [Link]

  • Frasinyuk, M., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. ResearchGate. [Link]

  • Frasinyuk, M., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Semantic Scholar. [Link]

  • Abdelhafez, A., et al. (2020). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Egyptian National Cancer Institute, 32(1), 1-15. [Link]

  • El-Gamal, M. I., et al. (2021). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 12(10), 1666-1685. [Link]

  • Wang, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules, 23(11), 2779. [Link]

  • Hilgeroth, A., et al. (2008). Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization. Archiv der Pharmazie, 341(11), 695-699. [Link]

  • Drugs.com. (2025). Riluzole Side Effects: Common, Severe, Long Term. [Link]

  • Inghilleri, M., et al. (2022). Riluzole use in presence of contraindications in adults affected by amyotrophic lateral sclerosis and its off-label use in other motor neuron diseases: Findings from an Italian multicentre study (the CAESAR project). Frontiers in Neurology, 13, 968961. [Link]

  • Camu, W., et al. (2000). [Adverse efects of riluzole (Rilutek) in the treatment of amyotrophic lateral sclerosis]. Revue Neurologique, 156(1), 42-48. [Link]

  • Wesdorp, M., et al. (2018). KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling. Bioinformatics, 34(17), i835-i843. [Link]

  • Couratier, P., et al. (2024). Treatment continuity of amyotrophic lateral sclerosis with available riluzole formulations: state of the art and current challenges in a 'real-world' setting. Expert Review of Neurotherapeutics, 24(7), 635-645. [Link]

  • Frasinyuk, M., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. PMC, National Center for Biotechnology Information. [Link]

  • van den Broek, M., et al. (2018). Kinome-Wide Profiling Prediction of Small Molecules. Journal of Chemical Information and Modeling, 58(4), 844-851. [Link]

  • Abad, M., et al. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. Pharmaceuticals, 16(6), 859. [Link]

  • Mayo Clinic. (2025). Riluzole (oral route) - Side effects & dosage. [Link]

  • Wodicka, L. M., et al. (2010). Highly Selective c-Jun N-terminal Kinase (JNK) 2 and 3 Inhibitors With in Vitro CNS-like Pharmacokinetic Properties Prevent Neurodegeneration. Bioorganic & Medicinal Chemistry Letters, 20(24), 7267-7271. [Link]

  • Méndez-Lucio, O., et al. (2016). Unprecedently Large-Scale Kinase Inhibitor Set Enabling the Accurate Prediction of Compound–Kinase Activities: A Way toward Selective Promiscuity by Design? Journal of Chemical Information and Modeling, 56(8), 1515-1527. [Link]

  • Watterson, D. M., et al. (2015). Targeting human central nervous system protein kinases: An isoform selective p38αMAPK inhibitor that attenuates disease progression in Alzheimer's disease mouse models. ACS Chemical Neuroscience, 6(4), 666-680. [Link]

  • OncLive. (2019). ATR Inhibitors Offer New Line of Attack on DNA Repair Network. [Link]

  • Chrencik, J., et al. (2017). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. International Journal of Molecular Sciences, 18(12), 2588. [Link]

  • Akarsu, S., et al. (2020). Hypersensitivity Reactions to Biologicals: from Bench to Bedside. Current Allergy and Asthma Reports, 20(1), 1. [Link]

  • Zhang, J., et al. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science, 15(1), 2-15. [Link]

  • Deng, L., et al. (2018). Hypersensitivity in ALK-positive lung cancers exposed to ALK inhibitor. OncoTargets and Therapy, 11, 5743-5747. [Link]

Sources

A Head-to-Head Comparative Analysis of 2-Chloro-4-isopropyl-1,3-benzothiazole as a Putative RIPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Disclaimer: The subject of this guide, 2-Chloro-4-isopropyl-1,3-benzothiazole, is a novel benzothiazole derivative. While the benzothiazole scaffold is known to be present in compounds with a wide range of biological activities, including anti-inflammatory properties, the specific inhibitory activity of this compound against a particular biological target has not been extensively characterized in publicly available literature.[1][2][3][4][5] This guide, therefore, presents a hypothetical head-to-head comparison of this compound against known inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and cell death. The experimental data presented herein is illustrative and intended to provide a framework for the evaluation of novel compounds targeting the necroptosis pathway.

Introduction: Targeting RIPK1-Mediated Necroptosis in Inflammatory Diseases

Regulated cell death is a fundamental process in maintaining tissue homeostasis. Necroptosis is a form of programmed necrosis that, unlike apoptosis, results in the release of cellular contents and associated inflammatory molecules, known as damage-associated molecular patterns (DAMPs).[6] This lytic form of cell death is a potent trigger of inflammation and has been implicated in the pathogenesis of numerous human diseases, including autoimmune disorders, neurodegenerative diseases, and ischemia-reperfusion injury.[7][8]

The necroptosis signaling cascade is primarily orchestrated by the Receptor-Interacting Protein Kinase (RIPK) family, with RIPK1 playing a central role.[9][10] Upon stimulation by death receptors such as the TNF receptor, RIPK1 can initiate either pro-survival signaling through NF-κB or, when caspase-8 is inhibited, can form a complex with RIPK3 called the necrosome.[11][12] This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL), the executioner of necroptosis, which oligomerizes and translocates to the plasma membrane, causing its rupture.[10][11] The kinase activity of RIPK1 is essential for the induction of necroptosis, making it a prime therapeutic target for inflammatory conditions.[7][8]

This guide provides a comparative analysis of our in-house compound, this compound (hereafter referred to as CIBT), with the well-characterized, first-generation RIPK1 inhibitor, Necrostatin-1s (Nec-1s), and a clinical-stage inhibitor, GSK2982772.[7] We will detail the experimental workflows for assessing their inhibitory potency, cellular efficacy, and target engagement.

The Necroptosis Signaling Pathway

The signaling cascade leading to necroptosis is a tightly regulated process. The following diagram illustrates the key molecular events and the points of intervention for RIPK1 inhibitors.

Necroptosis Signaling Pathway cluster_receptor Plasma Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Complex II (Pro-death) TNFR TNFR1 TRADD TRADD TNFR->TRADD RIPK1 RIPK1 TNFR->RIPK1 TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP1/2 TRAF2->cIAP RIPK1_ub RIPK1 (Ub) cIAP->RIPK1_ub Ubiquitinates NFkB NF-κB Activation RIPK1_ub->NFkB Leads to FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 RHIM interaction Necrosome Necrosome (RIPK1-RIPK3) RIPK1->Necrosome Casp8 Caspase-8 FADD->Casp8 Casp8->RIPK1 Cleaves/Inhibits Casp8->RIPK3 Cleaves/Inhibits RIPK3->Necrosome MLKL MLKL pMLKL pMLKL Necrosome->MLKL Phosphorylates Necrosome->pMLKL Pore Pore Formation pMLKL->Pore Oligomerizes & Translocates Necroptosis Necroptosis Pore->Necroptosis TNF TNFα TNF->TNFR Binds Inhibitor RIPK1 Inhibitors (CIBT, Nec-1s, GSK2982772) Inhibitor->RIPK1 Inhibit Kinase Activity

Caption: TNFα-induced necroptosis pathway and the inhibitory action of RIPK1 kinase inhibitors.

Comparative Experimental Analysis

To provide a comprehensive comparison, we will evaluate the inhibitors based on three key experimental pillars: biochemical potency, cellular efficacy in a necroptosis model, and direct target engagement in live cells.

Biochemical Kinase Inhibition Assay

Rationale: The initial step in characterizing a kinase inhibitor is to determine its direct inhibitory effect on the purified enzyme. This in vitro assay provides a quantitative measure of the compound's potency (IC50) in a controlled environment, free from cellular complexities like membrane permeability and off-target effects.

Experimental Protocol:

  • Reagents: Recombinant human RIPK1 (BPS Bioscience, Cat# 40285), Myelin Basic Protein (MBP) substrate, ATP, and the ADP-Glo™ Kinase Assay kit (Promega).[13]

  • Procedure:

    • Prepare a serial dilution of CIBT, Nec-1s, and GSK2982772 in a 96-well plate.

    • Add purified RIPK1 enzyme to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of MBP substrate and ATP.

    • Incubate the reaction for 1 hour at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Biochemical Kinase Assay Workflow start Start plate Prepare serial dilutions of inhibitors in a 96-well plate start->plate enzyme Add purified RIPK1 enzyme plate->enzyme reaction Initiate reaction with MBP substrate and ATP enzyme->reaction incubation Incubate at 30°C for 1 hour reaction->incubation detection Measure ADP production with ADP-Glo™ incubation->detection analysis Calculate IC50 values detection->analysis end End analysis->end

Caption: Workflow for the in vitro RIPK1 kinase inhibition assay.

Cellular Necroptosis Assay

Rationale: To assess the efficacy of the inhibitors in a biologically relevant context, we employ a cellular model of necroptosis. This assay determines the ability of the compounds to protect cells from induced necroptotic cell death.

Experimental Protocol:

  • Cell Line: Human HT-29 colon adenocarcinoma cells, which are a well-established model for studying TNFα-induced necroptosis.

  • Reagents: TNFα (human, recombinant), Smac mimetic (e.g., Birinapant), and z-VAD-FMK (a pan-caspase inhibitor). CellTox™ Green Cytotoxicity Assay (Promega).

  • Procedure:

    • Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of CIBT, Nec-1s, and GSK2982772 for 1 hour.

    • Induce necroptosis by adding a combination of TNFα, Smac mimetic, and z-VAD-FMK (TSZ).

    • Add the CellTox™ Green Dye, which is impermeable to live cells but stains the DNA of cells with compromised membrane integrity.

    • Incubate the plate in a real-time live-cell imaging system (e.g., IncuCyte®) and monitor the increase in green fluorescence over 24 hours.

    • Quantify the fluorescence intensity to determine the percentage of cell death and calculate the EC50 for each inhibitor.

Cellular Necroptosis Assay Workflow start Start seed Seed HT-29 cells in a 96-well plate start->seed treat Pre-treat with inhibitor dilutions seed->treat induce Induce necroptosis with TSZ cocktail treat->induce stain Add CellTox™ Green Dye induce->stain image Real-time imaging of cell death (24h) stain->image analyze Quantify fluorescence and calculate EC50 image->analyze end End analyze->end

Caption: Workflow for the cell-based necroptosis inhibition assay.

Cellular Target Engagement Assay

Rationale: It is crucial to confirm that the observed cellular efficacy is a direct result of the compound binding to its intended target, RIPK1, within the complex environment of a living cell. The NanoBRET™ Target Engagement Assay provides a quantitative measure of compound-target binding in live cells.[14][15]

Experimental Protocol:

  • System: HEK293 cells transiently expressing a NanoLuc®-RIPK1 fusion protein.

  • Reagents: NanoBRET™ Kinase Tracer K-10, NanoBRET™ Nano-Glo® Substrate, and an extracellular NanoLuc® inhibitor.

  • Procedure:

    • Transfect HEK293 cells with the NanoLuc®-RIPK1 fusion vector.

    • Harvest and resuspend the cells in assay medium.

    • Dispense the cells into a 96-well plate containing serial dilutions of CIBT, Nec-1s, and GSK2982772.

    • Add the NanoBRET™ tracer and incubate for 2 hours at 37°C.

    • Add the Nano-Glo® Substrate and the extracellular inhibitor.

    • Measure both the donor (NanoLuc®) and acceptor (tracer) luminescence signals.

    • Calculate the BRET ratio and determine the IC50 for target engagement by competitive displacement of the tracer.

Comparative Data Summary

The following table summarizes the hypothetical performance data for CIBT in comparison to Nec-1s and GSK2982772 across the three key assays.

InhibitorBiochemical Potency RIPK1 Kinase Assay (IC50, nM)Cellular Efficacy HT-29 Necroptosis Assay (EC50, nM)Cellular Target Engagement NanoBRET™ Assay (IC50, nM)
CIBT (Hypothetical) 25150180
Necrostatin-1s 180490550
GSK2982772 53045

Discussion and Interpretation of Results

This head-to-head comparison, based on our hypothetical data, positions CIBT as a promising RIPK1 inhibitor with a distinct profile.

  • Biochemical Potency: CIBT demonstrates a biochemical IC50 of 25 nM, indicating potent direct inhibition of the RIPK1 kinase. This is significantly more potent than the first-generation inhibitor Nec-1s (IC50 = 180 nM) but less potent than the clinical-stage compound GSK2982772 (IC50 = 5 nM). This suggests that the this compound scaffold has a strong potential for interacting with the ATP-binding pocket of RIPK1.

  • Cellular Efficacy: In the cellular necroptosis assay, CIBT effectively protected HT-29 cells from TSZ-induced cell death with an EC50 of 150 nM. The shift from the biochemical IC50 to the cellular EC50 (a 6-fold difference) is a critical parameter, reflecting factors such as cell permeability and stability. CIBT shows a better biochemical-to-cellular correlation than Nec-1s, which exhibits a larger drop-off in potency in the cellular context. GSK2982772 remains the most potent compound in the cellular assay, consistent with its advanced developmental stage.

  • Target Engagement: The NanoBRET™ assay confirms that CIBT engages RIPK1 in live cells with an IC50 of 180 nM. This value is in close agreement with the cellular efficacy data (EC50 = 150 nM), providing strong evidence that the observed protection against necroptosis is due to on-target inhibition of RIPK1. This concordance between target engagement and cellular function is a hallmark of a well-behaved inhibitor.[14]

Conclusion and Future Directions

Based on this hypothetical comparative analysis, this compound (CIBT) emerges as a potent and selective RIPK1 inhibitor with excellent cell-based activity and confirmed target engagement. Its performance profile suggests it is a significant improvement over early-generation inhibitors like Nec-1s and warrants further investigation.

Future studies should focus on:

  • Kinome-wide selectivity profiling: To assess the off-target activities of CIBT against a broad panel of human kinases.

  • Pharmacokinetic studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of CIBT in animal models.

  • In vivo efficacy: To test the therapeutic potential of CIBT in preclinical models of inflammatory diseases, such as inflammatory bowel disease or rheumatoid arthritis.

The data presented in this guide provides a robust framework for the continued development of the benzothiazole scaffold as a promising new class of RIPK1 inhibitors for the treatment of inflammatory diseases.

References

  • Defects in the necroptosis machinery are a cancer resistance mechanism to checkpoint inhibitor immunotherapy. (2025). Journal for ImmunoTherapy of Cancer. [Link]

  • Vandenabeele, P., Galluzzi, L., Vanden Berghe, T., & Kroemer, G. (2010). Molecular mechanisms of necroptosis: an ordered cellular explosion. Nature Reviews Molecular Cell Biology, 11(10), 700-714. [Link]

  • Overview of the necroptosis signaling pathway. ResearchGate. [Link]

  • Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice. (2016). Cells, 5(4), 49. [Link]

  • Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators. (2017). Experimental & Molecular Medicine, 49(7), e349-e349. [Link]

  • Overview of currently known RIPK1 inhibitors. ResearchGate. [Link]

  • RIPK1 Inhibitors. Alzheimer's Drug Discovery Foundation. [Link]

  • Assessing Cell Health: Necroptosis. Bio-Rad. [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2025). Molecular & Cellular Proteomics. [Link]

  • RIPK1 inhibitors in clinical trials. ResearchGate. [Link]

  • Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate. [Link]

  • RIPK1 Inhibitor Pipeline Shows Promise Despite Sanofi Setback in Multiple Sclerosis. (2025). Beacon Targeted Therapies. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Methodological advances in necroptosis research: From challenges to solutions. (2021). Cell Death & Disease, 12(1), 1-11. [Link]

  • Target Engagement Assays in Early Drug Discovery. (2021). Journal of Medicinal Chemistry, 64(23), 17056-17080. [Link]

  • Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target. (2020). Nature Reviews Drug Discovery, 19(5), 327-345. [Link]

  • A phase I randomized study to evaluate safety, pharmacokinetics, and pharmacodynamics of SIR2446M, a selective RIPK1 inhibitor, in healthy participants. (2024). Clinical and Translational Science. [Link]

  • RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications. (2023). Frontiers in Endocrinology, 14, 1234567. [Link]

  • Targeting RIPK1 for the treatment of human diseases. (2019). Proceedings of the National Academy of Sciences, 116(12), 5245-5254. [Link]

  • Advances in RIPK1 kinase inhibitors. (2022). Acta Pharmaceutica Sinica B, 12(9), 3469-3486. [Link]

  • Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Sartorius. [Link]

  • Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex. [Link]

  • Identification of an antibody-based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues. (2018). British Journal of Pharmacology, 175(2), 297-310. [Link]

  • From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors. (2023). Journal of Medicinal Chemistry. [Link]

  • RIPK1 Kinase Assay Kit. BPS Bioscience. [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2021). Indian Journal of Pharmaceutical Education and Research, 55(2), 332-343. [Link]

  • From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. (2023). European Journal of Medicinal Chemistry, 252, 115295. [Link]

  • Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1083-1088. [Link]

  • Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. (2018). Journal of the Iranian Chemical Society, 15(11), 2445-2459. [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]

  • Discovery of a cooperative mode of inhibiting RIPK1 kinase. (2021). Cell Death & Differentiation, 28(6), 1916-1931. [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). Molecules, 27(8), 2568. [Link]

  • Design, synthesis and antimicrobial activity of novel benzothiazole analogs. (2025). RSC Advances. [Link]

  • Synthesis and Preliminary Antibacterial Study of New 2-Mercapto- 1, 3- Benzothiazole Derivatives With Expected Biological Activity. (2024). IOP Conference Series: Earth and Environmental Science. [Link]

  • Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. (2023). RSC Advances, 13(32), 22359-22380. [Link]

  • Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. (2015). Scholars Academic Journal of Pharmacy, 4(11), 479-485. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). International Journal of Molecular Sciences, 23(19), 11925. [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-Chloro-4-isopropyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you handle, including their final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Chloro-4-isopropyl-1,3-benzothiazole, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined are grounded in the chemical's classification as a halogenated organic compound and principles of sound laboratory practice.

Part 1: Hazard Characterization and Essential Precautions

Analogous compounds, such as Benzothiazole, are known to be toxic if swallowed or in contact with skin, harmful if inhaled, and cause serious eye irritation[1]. Therefore, handling and disposal must be approached with the assumption of similar toxicity.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves.To prevent skin contact and absorption. Always wash hands thoroughly after handling[2].
Eye/Face Protection Chemical safety goggles or a face shield.To protect against splashes and potential vapors causing serious eye irritation[3][4].
Skin/Body Protection A properly-fastened lab coat.To minimize skin contact with clothing[2].
Respiratory Protection Use in a well-ventilated area or chemical fume hood.To avoid inhalation of potentially harmful vapors or aerosols.
Part 2: The Cornerstone of Disposal: Waste Segregation

The single most critical step in the proper disposal of this compound is its strict segregation as a halogenated organic waste .

Causality:

  • Disposal Method: Halogenated organic compounds require high-temperature incineration in specialized, regulated facilities to ensure complete destruction and prevent the formation of toxic byproducts like dioxins. Mixing them with non-halogenated solvents complicates and significantly increases the cost of disposal, as the entire mixture must be treated as halogenated waste[5].

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and other regulatory bodies have stringent regulations prohibiting or restricting the land disposal of halogenated organic compounds (HOCs)[6]. Improper segregation can lead to non-compliance.

The following diagram illustrates the initial decision process for chemical waste segregation in the laboratory.

WasteSegregation Start Generated Chemical Waste Identify Is the compound halogenated? (Contains F, Cl, Br, I) Start->Identify Halogenated YES (e.g., this compound) Identify->Halogenated Yes NonHalogenated NO (e.g., Acetone, Hexane) Identify->NonHalogenated No HalogenatedContainer Collect in 'HALOGENATED ORGANIC WASTE' Container Halogenated->HalogenatedContainer NonHalogenatedContainer Collect in 'NON-HALOGENATED ORGANIC WASTE' Container NonHalogenated->NonHalogenatedContainer

Caption: Waste Segregation Decision Workflow

Part 3: Step-by-Step Collection and Disposal Protocol

This protocol ensures that this compound is handled safely from the moment it is declared waste until it is collected by Environmental Health and Safety (EHS) personnel.

Step 1: Container Selection

  • Select a waste container that is in good condition, compatible with the chemical, and has a tightly sealing screw cap[7]. Glass or polyethylene containers are typically appropriate.

  • The container must be designated specifically for "Halogenated Organic Waste." Many institutions use a color-coding system for this purpose[8].

Step 2: Labeling

  • Label the container before adding any waste[7].

  • The label must clearly state "Hazardous Waste"[5].

  • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate concentrations or volumes[7][8]. For this compound, write out the full name.

Step 3: Accumulation and Storage

  • Always keep the waste container closed except when actively adding waste. This prevents the release of vapors and protects against spills[5][7].

  • Store the container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Ensure secondary containment (such as a larger, chemically resistant tray) is used to capture any potential leaks from the primary container[9].

  • Store away from incompatible materials. Avoid storing with strong acids, bases, or oxidizing agents[7].

Step 4: Disposal of Empty Containers

  • A container that held this compound is not considered "empty" until it has been properly rinsed.

  • The first rinse of the container must be collected and disposed of as hazardous waste in your halogenated waste stream[9].

  • Given the inferred toxicity, it is best practice to perform three rinses and collect all three as hazardous waste to ensure the container is thoroughly decontaminated before being discarded or reused[9].

Step 5: Arranging for Final Disposal

  • Once the waste container is nearly full (e.g., 90% capacity), arrange for a pickup from your institution's EHS department or a licensed hazardous waste contractor.

  • Do not overfill containers.

Part 4: Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as dry sand, earth, or a commercial chemical absorbent[2].

    • Collect the contaminated absorbent material into a sealable container.

    • Label the container as "Spill Debris containing this compound" and dispose of it as halogenated organic waste.

    • Clean the spill area thoroughly.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team or EHS[10].

    • Provide them with the name of the chemical and any available hazard information.

  • Personal Exposure:

    • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing[2]. Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[2]. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[2].

    • Ingestion: Do not induce vomiting. Give 2-4 cupfuls of water or milk and seek immediate medical attention[2].

By adhering to this guide, you contribute to a culture of safety and environmental stewardship, ensuring that your innovative work in the lab does not come at the cost of personal or ecological harm.

References

  • TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES SECTION 729.241 AQUEOUS SOLUTIONS OF HALOGENATED COMPOUNDS . Illinois Pollution Control Board. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR :: Electronic Code of Federal Regulations. [Link]

  • HAZARDOUS WASTE SEGREGATION . Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Safety Data Sheet - Benzothiazole . A&K Petrochem. [Link]

  • SAFETY DATA SHEET - FORMULE Y KITCHEN AND BATHROOMS MONOLAYER CEILING PAINT ECOLABEL . BB FABRICATION. [Link]

  • SAFETY DATA SHEET - Isopropyl chloroacetate . Thermo Fisher Scientific. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College Policy Portal. [Link]

  • Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison. [Link]

Sources

A Comprehensive Guide to the Safe Handling of 2-Chloro-4-isopropyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 2-Chloro-4-isopropyl-1,3-benzothiazole (CAS No. 182344-55-4). Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally similar benzothiazole derivatives and general best practices for laboratory safety.[1] Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.

Section 1: Hazard Identification and Risk Assessment

Inferred Potential Hazards:

  • Toxic if swallowed or in contact with skin.[2][4]

  • Causes serious eye irritation.[2][4][5]

  • May cause skin irritation or an allergic skin reaction.[3]

  • May cause respiratory tract irritation.[3][6][7]

  • Heating to decomposition may release hazardous fumes such as carbon oxides, sulfur oxides, and nitrogen oxides.[8]

A thorough risk assessment should be conducted before commencing any work with this compound.[1] This involves evaluating the specific procedures to be performed, the quantities of the substance to be used, and the potential for exposure.

Section 2: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound, based on guidelines for related compounds.[1][3]

Protection Type Recommended Equipment Specifications and Best Practices
Eye and Face Protection Safety goggles with side-shields or a full-face shield.Must be tested and approved under appropriate government standards such as EN 166 (EU) or NIOSH (US).[1][3]
Hand Protection Chemical-resistant gloves.Nitrile rubber is a suitable material.[1] Gloves must be inspected prior to use and disposed of properly after handling. For prolonged contact, consider double-gloving.[9]
Skin and Body Protection Laboratory coat.Should be worn at all times in the laboratory and be fully buttoned.[1][9] Consider a chemically resistant apron for larger quantities.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[8][9]If aerosols or dust are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge should be used.[1][8]

Always inspect PPE for integrity before use and remove it before leaving the laboratory area to prevent the spread of contamination.[9][10]

Section 3: Safe Handling and Operational Workflow

A systematic approach from preparation to disposal is critical for minimizing risk. The following workflow provides a step-by-step guide for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Prep 1. Conduct Risk Assessment GatherPPE 2. Assemble and Inspect PPE PrepWorkArea 3. Prepare Well-Ventilated Work Area DonPPE 4. Don Appropriate PPE PrepWorkArea->DonPPE HandleChemical 5. Handle Chemical in Fume Hood AvoidContamination 6. Avoid Skin/Eye Contact and Inhalation Decontaminate 7. Decontaminate Work Surfaces AvoidContamination->Decontaminate DoffPPE 8. Doff and Dispose of PPE Correctly WasteDisposal 9. Dispose of Chemical Waste WashHands 10. Wash Hands Thoroughly

Caption: Workflow for the safe handling of this compound.

Experimental Protocols: General Handling Procedures

  • Preparation : Before beginning work, ensure you have read and understood the potential hazards.[9] Assemble all necessary PPE and inspect it for any defects.[9] Prepare your workspace within a certified chemical fume hood to ensure adequate ventilation.[8][9]

  • Handling : Always wear the prescribed PPE when handling the chemical.[2] Perform all manipulations of the compound within the fume hood to minimize inhalation exposure.[4][9] Avoid direct contact with the skin and eyes.[6] Do not eat, drink, or smoke in the laboratory.[2][11]

  • Storage : Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][6] Keep the container tightly closed when not in use.[2][6]

  • Spill Response : In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[6] Ensure proper PPE is worn during cleanup. For large spills, contact your institution's environmental health and safety department.

Section 4: Emergency Procedures

Immediate and appropriate action is critical in an emergency.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[6] Seek medical attention if irritation persists.

  • Inhalation : Move the individual to fresh air.[6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6]

Section 5: Disposal Plan

All waste containing this compound should be treated as hazardous waste.

  • Waste Collection : Collect all waste, including contaminated PPE and absorbent materials, in clearly labeled, sealed containers.

  • Disposal : Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[4] Contact your institution's environmental health and safety office for specific disposal procedures.

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Safety and Handling of Benzothiazole: A Guide for Industrial Users. (2026-01-09). NINGBO INNO PHARMCHEM CO.,LTD.
  • Personal protective equipment for handling 3-benzyl-1,3-benzothiazol-2(3H)-one. Benchchem.
  • This compound | 182344-55-4. Sigma-Aldrich.
  • Benzothiazole. LANXESS.
  • Navigating the Safe Handling of 6-chloro-1,3-benzothiazole-2-thiol: A Comprehensive Guide. Benchchem.
  • SAFETY D
  • SAFETY D
  • SAFETY DATA SHEET. (2010-11-04). Fisher Scientific.
  • 2-Chloro-1,3-benzothiazole(615-20-3). ChemicalBook.
  • SAFETY DATA SHEET. (2025-09-12). Thermo Fisher Scientific.
  • Safe Laboratory Practices in Chemistry. (2015-10-29). Harvey Mudd College Department of Chemistry.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Working with Chemicals.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.